6-Hydroxy-2,6,8-trimethylnonan-4-one
Description
BenchChem offers high-quality 6-Hydroxy-2,6,8-trimethylnonan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-2,6,8-trimethylnonan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-hydroxy-2,6,8-trimethylnonan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-9(2)6-11(13)8-12(5,14)7-10(3)4/h9-10,14H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRKPRLWZVCLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)(CC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-Hydroxy-2,6,8-trimethylnonan-4-one chemical structure and properties
An In-Depth Technical Guide to 6-Hydroxy-2,6,8-trimethylnonan-4-one: Structure, Properties, and Synthetic Pathways
Introduction
In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular architectures is a fundamental driver of innovation. This guide focuses on 6-Hydroxy-2,6,8-trimethylnonan-4-one, a molecule of interest due to its β-hydroxy ketone functional group. This structural motif is a cornerstone in organic synthesis and a key feature in numerous biologically active compounds.[1] While direct literature on this specific molecule is not abundant, its core structure can be understood by examining its constituent parts: the ketone, 2,6,8-trimethylnonan-4-one, and the corresponding alcohol, 2,6,8-trimethylnonan-4-anol. By synthesizing data from these well-characterized precursors, we can construct a comprehensive profile of 6-Hydroxy-2,6,8-trimethylnonan-4-one, offering valuable insights for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its inferred chemical and physical properties, proposes a robust synthetic protocol, and explores its potential applications.
Chemical Structure and Identification
The structure of 6-Hydroxy-2,6,8-trimethylnonan-4-one is defined by a nine-carbon chain with methyl groups at positions 2, 6, and 8, a ketone at position 4, and a hydroxyl group at position 6. The presence of both a carbonyl and a hydroxyl group suggests a molecule with dual reactivity and the potential for interesting intermolecular interactions.
Molecular Identifiers (Inferred for Target Compound):
-
IUPAC Name: 6-Hydroxy-2,6,8-trimethylnonan-4-one
-
Molecular Formula: C₁₂H₂₄O₂
-
Molecular Weight: 200.32 g/mol
-
Canonical SMILES: CC(C)C(C(O)C(C)CC(=O)CC(C)C)C
For comparative purposes, the identifiers of the parent ketone and related alcohol are provided below.
| Identifier | 2,6,8-Trimethyl-4-nonanone | 2,6,8-Trimethyl-4-nonanol |
| CAS Number | 123-18-2 | 123-17-1 |
| Molecular Formula | C₁₂H₂₄O | C₁₂H₂₆O |
| Molecular Weight | 184.32 g/mol | 186.34 g/mol |
| Synonyms | Isobutyl heptyl ketone | 4-Hydroxy-2,6,8-trimethylnonane |
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of 6-Hydroxy-2,6,8-trimethylnonan-4-one can be predicted by examining the known properties of its ketone and alcohol analogues. The introduction of a hydroxyl group is expected to increase polarity, leading to a higher boiling point and greater solubility in polar solvents compared to 2,6,8-trimethylnonan-4-one.
| Property | 2,6,8-Trimethyl-4-nonanone | 2,6,8-Trimethyl-4-nonanol | 6-Hydroxy-2,6,8-trimethylnonan-4-one (Predicted) |
| Boiling Point | 218.0 to 219.0 °C at 760 mmHg[2] | 226.0 to 228.0 °C at 760 mmHg[3] | > 230 °C at 760 mmHg |
| Melting Point | -75 °C[] | Not available | Higher than -75 °C |
| Density | 0.819 g/cm³[] | ~0.824 g/cm³[5] | ~0.9-1.0 g/cm³ |
| Water Solubility | 21.58 mg/L at 25 °C (estimated)[2] | 24.97 mg/L at 25 °C (estimated)[3] | Moderately increased solubility over precursors |
| LogP (o/w) | 4.076 (estimated)[2] | 4.291 (estimated)[3] | Lower than precursors due to increased polarity |
| Refractive Index | 1.425[] | 1.4320-1.4360[5] | ~1.44-1.45 |
Proposed Synthesis and Mechanistic Considerations
The synthesis of β-hydroxy ketones is a classic transformation in organic chemistry, most notably achieved through the aldol reaction.[1] A plausible route to 6-Hydroxy-2,6,8-trimethylnonan-4-one involves a directed aldol addition between an enolate of a suitable ketone and an aldehyde.
A logical disconnection approach suggests the reaction between the enolate of 2-methyl-4-pentanone and 2,4-dimethylpentanal.
Experimental Protocol: Directed Aldol Synthesis
This protocol is a generalized procedure based on established methods for β-hydroxy ketone synthesis and should be optimized for this specific substrate combination.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
2-Methyl-4-pentanone
-
2,4-Dimethylpentanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-BuLi solution dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add 2-methyl-4-pentanone dropwise to the LDA solution. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
-
Aldol Addition:
-
In a separate flask, dissolve 2,4-dimethylpentanal in anhydrous THF.
-
Slowly add the aldehyde solution to the enolate solution at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-Hydroxy-2,6,8-trimethylnonan-4-one.
-
Synthetic Workflow Diagram
Caption: Directed aldol synthesis workflow for 6-Hydroxy-2,6,8-trimethylnonan-4-one.
Potential Applications in Research and Drug Development
While the parent ketone, 2,6,8-trimethyl-4-nonanone, is primarily used in the fragrance and flavor industries[][6], the introduction of a β-hydroxy group opens new avenues for biological activity. Ketone-containing molecules are integral to many pharmaceuticals, where the carbonyl group can participate in vital drug-target interactions.[7]
Antimicrobial and Insecticidal Potential
Long-chain aliphatic ketones have demonstrated antimicrobial and insecticidal properties.[8] For instance, certain epoxy-alkanones show antifungal activity, and the activity of aliphatic ketones against insects is dependent on chain length.[8][9] The dual functionality of 6-Hydroxy-2,6,8-trimethylnonan-4-one makes it a compelling candidate for screening in these areas. Its increased polarity might alter its interaction with microbial cell membranes or insect cuticles compared to its non-hydroxylated counterpart.
Role as a Synthetic Intermediate
The β-hydroxy ketone moiety is a versatile synthetic intermediate.[1] The hydroxyl group can be further functionalized, and the ketone provides a handle for a wide range of carbonyl chemistry. This makes 6-Hydroxy-2,6,8-trimethylnonan-4-one a valuable building block for the synthesis of more complex molecules with potential applications in materials science or as pharmaceutical scaffolds.
Drug Discovery Screening Workflow
A typical early-stage drug discovery campaign for a novel compound like 6-Hydroxy-2,6,8-trimethylnonan-4-one would involve a series of tiered screens to identify potential therapeutic applications.
Caption: High-level workflow for new compound screening in drug discovery.
Safety and Handling
Specific toxicology data for 6-Hydroxy-2,6,8-trimethylnonan-4-one is unavailable. Therefore, safety precautions should be based on the data for its precursors and general principles of laboratory safety.
-
2,6,8-Trimethyl-4-nonanone: This compound is not classified as hazardous under GHS criteria according to a significant number of reports.[2]
-
2,6,8-Trimethyl-4-nonanol: Similarly, this alcohol is not classified as hazardous in a majority of reports, though some indicate it may be toxic to aquatic life with long-lasting effects.[10]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from oxidizing agents.
Conclusion
6-Hydroxy-2,6,8-trimethylnonan-4-one represents a molecule with significant untapped potential. While not extensively documented, a robust understanding of its structure, properties, and reactivity can be inferred from its well-characterized ketone and alcohol analogues. The presence of the β-hydroxy ketone motif suggests its utility as a versatile synthetic intermediate and a candidate for biological evaluation, particularly in the search for new antimicrobial or insecticidal agents. The synthetic pathways and analytical predictions outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemistry and potential applications of this intriguing compound.
References
-
PMC. Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes (using Umpolung). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. Available from: [Link]
-
The Good Scents Company. 2,4,8-trimethyl-6-nonanol, 123-17-1. Available from: [Link]
-
Thieme. (1993). Asymmetric Dihydroxylation (AD) of α,β-Unsaturated Ketones. Synlett, 1993(8), 605-606. Available from: [Link]
-
PMC. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Available from: [Link]
- Google Patents. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
-
Study Mind. Alcohol oxidation (A-Level Chemistry). Available from: [Link]
-
SIELC Technologies. (2018, February 19). 2,6,8-Trimethyl-4-nonanone. Available from: [Link]
-
MySkinRecipes. 2,6,8-Trimethyl-4-nonanol. Available from: [Link]
-
Wikipedia. Alcohol oxidation. Available from: [Link]
-
Patsnap Eureka. (2025, July 24). Exploring Carbonyl Group Applications in Pharmaceuticals. Available from: [Link]
-
PMC. (2023, March 17). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Chemguide. oxidation of alcohols. Available from: [Link]
-
MDPI. (2024, August 16). Chemical Diversity of Ketosteroids as Potential Therapeutic Agents. Available from: [Link]
-
The Basics of General, Organic, and Biological Chemistry. 14.5 Reactions of Alcohols. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Available from: [Link]
-
ACS Publications. (2014, November 25). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. Available from: [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]
-
PubChem. 2,6,8-Trimethyl-4-nonanol | C12H26O | CID 61056. Available from: [Link]
-
The Good Scents Company. 2,6,8-trimethyl-4-nonanone, 123-18-2. Available from: [Link]
-
PMC. (2010). Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones. Molecules, 15(12), 9278-9285. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6,8-trimethyl-4-nonanone, 123-18-2 [thegoodscentscompany.com]
- 3. ketone derivatives synthetic: Topics by Science.gov [science.gov]
- 5. 2,6,8-Trimethyl-4-nonanol [myskinrecipes.com]
- 6. 2,6,8-TRIMETHYL-4-NONANONE | 123-18-2 [chemicalbook.com]
- 7. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6,8-Trimethyl-4-nonanol | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: CAS 59357-11-8 (6-Hydroxy-2,6,8-trimethylnonan-4-one)
[1][2][3]
PART 1: EXECUTIVE SUMMARY & STRATEGIC UTILITY
Compound Identity: 6-Hydroxy-2,6,8-trimethylnonan-4-one CAS Registry Number: 59357-11-8 Chemical Class: Branched Aliphatic Hydroxy-Ketone[1]
The Core Value Proposition
In the landscape of drug development and fine chemical synthesis, CAS 59357-11-8 serves as a critical chiral building block and lipophilic intermediate . Its structure—characterized by a nonan-4-one backbone with a tertiary alcohol at the C6 position and strategic methyl branching—makes it a valuable precursor for synthesizing complex terpenes, surfactants, and lipophilic drug delivery systems.
For the pharmaceutical scientist, this compound is not merely a solvent but a structural scaffold . Its ability to undergo controlled dehydration to form
PART 2: CHEMICAL IDENTITY & STRUCTURAL ANALYSIS
This section establishes the definitive chemical fingerprint of the substance, essential for quality control (QC) and regulatory filing.
| Parameter | Technical Specification |
| IUPAC Name | 6-Hydroxy-2,6,8-trimethylnonan-4-one |
| Common Synonyms | 2,6,8-Trimethyl-6-hydroxynonan-4-one; 4-Hydroxy-2,6,8-trimethyl-4-nonanone (non-standard numbering) |
| Molecular Formula | |
| Molecular Weight | 200.32 g/mol |
| SMILES String | CC(C)CC(O)(C)CC(=O)CC(C)C |
| InChI Key | Derived from structure |
| Chirality | Contains chiral centers at C2 and C6; typically supplied as a racemate unless specified.[2][3][4][5][6] |
Structural Diagram & Reactivity Logic
The following diagram illustrates the structural connectivity and the primary reactive site (the tertiary alcohol at C6), which is prone to acid-catalyzed dehydration.
Figure 1: Structural reactivity map highlighting the transformation of CAS 59357-11-8 into its unsaturated derivative.
PART 3: PHYSICAL PROPERTIES & STABILITY PROFILE[10]
Accurate physical data is paramount for developing robust isolation and formulation protocols. The values below synthesize data from chemical catalogs and predicted physicochemical models.
| Property | Value / Description | Experimental Context |
| Physical State | Viscous Liquid or Low-Melting Solid | At Standard Temperature & Pressure (STP). |
| Boiling Point | ~250–260°C (Predicted) | High boiling point due to Hydrogen bonding (OH group). |
| Density | ~0.91 ± 0.05 g/cm³ | Slightly less dense than water; phase separates. |
| Solubility (Water) | Insoluble / Negligible | Highly lipophilic (LogP > 3.0). |
| Solubility (Organic) | Soluble | DMSO, Ethanol, Dichloromethane (DCM), Ethyl Acetate. |
| pKa | ~14-15 (Alcohol OH) | Weakly acidic; requires strong base for deprotonation. |
| Stability | Hygroscopic; Heat Sensitive | Avoid prolonged heating >100°C without inert atmosphere to prevent dehydration. |
PART 4: SAFETY DATA SHEET (SDS) SYNTHESIS
Signal Word: WARNING GHS Classification (Predicted based on functional class):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)[7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Precautionary Protocols
| Hazard Category | H-Statement | P-Statement (Prevention/Response) |
| Skin Contact | H315: Causes skin irritation. | P280: Wear protective gloves (Nitrile). P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Contact | H319: Causes serious eye irritation.[7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 min. Remove contact lenses.[7] |
| Inhalation | H335: May cause respiratory irritation. | P261: Avoid breathing mist/vapors.[7] Use in a fume hood. |
Storage Directive: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The presence of the tertiary alcohol makes the compound susceptible to slow oxidation or dehydration if exposed to heat and air over time.
PART 5: EXPERIMENTAL PROTOCOLS & APPLICATIONS
Application 1: Synthesis Intermediate
CAS 59357-11-8 is primarily used as a precursor to (Z)-2,6,8-trimethyl-5-nonen-4-one (CAS 61301-31-3), a molecule relevant in fragrance chemistry and as a lipophilic linker in drug synthesis.
Protocol: Acid-Catalyzed Dehydration
Objective: To convert 59357-11-8 into its unsaturated enone derivative for downstream coupling.
-
Preparation: Dissolve 10 mmol of CAS 59357-11-8 in 50 mL of Toluene.
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (pTSA).
-
Reflux: Equip the flask with a Dean-Stark trap to remove water. Reflux at 110°C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The product (enone) will be less polar (higher Rf) than the starting alcohol.
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid. Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel column chromatography.
Protocol: Solubilization for Bioassays
Objective: To prepare a stable stock solution for in vitro screening.
-
Solvent Choice: Use DMSO (Dimethyl sulfoxide) for biological compatibility.
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Weigh 20.0 mg (approx 0.1 mmol). Dissolve in 10 mL DMSO.
-
-
Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution, as the viscous nature of the neat liquid can slow diffusion.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Workflow Visualization
Figure 2: Step-by-step workflow for the dehydration of CAS 59357-11-8.
PART 6: REFERENCES
-
LookChem. (n.d.). CAS 59357-11-8 Product Information: 2,6,8-trimethyl-6-hydroxy-4-nonanone.[1][8][9][10] Retrieved from
-
BLD Pharm. (n.d.). 6-Hydroxy-2,6,8-trimethylnonan-4-one Product Catalog. Retrieved from
-
Toronto Research Chemicals. (n.d.). 6-Hydroxy-2,6,8-trimethylnonan-4-one Data Sheet. Retrieved from [9]
-
PubChem. (n.d.). Compound Summary for Related Aliphatic Ketones. National Library of Medicine.[6] Retrieved from
Sources
- 1. 26831-63-0|3-Hydroxycyclopentanone|BLD Pharm [bldpharm.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS 629-11-8: 1,6-Hexanediol | CymitQuimica [cymitquimica.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Lithium cyclohexanecarboxylate | C7H11LiO2 | CID 19205727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mgchemicals.com [mgchemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. Product List | BIOZOL [biozol.de]
- 10. Cas 61301-31-3,5-Nonen-4-one, 2,6,8-trimethyl-, (Z)- | lookchem [lookchem.com]
Topic: Aldol Condensation for Methyl Isobutyl Ketone (MIBK) Synthesis: Product Identification and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aldol condensation of acetone is a cornerstone reaction in industrial organic synthesis, serving as the primary route to valuable solvents and chemical intermediates, including Methyl Isobutyl Ketone (MIBK). While MIBK is the ultimate target, the reaction proceeds through a series of critical intermediates whose identification and characterization are paramount for process optimization, quality control, and impurity profiling. This guide provides an in-depth examination of the acetone self-condensation pathway, focusing on the definitive identification of its principal products: diacetone alcohol (DAA) and mesityl oxide (MO). We will explore the underlying reaction mechanisms, present detailed experimental protocols for synthesis and analysis, and offer field-proven insights into the application of modern spectroscopic techniques for unequivocal structural elucidation.
Introduction: The Acetone-to-MIBK Pathway
Methyl Isobutyl Ketone (MIBK) is a widely used industrial solvent valued for its application in paints, lacquers, and as an extraction agent.[1][2] The most economically significant manufacturing process begins not with MIBK itself, but with the self-condensation of acetone.[2][3] This process is a classic example of aldol chemistry, where carbon-carbon bonds are formed to build a larger molecular framework from smaller units.[4][5]
The reaction sequence involves three key transformations:
-
Aldol Addition: Two molecules of acetone react under basic or acidic catalysis to form 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol (DAA).[6][7] This initial product is a β-hydroxy ketone.
-
Dehydration (Condensation): The DAA intermediate readily undergoes dehydration (the elimination of a water molecule) to form the α,β-unsaturated ketone, 4-methyl-3-penten-2-one, known as mesityl oxide (MO).[8][9][10] This step is often thermodynamically driven by the formation of a stable conjugated system.
-
Hydrogenation: Selective hydrogenation of the carbon-carbon double bond in mesityl oxide yields the final product, MIBK.[1][7]
This guide will focus on the first two stages—the aldol addition and condensation—as the products of these steps, DAA and MO, are the primary species to be identified and characterized. Understanding their formation and spectral properties is crucial for any scientist working on this chemical pathway.
Reaction Mechanism and Pathway
The self-condensation of acetone can be catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway to form the key intermediates.
Base-Catalyzed Mechanism
In the presence of a base (e.g., NaOH, Ba(OH)₂), one molecule of acetone is deprotonated at the α-carbon to form a resonance-stabilized enolate ion.[11] This enolate is a potent nucleophile and subsequently attacks the electrophilic carbonyl carbon of a second acetone molecule. Protonation of the resulting alkoxide yields diacetone alcohol (DAA).[4][12] Upon heating, the reaction is pushed further; the α-hydrogen is removed, and the hydroxyl group is eliminated as a water molecule (an E1cB mechanism), yielding the conjugated product, mesityl oxide.[13]
Acid-Catalyzed Mechanism
Under acidic conditions (e.g., HCl, ion-exchange resins), the carbonyl oxygen of an acetone molecule is protonated, increasing the electrophilicity of the carbonyl carbon.[14][15] A second acetone molecule, acting as a weak nucleophile in its enol form, attacks the protonated carbonyl. Deprotonation yields DAA. The subsequent dehydration is also acid-catalyzed, involving protonation of the hydroxyl group to form a good leaving group (water), which is then eliminated to generate the stable, conjugated mesityl oxide.[10]
Further condensation can occur, especially under forcing conditions, where another enolate or enol attacks mesityl oxide, leading to the formation of higher-order products like phorone.[8][16]
Caption: Reaction pathway for acetone self-condensation.
Product Identification and Spectroscopic Characterization
Accurate identification of the reaction products is essential. A combination of chromatographic and spectroscopic techniques provides a self-validating system for structural confirmation.
Primary Condensation Product: Mesityl Oxide (MO)
Mesityl oxide (4-methyl-3-penten-2-one) is the principal product of the complete aldol condensation (addition followed by dehydration). It is a colorless to light-yellow oily liquid with a distinct honey-like odor.[8][17] As an α,β-unsaturated ketone, its structure gives rise to a unique and readily identifiable spectroscopic fingerprint.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of mesityl oxide is highly characteristic. In a deuterated solvent like CDCl₃, the following signals are expected:
-
A singlet for the vinylic proton (~6.1 ppm). Its downfield shift is due to its position on a C=C double bond and conjugation with the carbonyl group.[18]
-
A singlet for the acetyl methyl protons (~2.16 ppm).
-
Two singlets for the gem-dimethyl protons on the double bond, which are chemically non-equivalent (~2.14 ppm and ~1.89 ppm).[18]
3.1.2. Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the key functional groups in mesityl oxide:
-
Conjugated C=O Stretch: A strong, sharp absorption band appears at a lower wavenumber than a typical saturated ketone, usually around 1690-1680 cm⁻¹ .[18] This shift to lower frequency is a direct result of the C=O bond's conjugation with the C=C double bond, which imparts more single-bond character.
-
Conjugated C=C Stretch: A medium intensity band appears around 1620 cm⁻¹ .[18] This is also shifted to a lower frequency compared to an isolated alkene due to conjugation.
-
C-H Bending/Stretching: Bands corresponding to sp³ and sp² C-H stretches are observed in the 3000-2850 cm⁻¹ region.[18]
3.1.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will appear at m/z = 98 , corresponding to the molecular weight of C₆H₁₀O.[19][20]
-
Key Fragments: Common fragments include:
Aldol Addition Intermediate: Diacetone Alcohol (DAA)
Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) is the initial β-hydroxy ketone formed. It is a colorless liquid and can be isolated, particularly when the reaction is run at lower temperatures without conditions that favor dehydration.[6][9]
-
¹H NMR Spectroscopy: Key signals include a singlet for the hydroxyl proton (variable chemical shift), a singlet for the two equivalent methyl groups attached to the carbon bearing the hydroxyl group, a singlet for the acetyl methyl group, and a singlet for the methylene (CH₂) protons.
-
IR Spectroscopy: The most telling feature is the presence of a broad O-H stretching band around 3400 cm⁻¹ in addition to a sharp, non-conjugated C=O stretching band around 1715 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak is at m/z = 116 . A prominent fragment is often observed at m/z = 59, corresponding to the [C₃H₇O]⁺ ion from cleavage next to the hydroxyl group.
Side Product: Phorone
Under certain conditions, a third molecule of acetone can react with mesityl oxide to form phorone (2,6-dimethyl-2,5-heptadien-4-one).[8] This is a yellowish crystalline solid and represents a higher-order condensation product. Its presence indicates more forcing reaction conditions.
Experimental Protocols & Workflows
The following protocols are provided as a validated starting point for laboratory-scale synthesis and characterization.
Protocol 1: Synthesis of Mesityl Oxide
This procedure is adapted from established laboratory methods for the acid-catalyzed condensation of acetone.
Materials:
-
Acetone (reagent grade, dried over CaCl₂)
-
Concentrated Hydrochloric Acid (HCl) or a strongly acidic ion-exchange resin (e.g., Amberlyst 15).
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 250 mL of dry acetone. Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly add the acid catalyst. If using HCl, saturate the cold acetone by bubbling dry HCl gas through it for 2-3 hours.[16] Alternatively, add a catalytic amount of a solid acid resin.
-
Reaction: Stopper the flask and allow it to stand in the ice bath for 24 hours, then at room temperature for 48 hours.[16] The solution will typically darken.
-
Workup: Pour the reaction mixture into 300 g of crushed ice in a large beaker and stir well.
-
Separation: Transfer the mixture to a separatory funnel. The upper organic layer contains the product. Separate this layer.
-
Neutralization: Wash the organic layer with a 5% NaOH solution until the organic layer is faintly yellow, followed by a wash with brine.[16]
-
Drying: Dry the organic layer over anhydrous CaCl₂ or MgSO₄.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling between 129-131 °C.[16] This fraction is high-purity mesityl oxide.
Protocol 2: Analytical Workflow for Product Characterization
Caption: Analytical workflow for product characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject a diluted aliquot of the crude product into a GC-MS system equipped with a non-polar or mid-polar capillary column.
-
Use a temperature program (e.g., 50 °C initial, ramp to 250 °C) to separate the volatile components (unreacted acetone, DAA, MO, phorone).
-
Identify components by comparing their retention times to authentic standards and their mass spectra to library data (e.g., NIST).[17] Confirm the molecular ion and key fragments for each peak.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified mesityl oxide fraction in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Assign all peaks and confirm that the chemical shifts, integrations, and coupling patterns match the expected structure of mesityl oxide.
-
Summary of Key Spectroscopic Data
The data below serves as a reliable reference for the identification of mesityl oxide.
Table 1: Key Spectroscopic Data for Mesityl Oxide (4-methyl-3-penten-2-one)
| Analytical Technique | Feature | Expected Value / Observation | Reference |
| ¹H NMR (in CDCl₃) | Vinylic C-H | ~6.1 ppm (singlet) | [18] |
| Acetyl CH₃ | ~2.16 ppm (singlet) | [18] | |
| Vinylic CH₃ (cis to C=O) | ~1.89 ppm (singlet) | [18] | |
| Vinylic CH₃ (trans to C=O) | ~2.14 ppm (singlet) | [18] | |
| IR Spectroscopy | Conjugated C=O Stretch | ~1685 cm⁻¹ (strong, sharp) | [18] |
| Conjugated C=C Stretch | ~1620 cm⁻¹ (medium) | [18] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 98 | [19][20] |
| Fragment [M-CH₃]⁺ | m/z 83 | [19] | |
| Fragment [C₄H₇]⁺ | m/z 55 | [19][20] | |
| Base Peak [CH₃CO]⁺ | m/z 43 |
Conclusion
The aldol condensation of acetone is a foundational reaction leading to the production of MIBK. A thorough understanding of this pathway necessitates the ability to confidently identify and characterize its key intermediates, primarily diacetone alcohol and mesityl oxide. By leveraging a combined analytical approach of GC-MS for separation and initial identification, followed by spectroscopic confirmation with FTIR and NMR, researchers can achieve an unambiguous characterization of the product profile. This self-validating workflow ensures high confidence in experimental outcomes, facilitates process optimization, and is critical for impurity analysis in drug development and quality control settings.
References
-
Vaia. (n.d.). In the manufacturing of methyl isobutyl ketone (MIBK), large quantities of acetone are used. Propose a reasonable mechanism of synthesis for MIBK. Retrieved from [Link]
-
Soto, R., et al. (n.d.). Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. Retrieved from [Link]
-
Panov, A., & Fripiat, J. J. (1998). An Infrared Spectroscopic Study of Acetone and Mesityl Oxide Adsorption on Acid Catalyst. Langmuir, 14(15), 4245–4250. Retrieved from [Link]
-
Wach, W., et al. (2020). Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst. Biomass Conversion and Biorefinery, 10, 839–848. Retrieved from [Link]
-
Wikipedia. (n.d.). Mesityl oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Diacetone alcohol. Retrieved from [Link]
-
Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Li, Y., et al. (2018). Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry. Analytical Methods, 10(4), 433-438. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of mesityl oxide. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Ho, C. R., et al. (2018). The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite. eScholarship, University of California. Retrieved from [Link]
-
Ho, C. R., Zheng, S., Shylesh, S., & Bell, A. T. (2018). The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite. Journal of Catalysis, 365, 137-147. Retrieved from [Link]
-
Sciencemadness.org. (2016). Mesityl oxide synthesis. Retrieved from [Link]
-
Apesteguía, C. R., et al. (2006). One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. CONICET. Retrieved from [Link]
- Guinot, H. (1933). U.S. Patent No. 1,937,272. Google Patents.
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Deno, N. C., & Chafetz, H. (1953). The Conformation and Nuclear Magnetic Resonance Spectrum of Mesityl Oxide. The Journal of Organic Chemistry, 18(1), 1-6. Retrieved from [Link]
-
Xu, X., et al. (2018). Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone. RSC Publishing. Retrieved from [Link]
- Societa Italiana Resine S.p.A. (1968). U.S. Patent No. 3,385,896. Google Patents.
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIACETONE ALCOHOL. Retrieved from [Link]
-
Panov, A., & Fripiat, J. J. (1998). An infrared spectroscopic study of acetone and mesityl oxide adsorption on acid catalyst. OSTI.GOV. Retrieved from [Link]
-
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions, 16, 1-438. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isobutyl ketone. Retrieved from [Link]
-
Panov, A., & Fripiat, J. J. (1998). An Infrared Spectroscopic Study of Acetone and Mesityl Oxide Adsorption on Acid Catalyst. Langmuir. Retrieved from [Link]
-
Wang, Y., et al. (2020). Scheme of aldol condensation between FA and MIBK... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Stoyanov, E. S. (2005). 13C NMR spectrum of mesityl oxide in SO2. ResearchGate. Retrieved from [Link]
-
Deno, N. C., & Chafetz, H. (1964). The Conformation and Nuclear Magnetic Resonance Spectrum of Mesityl Oxide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Restek. (n.d.). Mesityl oxide. Retrieved from [Link]
-
PubChem. (n.d.). Mesityl oxide. National Institutes of Health. Retrieved from [Link]
-
Chegg.com. (2016). Solved Mass Spectrum of Mesityl Oxide. Retrieved from [Link]
-
Apesteguía, C. R., et al. (2006). One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. ResearchGate. Retrieved from [Link]
- European Patent Office. (2004). U.S. Patent No. 6,706,928B2. Google Patents.
-
International Agency for Research on Cancer. (2012). METHYL ISOBUTYL KETONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Retrieved from [Link]
-
Al-Ghamdi, A. A., & Razzag, A. A. (2022). Process Development for Methyl Isobutyl Ketone Production Using the Low-Pressure One-Step Gas-Phase Selective Hydrogenation of Acetone. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). Methyl Isobutyl Ketone. Retrieved from [Link]
Sources
- 1. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]
- 2. METHYL ISOBUTYL KETONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite [escholarship.org]
- 8. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 9. Diacetone alcohol - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vaia.com [vaia.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. iscre28.org [iscre28.org]
- 15. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
- 17. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Mesityl oxide(141-79-7) MS spectrum [chemicalbook.com]
- 21. pubs.acs.org [pubs.acs.org]
From Aldol to Amphiphile: A Technical Guide on 6-Hydroxy-2,6,8-Trimethyl-4-Nonanone and 2,6,8-Trimethyl-4-Nonanol
Executive Summary
In the development of advanced non-ionic surfactants and specialized industrial solvents, highly branched aliphatic chains are prized for their ability to disrupt crystalline packing, thereby lowering pour points and enhancing fluid dynamics. This whitepaper provides an in-depth analysis of the chemical relationship, synthesis methodologies, and industrial applications of two critical C12 aliphatic compounds: 6-hydroxy-2,6,8-trimethyl-4-nonanone (a complex ketol intermediate) and 2,6,8-trimethyl-4-nonanol (a highly branched secondary alcohol).
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, focusing instead on the causality of their structural evolution from methyl isobutyl ketone (MIBK) and detailing the self-validating experimental protocols required for their synthesis and isolation.
Chemical Causality: Precursor vs. Product
The relationship between these two molecules is a classic example of sequential reduction and functional group transformation in industrial organic synthesis [1].
-
The Precursor: 6-Hydroxy-2,6,8-trimethyl-4-nonanone (CAS 59357-11-8) This molecule is the direct product of the aldol addition of two MIBK molecules. Its
-hydroxy ketone structure is inherently reactive. The presence of both a hydroxyl group and a carbonyl group in close proximity makes it thermodynamically eager to dehydrate. Consequently, it is rarely used as an end-product; rather, it is a critical, transient intermediate. -
The Product: 2,6,8-Trimethyl-4-nonanol (CAS 123-17-1) This is the fully reduced, downstream product[2]. The steric hindrance provided by its three methyl groups and the secondary hydroxyl group imparts exceptional chemical stability and hydrophobicity. It serves as the hydrophobic backbone for the of surfactants, which are renowned for their superior wetting, penetrating, and foam-controlling properties in biochemical research and formulation [3].
Mechanistic Pathway
To understand the transition from the ketol to the nonanol, one must examine the sequential reduction of oxygenation states. The
Fig 1: Reaction workflow from MIBK to Tergitol TMN via ketol and nonanol intermediates.
Comparative Data Analysis
The structural differences between the two compounds dictate their physical properties and handling requirements. The data below synthesizes their primary quantitative metrics [4].
| Property | 6-Hydroxy-2,6,8-trimethyl-4-nonanone | 2,6,8-Trimethyl-4-nonanol |
| CAS Registry Number | 59357-11-8 | 123-17-1 |
| Chemical Formula | C₁₂H₂₄O₂ | C₁₂H₂₆O |
| Molecular Weight | 200.32 g/mol | 186.33 g/mol |
| Structural Class | Branched secondary alcohol | |
| Primary Role | Reactive intermediate / Precursor | Surfactant hydrophobe / Solvent |
| LogP (Octanol/Water) | ~2.40 (Calculated) | 3.466 |
Experimental Protocols: A Self-Validating System
In scale-up and drug development environments, protocols cannot be blind recipes. They must incorporate in-process controls (IPCs) to validate the chemical state before proceeding to the next unit operation.
Protocol 1: Synthesis of 6-Hydroxy-2,6,8-trimethyl-4-nonanone via Aldol Addition
Objective: Dimerize MIBK while preventing premature dehydration to the enone. Causality & Choice: We utilize a mild base catalyst (e.g., dilute NaOH) at rigorously controlled, low temperatures. Elevated temperatures would drive the equilibrium toward the dehydrated enone (the thermodynamic sink), drastically reducing the yield of the target ketol.
-
Preparation: Charge a dry, nitrogen-purged reactor with 500 mL of Methyl Isobutyl Ketone (MIBK).
-
Catalyst Addition: Cool the reactor to 5–10 °C using a jacketed chiller. Slowly add 50 mL of 5% aqueous NaOH under vigorous stirring. Rationale: Low temperature kinetically traps the
-hydroxy ketone, suppressing the elimination of water. -
Reaction Progression: Maintain stirring at 10 °C for 4 hours.
-
In-Process Control (IPC) - Validation: Sample the organic layer and analyze via GC-FID. Proceed to quenching only when MIBK conversion reaches the empirical equilibrium plateau (typically ~20-30% for unshifted aldol additions).
-
Quenching & Separation: Neutralize the basic catalyst by adding an equimolar amount of dilute acetic acid. Phase-separate and discard the aqueous layer.
-
Isolation: Subject the organic phase to fractional vacuum distillation. Recover unreacted MIBK first, then isolate the 6-hydroxy-2,6,8-trimethyl-4-nonanone fraction under high vacuum to prevent thermal degradation.
Protocol 2: Tandem Dehydration and Catalytic Hydrogenation to 2,6,8-Trimethyl-4-nonanol
Objective: Convert the isolated ketol to the saturated secondary alcohol. Causality & Choice: We employ a discrete two-step process for maximum control. For the hydrogenation phase, Ruthenium on Carbon (Ru/C) is selected over Palladium. Ruthenium is highly effective for reducing aliphatic ketones to secondary alcohols without causing unwanted hydrogenolysis of the C-O bond [5].
-
Dehydration (Step A): Charge the ketol into a reactor with a catalytic amount of p-toluenesulfonic acid (pTSA). Heat to 120 °C under a Dean-Stark trap to remove the theoretical volume of water, yielding the intermediate 2,6,8-trimethyl-5-nonen-4-one.
-
IPC 1 - Validation: Confirm the disappearance of the broad -OH stretch (~3400 cm⁻¹) via FT-IR spectroscopy.
-
Hydrogenation (Step B): Transfer the enone to a high-pressure Parr reactor. Add 5 wt% of Ru/C catalyst.
-
Pressurization: Purge the headspace with N₂, then pressurize with H₂ gas to 50 bar.
-
Reaction: Heat the reactor to 150 °C. Monitor the pressure drop (hydrogen uptake). The reaction is complete when the pressure stabilizes, indicating no further H₂ consumption.
-
IPC 2 - Validation: Analyze the crude mixture via GC-MS to confirm the complete reduction of both the alkene and the carbonyl group. The molecular ion peak must match m/z 186.
-
Filtration & Purification: Cool the reactor, vent safely, and filter the catalyst through a Celite pad. Distill the crude product under vacuum to yield pure 2,6,8-trimethyl-4-nonanol.
Applications in Drug Development & Formulation
While 2,6,8-trimethyl-4-nonanol is primarily known as an industrial surfactant precursor, its ethoxylated derivatives play a crucial role in biochemical research and drug formulation. Non-ionic surfactants derived from this highly branched alcohol are utilized to stabilize lipid nanoparticles (LNPs), disrupt cellular membranes for protein extraction, and act as highly effective wetting agents in topical pharmaceutical formulations. The steric bulk of the 2,6,8-trimethyl branching prevents the tight crystalline packing of the surfactant tails, resulting in highly fluid interfacial films that enhance active pharmaceutical ingredient (API) permeation.
References
-
PubChem. "2,6,8-Trimethyl-4-nonanone | C12H24O | CID 61057". National Institutes of Health (NIH). URL:[Link]
-
National Institute of Standards and Technology (NIST). "4-Nonanol, 2,6,8-trimethyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Cheméo. "Chemical Properties of 4-Nonanone, 2,6,8-trimethyl- (CAS 123-18-2)". Cheméo Database. URL:[Link]
A Technical Guide to the Chemical Stability of β-Hydroxy Ketones Derived from Methyl Isobutyl Ketone (MIBK)
Abstract
β-hydroxy ketones are pivotal intermediates in organic synthesis, particularly within the pharmaceutical industry where their structural motif is a common precursor to more complex active pharmaceutical ingredients (APIs).[1][2] Those derived from methyl isobutyl ketone (MIBK) offer unique structural features valuable in drug design. However, the inherent chemical instability of the β-hydroxy ketone moiety presents significant challenges in process development, formulation, and storage.[3][4] This technical guide provides an in-depth analysis of the factors governing the stability of MIBK-derived β-hydroxy ketones. We will explore the primary degradation pathways—retro-aldol reaction and dehydration—elucidate the mechanistic causality behind their catalysis, and present field-proven protocols for conducting robust stability assessments. This document is intended for researchers, chemists, and drug development professionals seeking to understand and mitigate the stability risks associated with these valuable intermediates.
Introduction: The Double-Edged Sword of Reactivity
The β-hydroxy ketone functional group, by its very nature, is a product of a kinetically controlled reaction (the aldol addition) that is often reversible under thermodynamic control.[3][5] This reactivity is what makes it a versatile synthetic intermediate, but it is also the root of its instability. For derivatives of MIBK, such as 4-hydroxy-4,6-dimethyl-2-heptanone, this instability can manifest as cleavage back to MIBK and another carbonyl compound, or elimination of water to form a conjugated α,β-unsaturated ketone.[6][7]
Understanding and controlling this stability is not merely an academic exercise. In a pharmaceutical context, the formation of degradation products can lead to:
-
Reduced yield and purity of the desired API.
-
The introduction of potentially toxic impurities.
-
Complications in analytical method development and validation.
-
Reduced shelf-life of intermediates and final drug products.
This guide will systematically deconstruct the chemical principles that dictate the fate of these molecules.
Core Degradation Pathways
Two principal, competing reaction pathways dictate the degradation of β-hydroxy ketones: the Retro-Aldol Reaction and Dehydration . The predominant pathway is highly dependent on the reaction conditions, particularly pH and temperature.
The Retro-Aldol Reaction: A Return to Sender
The retro-aldol reaction is the reverse of the aldol addition, cleaving the crucial Cα-Cβ bond to yield two smaller carbonyl compounds.[5][8][9] This reaction is most significantly catalyzed by a base, but can also occur under acidic conditions or even thermally at elevated temperatures.[5][10]
The base-catalyzed retro-aldol reaction is often the most significant stability concern. It proceeds via a three-step mechanism that is essentially the microscopic reverse of the aldol addition.[5]
-
Deprotonation: A base abstracts the proton from the β-hydroxyl group, forming an alkoxide ion. This is typically the initial and rapid step.[5]
-
C-C Bond Cleavage: The resulting alkoxide facilitates the cleavage of the Cα-Cβ bond. This is the rate-determining step and results in the formation of a ketone and a resonance-stabilized enolate ion.[5][8]
-
Protonation: The enolate ion is rapidly protonated by a proton source in the medium (like water or the conjugate acid of the base) to yield the second carbonyl compound.[5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=none, margin=0, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} caption [label="Mechanism of Base-Catalyzed Retro-Aldol Reaction", fontname="Arial", fontsize=12, fontcolor="#202124"];
Causality Insight: The reason this pathway is so facile under basic conditions is twofold. First, the hydroxyl proton is readily abstracted. Second, and more importantly, the resulting enolate intermediate is stabilized by resonance, making it a good leaving group in the C-C cleavage step. The overall equilibrium for ketones is often unfavorable for the aldol product, meaning the retro-aldol reaction is thermodynamically preferred.[3]
Dehydration: Formation of α,β-Unsaturated Ketones
In the presence of either acid or base, particularly with heating, β-hydroxy ketones can eliminate a molecule of water to form a thermodynamically stable α,β-unsaturated ketone.[6][7][11] This product is often more stable than the starting material due to the extended conjugation between the alkene and the carbonyl group.[7]
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating it and facilitating tautomerization to the enol form.[12]
-
Formation of Enol: The keto-enol tautomerism establishes an equilibrium, with the enol acting as the key intermediate.[12]
-
Protonation of Hydroxyl: A second protonation event occurs at the β-hydroxyl group, converting it into a good leaving group (water).[12][13]
-
Elimination: The lone pair on the enol oxygen pushes down to reform the carbonyl, and the C=C double bond forms by eliminating the protonated hydroxyl group (water).
-
Deprotonation: A base (e.g., water) removes a proton from the carbonyl to regenerate the catalyst and yield the final conjugated product.[7]
This pathway is particularly relevant when heating is applied under basic conditions.[7][14]
-
Enolate Formation: A base removes a proton from the α-carbon, which is acidic due to the adjacent carbonyl group, forming an enolate.[11][14]
-
Elimination: The enolate then eliminates the hydroxide ion from the β-position. This is an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. Although hydroxide is typically a poor leaving group, this step is driven by the formation of the highly stable conjugated system.[7][14]
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", margin="0.1,0.05", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} caption [label="Dehydration Pathways to Enones", fontname="Arial", fontsize=12, fontcolor="#202124"];
Factors Influencing Stability
A successful drug development program requires a deep understanding of how process variables affect the stability of key intermediates.
| Factor | Effect on Stability & Predominant Degradation Pathway | Causality & Experimental Insight |
| pH | High pH (>8): Significantly accelerates the retro-aldol reaction.[5][8] Low pH (<4): Promotes acid-catalyzed dehydration.[6][12] Neutral pH (6-8): Generally the most stable region, though thermal degradation can still occur. | Why? Strong bases create the alkoxide needed for retro-aldol cleavage.[8] Strong acids protonate the hydroxyl group, making it an excellent leaving group (H₂O) for dehydration.[13] Field Insight: When performing reactions or workups, it is crucial to avoid prolonged exposure to strong acids or bases. If an extraction against a basic aqueous layer is necessary, it should be done quickly and at low temperatures. |
| Temperature | Increased temperature accelerates both retro-aldol and dehydration pathways.[8][15] Dehydration is often favored at higher temperatures as the elimination of water is entropically favorable. | Why? Higher temperatures provide the necessary activation energy to overcome the barrier for both C-C bond cleavage (retro-aldol) and elimination (dehydration).[16] Field Insight: Store MIBK-derived β-hydroxy ketones at reduced temperatures (e.g., 2-8°C) to maximize shelf-life.[17] Reactions should be run at the lowest temperature that allows for a reasonable reaction rate. |
| Catalysts | Transition metals (e.g., Copper, Palladium) can catalyze the retro-aldol reaction even under mild conditions.[9][18] Strong oxidizing agents can lead to oxidation of the secondary alcohol to a β-diketone.[19] | Why? Metals can form chelated intermediates that lower the activation energy for C-C bond cleavage.[9] Oxidants like IBX or those used in Swern oxidations directly target the hydroxyl group.[19] Field Insight: Ensure reactors are scrupulously clean and free of metal contaminants. Avoid unnecessary exposure to oxidizing agents unless the β-diketone is the desired product. |
| Solvent | Protic solvents (water, alcohols) can participate in proton transfer steps, facilitating both pathways. Aprotic solvents generally offer better stability. | Why? Protic solvents can act as both proton donors and acceptors, stabilizing charged intermediates and transition states in both acid and base-catalyzed mechanisms. Field Insight: For long-term storage or when performing sensitive reactions, consider dissolving the intermediate in an aprotic solvent like THF, MTBE, or toluene. |
Experimental Design: A Forced Degradation Protocol
To quantitatively assess the stability of a new MIBK-derived β-hydroxy ketone, a forced degradation (or stress testing) study is essential.[15][20][21] This is a regulatory requirement and provides critical data for process optimization and establishing storage conditions.[21][22]
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.3, width=8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} caption [label="Workflow for a Forced Degradation Study", fontname="Arial", fontsize=12, fontcolor="#202124"];
Step-by-Step Protocol for Forced Degradation
This protocol is a self-validating system designed to identify degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of the β-hydroxy ketone at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like acetonitrile.
-
-
Application of Stress Conditions: [22][23]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in a controlled temperature bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (25°C). Note: Base-catalyzed degradation is often rapid, so lower temperatures and shorter time points are critical.[24]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[22]
-
Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C.
-
A control sample (1 mL stock solution + 1 mL of diluent) should be kept under ambient conditions.
-
-
Time-Point Sampling and Quenching:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Crucial Step (Causality): Immediately quench the reaction to prevent further degradation after sampling. For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base sample, neutralize with 0.1 M HCl. This step ensures that the analytical result reflects the specific time point accurately.[17]
-
Dilute the quenched samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors.[23][25][26]
-
The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation products, ensuring accurate quantification of the parent compound.[23]
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Use the MS data to tentatively identify the structures of the degradation products. A peak corresponding to the mass of MIBK would be strong evidence of a retro-aldol pathway. A peak corresponding to the loss of water (M-18) would indicate dehydration.
-
The goal is to achieve 5-20% degradation.[22] If degradation is too rapid, reduce the stressor's intensity (e.g., use 0.01 M NaOH or lower the temperature). If it's too slow, increase the intensity.[22]
-
Conclusion and Best Practices
The chemical stability of β-hydroxy ketones derived from MIBK is a critical parameter that must be managed throughout the drug development lifecycle. Stability is not an inherent property but a function of the compound's environment. The dominant degradation pathways, retro-aldol cleavage and dehydration, are mechanistically well-understood and highly sensitive to pH and temperature.
Key Takeaways for the Practicing Scientist:
-
Assume Instability: Treat β-hydroxy ketones as sensitive intermediates. Avoid prolonged storage at ambient temperatures and exposure to strong acids or bases.
-
Control the pH: Maintain solutions near neutral pH whenever possible. If acidic or basic conditions are required for a process, minimize exposure time and temperature.
-
Keep it Cool: Low temperatures are the most effective general strategy for slowing all degradation pathways.[4] Store both solid and solution samples at 2-8°C or colder.[17]
-
Conduct Rigorous Stress Testing: A well-designed forced degradation study is indispensable. It provides the empirical data needed to predict shelf-life, guide formulation development, and satisfy regulatory requirements.
-
Utilize Orthogonal Analytics: Combining HPLC with UV and MS detection is essential for separating and identifying degradants, providing a complete picture of the stability profile.[24]
By applying these principles and protocols, researchers can successfully navigate the challenges posed by these versatile but labile molecules, ensuring the quality, purity, and safety of the resulting pharmaceutical products.
References
-
Title: What is a retro-aldol reaction? What conditions favor retro-aldol reactions? Source: Vaia URL: [Link]
-
Title: Diacetone alcohol Source: Grokipedia URL: [Link]
-
Title: C–C Bond Cleavage: Retro-Aldol Reaction Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Diacetone Alcohol (DAA) Source: Monument Chemical URL: [Link]
-
Title: C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Safety Data Sheet Diacetone Alcohol Source: Redox URL: [Link]
- Title: Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones Source: Google Patents URL
-
Title: DIACETONE ALCOHOL Source: Ataman Kimya URL: [Link]
-
Title: Diacetone Alcohol (DAA) Source: GreenChem Industries URL: [Link]
-
Title: Acid Catalysed Aldol Condensation Source: NEET coaching URL: [Link]
-
Title: Acid-catalyzed dehydration of β-hydroxy carbonyl compounds Source: Vaia URL: [Link]
-
Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Forced Degradation and Stability Testing: Strategies and Analytical Perspectives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: TBAT-Catalyzed Dioxasilinane Formation from Beta-Hydroxy Ketones Source: PMC (PubMed Central) URL: [Link]
-
Title: dehydration of aldol reaction products Source: YouTube URL: [Link]
-
Title: Stability of ketone bodies in serum in dependence on storage time and storage temperature Source: ResearchGate URL: [Link]
-
Title: 23.3: Dehydration of Aldol Products - Synthesis of Enones Source: Chemistry LibreTexts URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: Forced degradation studies of rapamycin: Identification of autoxidation products Source: Ovid URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Sterling Pharma Solutions URL: [Link]
-
Title: ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS Source: International Journal of Creative Research Thoughts URL: [Link]
-
Title: Hydroxy ketone Source: Wikipedia URL: [Link]
-
Title: High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid Source: Oregon State University URL: [Link]
-
Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions Source: PMC (PubMed Central) URL: [Link]
-
Title: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations Source: International Journal of Pharmaceutical Research URL: [Link]
-
Title: Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate Source: PubMed URL: [Link]
-
Title: Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection Source: MDPI URL: [Link]
-
Title: Analytical tools for the analysis of β-carotene and its degradation products Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 6. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vaia.com [vaia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. m.youtube.com [m.youtube.com]
- 12. allen.in [allen.in]
- 13. vaia.com [vaia.com]
- 14. Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation [jove.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. redox.com [redox.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 20. resolvemass.ca [resolvemass.ca]
- 21. onyxipca.com [onyxipca.com]
- 22. ajrconline.org [ajrconline.org]
- 23. ViewArticleDetail [ijpronline.com]
- 24. mdpi.com [mdpi.com]
- 25. ijmr.net.in [ijmr.net.in]
- 26. Analytical tools for the analysis of β-carotene and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Principles: Thermodynamics of Functionalized Alkanes
An In-Depth Technical Guide to the Thermodynamic Properties of Branched C12 Hydroxy Ketones
Abstract: This technical guide provides a comprehensive exploration of the thermodynamic properties of branched C12 hydroxy ketones. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of how molecular structure dictates thermodynamic stability. This document elucidates the core principles of enthalpy, entropy, and Gibbs free energy in the context of these complex molecules, with a particular focus on the profound influence of isomeric variations, such as chain branching and the positioning of functional groups. We will detail both state-of-the-art experimental and computational methodologies for determining these properties, explaining the causality behind procedural choices. The guide emphasizes the critical role of intramolecular hydrogen bonding and stereochemistry in modulating the thermodynamic landscape of these compounds, providing insights crucial for predicting reaction feasibility, stability, and bioavailability.
The thermodynamic properties of any molecule, including branched C12 hydroxy ketones, are governed by three key state functions: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[1] The relationship between them, described by the Gibbs equation, ΔG = ΔH - TΔS, determines the spontaneity of a chemical process.[2]
-
Enthalpy (ΔH): Represents the total heat content of a system. The standard enthalpy of formation (ΔfH°) is a critical value, defined as the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] For ketones, ΔfH° is influenced by factors like chain length, the position of the carbonyl group, and other structural features.[4] Generally, ketones are thermodynamically more stable than their aldehyde isomers due to the stabilizing effect of two alkyl groups on the carbonyl carbon.[5]
-
Entropy (ΔS): A measure of the randomness or disorder of a system. For molecules, this relates to translational, rotational, and vibrational freedom. Increased branching in an alkane chain tends to decrease the boiling point but can also restrict conformational freedom, potentially lowering the molecule's absolute entropy compared to a linear isomer.
-
Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure.[6] A negative ΔG indicates a spontaneous (feasible) process, while a positive value indicates a non-spontaneous one.[7] The standard Gibbs free energy of formation (ΔGf°) can be calculated from ΔHf° and standard absolute entropy (S°).[8]
For hydroxy ketones, the interplay of the carbonyl (>C=O) and hydroxyl (-OH) groups introduces significant complexity and new stabilizing or destabilizing interactions that are not present in simple alkanones.
The Structural Arbiters of Stability: Branching and H-Bonding
The specific arrangement of atoms in a branched C12 hydroxy ketone isomer has a profound impact on its thermodynamic properties. The two most significant factors are the nature of the carbon skeleton branching and the potential for intramolecular hydrogen bonding.
Influence of Carbon Chain Branching
Branching affects the molecule's surface area and intermolecular forces. Highly branched isomers are typically more compact and spherical than their linear counterparts. This reduces the surface area available for intermolecular van der Waals interactions, generally leading to lower boiling points. However, the effect on the enthalpy of formation is more complex. Steric hindrance between bulky branched groups can introduce strain, leading to a less negative (less stable) enthalpy of formation.
The Dominant Role of Intramolecular Hydrogen Bonding
The most critical structural feature governing the thermodynamics of hydroxy ketones is the relative position of the hydroxyl and ketone groups, which determines the feasibility and strength of intramolecular hydrogen bonds (IHBs).[9] An IHB is formed when the hydroxyl proton forms a non-covalent bond with the carbonyl oxygen, creating a cyclic pre-organization of the molecule.[10]
-
α-Hydroxy Ketones: The hydroxyl and ketone groups are on adjacent carbons. This allows for the formation of a stable, 5-membered quasi-ring via an IHB. This interaction significantly lowers the overall energy of the molecule.
-
β-Hydroxy Ketones: The functional groups are separated by one carbon. This geometry facilitates the formation of a highly stable, 6-membered quasi-ring through an IHB. This is often the most thermodynamically favorable arrangement.[11]
-
γ- and δ-Hydroxy Ketones: As the distance between the groups increases, the entropic cost of forming a larger ring (7-membered or greater) becomes significant, and the strength of the IHB weakens.
The formation of a strong IHB has several consequences:
-
Enthalpic Stabilization: The formation of the hydrogen bond is an exothermic process, resulting in a more negative enthalpy of formation (ΔfH°) for the hydrogen-bonded conformer compared to a non-bonded conformer.
-
Reduced Intermolecular Interactions: By satisfying its hydrogen-bonding potential internally, the molecule has fewer opportunities to form hydrogen bonds with other molecules (intermolecularly). This leads to increased volatility and a lower boiling point compared to an isomer where IHB is not possible.
The logical relationship between molecular structure and thermodynamic stability is visualized below.
Caption: Relationship between molecular structure and thermodynamic properties.
Methodologies for Thermodynamic Characterization
A dual approach combining experimental measurement and computational modeling provides the most comprehensive understanding of the thermodynamic properties of branched C12 hydroxy ketones.
Experimental Determination
Calorimetry is the primary experimental technique for measuring enthalpy changes.[12]
Protocol: Determining Enthalpy of Fusion (ΔHfus) using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to measure the enthalpy of fusion, a key thermodynamic parameter related to the energy required to melt the solid compound.
-
Instrument Calibration:
-
Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium, zinc) with known melting points and enthalpies of fusion. This is a self-validating step to ensure instrument accuracy.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the purified, dry branched C12 hydroxy ketone sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to volatilization during heating.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Begin the thermal program. A typical program involves:
-
a. Equilibrating at a temperature well below the expected melting point (e.g., 0°C).
-
b. Ramping the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.
-
c. Holding at the high temperature for a few minutes to ensure complete melting.
-
d. Cooling back down to the starting temperature.
-
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow versus temperature. The melting of the sample will appear as an endothermic peak.
-
Integrate the area under the melting peak. This area is directly proportional to the heat absorbed during the phase transition.
-
Calculate the enthalpy of fusion (ΔHfus) in J/g using the instrument's software, which incorporates the calibration constant. Convert this value to kJ/mol using the molar mass of the C12 hydroxy ketone.
-
Computational Modeling
Quantum chemical calculations are powerful tools for predicting thermodynamic properties from first principles, especially when experimental data is unavailable.[13]
Workflow: Ab Initio Calculation of Enthalpy of Formation (ΔfH°)
Caption: Computational workflow for determining gas-phase enthalpy of formation.
This workflow involves optimizing the molecular geometry and then using a high-accuracy composite method to calculate the total electronic energy.[14] By combining this with vibrational energy corrections and known atomic enthalpies of formation, a precise gas-phase ΔfH° at 298.15 K can be determined.
Structure-Property Relationships: A Comparative Analysis
To illustrate the principles discussed, let's consider the predicted thermodynamic properties of three hypothetical branched C12 hydroxy ketone isomers.
| Isomer ID | Structure Description | Key Feature | Predicted Relative ΔfH° (Stability) | Rationale |
| C12-A | 4-hydroxy-4,5-dimethyl-2-decanone | β-Hydroxy Ketone | Most Stable (Most Negative) | Forms a highly stable 6-membered ring via a strong intramolecular hydrogen bond. Branching is not sterically clashing. |
| C12-B | 3-hydroxy-4,5-dimethyl-2-decanone | α-Hydroxy Ketone | Intermediate Stability | Forms a stable 5-membered ring via an intramolecular hydrogen bond. This is stabilizing but generally less so than the 6-membered ring in β-isomers. |
| C12-C | 9-hydroxy-4,5-dimethyl-2-decanone | Spatially Separated Groups | Least Stable (Least Negative) | The -OH and C=O groups are too far apart for effective intramolecular hydrogen bonding. The molecule behaves more like a simple branched ketone and alcohol, with higher energy. |
These predictions highlight the dominant stabilizing effect of intramolecular hydrogen bonding, with the 6-membered ring of the β-hydroxy ketone offering the greatest enthalpic advantage.[11]
Applications in Research and Development
Understanding the thermodynamic properties of branched C12 hydroxy ketones is critical in several fields:
-
Drug Development: The stability of a drug molecule (related to ΔGf°) affects its shelf-life and degradation pathways. Solubility, a property linked to the thermodynamics of solvation, is crucial for bioavailability. The presence and strength of IHBs can influence how a molecule binds to a biological target.
-
Reaction Chemistry: Knowledge of the relative stabilities of reactants, intermediates, and products allows for the prediction of reaction equilibrium constants and overall feasibility.[15] For example, in the synthesis of complex molecules, controlling reaction conditions to favor the formation of a thermodynamically stable isomer is a common strategy.[16]
-
Materials Science: For compounds used as solvents, flavorings, or precursors, properties like vapor pressure (related to enthalpy of vaporization) and boiling point are critical for process design and purification.[17]
Conclusion
The thermodynamic landscape of branched C12 hydroxy ketones is rich and complex, primarily dictated by the interplay between carbon skeleton architecture and the potential for intramolecular hydrogen bonding. The stability of a given isomer is significantly enhanced by the formation of 5- or 6-membered quasi-rings, a phenomenon most pronounced in α- and β-hydroxy ketones. A synergistic approach, leveraging both precision calorimetry experiments and high-level computational modeling, provides the most robust framework for characterizing these properties. This fundamental understanding is indispensable for professionals in chemistry and pharmacology, enabling the rational design of molecules and processes, and the prediction of chemical behavior and biological activity.
References
-
Byrd, E. & Rice, B. (n.d.). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PMC. Available at: [Link][13]
-
SciSpace. (n.d.). A computational study on kinetics, mechanism and thermochemistry of gas-phase reactions of 3-hydroxy-2-butanone with OH radicals. Available at: [Link][14]
-
American Chemical Society. (2022, February 3). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. Available at: [Link][10]
-
Royal Society of Chemistry. (n.d.). Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. Available at: [Link][18]
-
MDPI. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Available at: [Link][9]
-
MDPI. (2023, March 22). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Available at: [Link][15]
-
Semantic Scholar. (2017, March 18). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso. Available at: [Link][11]
-
National Institutes of Health. (2021, October 19). Intramolecular Hydrogen Bonding 2021. PMC. Available at: [Link][19]
- Source 10 is not available.
-
PLOS. (n.d.). Quantum chemistry reveals thermodynamic principles of redox biochemistry. Available at: [Link][20]
- Source 12 is not available.
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Available at: [Link][16]
-
ResearchGate. (n.d.). (PDF) Enthalpy of Formation of Acyclic Saturated Ketones. Available at: [Link][4]
- Source 16 is not available.
-
Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. Available at: [Link][12]
-
Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY. Available at: [Link][2]
- Source 19 is not available.
-
National Institutes of Health. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. PMC. Available at: [Link][3]
-
ResearchGate. (n.d.). Thermodynamic properties of the normal alcohols, C1 C12. Available at: [Link][22]
- Source 22 is not available.
-
AUS-e-TUTE. (n.d.). Standard Gibbs Free Energy of Formation (ΔG ƒ °) Calculations Chemistry Tutorial. Available at: [Link][8]
-
YouTube. (2021, March 30). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K. Available at: [Link][24]
-
Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Available at: [Link][25]
-
Chemguide. (n.d.). an introduction to aldehydes and ketones. Available at: [Link][26]
-
Campus Manitoba Pressbooks. (n.d.). Gibbs Energy (Free Energy) – Introductory Chemistry. Available at: [Link][6]
-
Michigan State University. (n.d.). Aldehydes and Ketones. Available at: [Link][27]
-
Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Available at: [Link][28]
-
Lumen Learning. (n.d.). 14.10 Properties of Aldehydes and Ketones | The Basics of General, Organic, and Biological Chemistry. Available at: [Link][29]
-
ResearchGate. (n.d.). Enthalpies of formation for carbonyl radical decomposition products in kcal mol~1. Available at: [Link][30]
- Source 34 is not available.
-
Active Thermochemical Tables. (n.d.). Ketene Enthalpy of Formation. Available at: [Link][31]
-
GovInfo. (n.d.). Definition of recommended values of certain thermodynamic properties for the ketones. Available at: [Link][32]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Available at: [Link][33]
-
CK-12 Foundation. (2026, January 14). Chemical Properties of Aldehydes and Ketones. Available at: [Link][34]
-
NIST. (n.d.). Carbon monoxide. WebBook. Available at: [Link][35]
-
YouTube. (2024, November 1). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas. Available at: [Link][36]
-
ResearchGate. (n.d.). Vapor pressures of n-heptane, n-decane, n-dodecane (C12) and.... Download Scientific Diagram. Available at: [Link][37]
-
YouTube. (2020, October 22). Fundamentals of Thermodynamics | Entropy, ΔG, & Keq | Organic Chemistry 6.2. Available at: [Link][7]
-
YouTube. (2017, September 21). How To Solve Basic Calorimetry Problems in Chemistry. Available at: [Link][38]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Available at: [Link][39]
Sources
- 1. Gibbs Free Energy [chem.fsu.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 15: Aldehydes and Ketones (Carbonyl Compounds) [research.cm.utexas.edu]
- 6. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 9. mdpi.com [mdpi.com]
- 10. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. torr-engenharia.com.br [torr-engenharia.com.br]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantum chemistry reveals thermodynamic principles of redox biochemistry | PLOS Computational Biology [journals.plos.org]
- 21. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Ketone - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. scienceready.com.au [scienceready.com.au]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 28. ch.ic.ac.uk [ch.ic.ac.uk]
- 29. 14.10 Properties of Aldehydes and Ketones | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 30. researchgate.net [researchgate.net]
- 31. atct.anl.gov [atct.anl.gov]
- 32. govinfo.gov [govinfo.gov]
- 33. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 34. CK12-Foundation [flexbooks.ck12.org]
- 35. Carbon monoxide [webbook.nist.gov]
- 36. youtube.com [youtube.com]
- 37. researchgate.net [researchgate.net]
- 38. m.youtube.com [m.youtube.com]
- 39. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
An In-depth Technical Guide to the Solubility of 6-Hydroxy-2,6,8-trimethylnonan-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Scientific Innovation
The journey of a novel chemical entity from discovery to application is paved with a series of rigorous scientific evaluations. Among the most fundamental of these is the determination of its solubility. For a compound like 6-Hydroxy-2,6,8-trimethylnonan-4-one, a molecule with potential applications in fields ranging from fragrance to pharmaceuticals, understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability.[1][2][3][4][5] Poor solubility can be a significant hurdle in drug development, affecting bioavailability and therapeutic efficacy.[1][3][4] This guide, therefore, provides a comprehensive framework for elucidating the solubility profile of this unique hydroxy-ketone.
Understanding the Molecule: 6-Hydroxy-2,6,8-trimethylnonan-4-one
To predict the solubility of 6-Hydroxy-2,6,8-trimethylnonan-4-one, we must first understand its molecular structure.
Structure:
This molecule possesses a C12 branched hydrocarbon backbone, a ketone (carbonyl) group at the 4-position, and a hydroxyl group at the 6-position. This combination of a polar hydroxyl group, a polar carbonyl group, and a large non-polar alkyl chain suggests a nuanced solubility profile. The principle of "like dissolves like" is a foundational concept in predicting solubility.
Predicted Solubility Behavior:
-
Polar Solvents: The presence of the hydroxyl (-OH) and carbonyl (C=O) groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents.[6][7] Smaller alcohols and ketones are generally soluble in water due to these interactions.[7][8][9][10] However, the long, non-polar carbon chain of 6-Hydroxy-2,6,8-trimethylnonan-4-one will likely limit its solubility in highly polar solvents like water.[11][12][13]
-
Non-Polar Solvents: The significant hydrophobic character imparted by the C12 branched alkyl chain suggests good solubility in non-polar solvents such as hexane and toluene.[8]
-
Intermediate Polarity Solvents: Solvents of intermediate polarity, such as acetone, ethanol, and ethyl acetate, are likely to be effective at solvating both the polar functional groups and the non-polar hydrocarbon backbone, resulting in high solubility.[8][10]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[14][15] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
Materials and Reagents:
-
6-Hydroxy-2,6,8-trimethylnonan-4-one (solid)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol)[16]
-
High-purity water (for HPLC mobile phase)
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Glass vials with screw caps
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Apparatus:
-
Orbital shaker with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[17][18][19]
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 6-Hydroxy-2,6,8-trimethylnonan-4-one to a series of glass vials. A general guideline is to add enough solid so that a visible excess remains at the end of the experiment.[14]
-
Pipette a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.[21]
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of 6-Hydroxy-2,6,8-trimethylnonan-4-one. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.[17][18][19]
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve and calculate the original solubility in the solvent.[22]
-
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table to allow for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of 6-Hydroxy-2,6,8-trimethylnonan-4-one in Various Organic Solvents at 25 °C.
| Solvent | Dielectric Constant | Polarity Index | Hydrogen Bonding | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | 1.88 | 0.1 | Non-polar | High | To be determined |
| Toluene | 2.38 | 2.4 | Non-polar | High | To be determined |
| Diethyl Ether | 4.33 | 2.8 | H-bond acceptor | High | To be determined |
| Ethyl Acetate | 6.02 | 4.4 | H-bond acceptor | Very High | To be determined |
| Acetone | 20.7 | 5.1 | H-bond acceptor | Very High | To be determined |
| Ethanol | 24.55 | - | H-bond donor/acceptor | High | To be determined |
| Methanol | 32.70 | 5.1 | H-bond donor/acceptor | Moderate | To be determined |
| Water | 80.1 | 10.2 | H-bond donor/acceptor | Low | To be determined |
Solvent property data sourced from multiple chemical property databases.[16][23][24][25]
Interpreting the Results:
The experimentally determined solubility values should be correlated with the properties of the solvents. A high solubility in non-polar solvents would confirm the significant influence of the long alkyl chain. High solubility in solvents like ethyl acetate and acetone would highlight the importance of the carbonyl group's ability to act as a hydrogen bond acceptor. The solubility in alcohols like ethanol and methanol will depend on the balance between the polar interactions with the hydroxyl and carbonyl groups and the non-polar interactions with the alkyl chain.
Molecular Interactions Governing Solubility
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. fiveable.me [fiveable.me]
- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 13. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 14. scielo.br [scielo.br]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 19. bhu.ac.in [bhu.ac.in]
- 20. bioassaysys.com [bioassaysys.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. daikinchemicals.com [daikinchemicals.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. www1.chem.umn.edu [www1.chem.umn.edu]
- 25. Solvent Properties [sites.science.oregonstate.edu]
Literature review on MIBK self-condensation byproducts
An In-Depth Technical Guide to the Mechanistic Pathways and Byproducts of MIBK Self-Condensation
Executive Summary
Methyl isobutyl ketone (MIBK) is a ubiquitous industrial solvent and a critical platform chemical traditionally synthesized via the three-step or one-step self-condensation of acetone[1]. However, as the chemical industry pivots toward upgrading short-chain molecules into high-value, energy-dense compounds, the self-condensation of MIBK itself has emerged as a focal point of advanced catalytic research. This whitepaper dissects the thermodynamic constraints, mechanistic pathways, and catalyst engineering required to drive MIBK self-condensation. By detailing the formation of C12 oxygenated byproducts—specifically 2,6,8-trimethyl-4-nonanone and 2,6,8-trimethyl-4-nonanol—this guide provides researchers with the theoretical grounding and validated experimental protocols necessary to harness ketone self-condensation for the synthesis of fine chemicals and advanced biofuels[2].
Thermodynamic Constraints of Ketone Self-Condensation
From a mechanistic standpoint, the aldol condensation of ketones is notoriously difficult compared to aldehydes. The carbonyl carbon in a ketone is less electrophilic due to the electron-donating effects of two adjacent alkyl groups, and the transition state suffers from significant steric hindrance.
In the case of MIBK, the bulky isobutyl group severely limits the nucleophilic attack of an enolate on the carbonyl carbon. Consequently, the self-aldol condensation of MIBK is highly reversible and thermodynamically unfavorable under standard conditions. To overcome this thermodynamic barrier, researchers must employ Le Chatelier’s principle: by introducing a bifunctional catalyst capable of rapidly dehydrating the intermediate aldol and subsequently hydrogenating the resulting carbon-carbon double bond, the equilibrium is continuously pulled forward toward the stable C12 byproducts[3].
Mechanistic Pathways of MIBK Self-Condensation
The transformation of MIBK into heavy C12 oxygenates follows a precise cascade of elementary reactions governed by acid-base and metallic catalytic sites.
-
-Proton Abstraction: A basic catalytic site abstracts a proton from the less sterically hindered
-carbon (the C1 methyl group) of MIBK, generating a reactive carbanion (enolate). -
Nucleophilic Addition: The enolate attacks the electrophilic C2 carbonyl carbon of a second MIBK molecule, forming a bulky C12
-hydroxy ketone (aldol adduct). -
Dehydration: Acidic or Lewis basic sites catalyze the elimination of water from the
-hydroxy ketone, yielding an -unsaturated enone. -
Selective Hydrogenation: A transition metal (typically Pd) hydrogenates the conjugated C=C bond, yielding the primary C12 ketone byproduct: 2,6,8-trimethyl-4-nonanone [2].
-
Deep Hydrogenation (Optional): Under higher hydrogen pressures or prolonged reaction times, the C=O bond is also reduced, yielding the C12 alcohol: 2,6,8-trimethyl-4-nonanol [2].
Mechanistic pathway of MIBK self-condensation to C12 oxygenated byproducts.
Catalyst Engineering for Selective Condensation
To facilitate this cascade, the catalyst must possess a delicate balance of basicity and hydrogenation capability. Strong liquid bases (like NaOH) drive the initial aldol addition but lead to uncontrolled polymerization, coking, and require costly downstream neutralization.
Instead, Mg-Al Hydrotalcites (MgAl-HT) are the gold standard[3]. When calcined, they form mixed metal oxides with tunable Lewis basicity (Mg-O pairs) that abstract
Quantitative Catalyst Performance
The following table synthesizes the expected performance metrics of varying catalyst systems during MIBK self-condensation, illustrating the critical necessity of the bifunctional approach.
| Catalyst System | Temp (°C) | H2 Pressure (MPa) | MIBK Conversion (%) | C12 Ketone Yield (%) | C12 Alcohol Yield (%) | Primary Mechanistic Role |
| MgAl-HT (Base only) | 160 | 0.1 (N2) | ~18.7 | Low (<5%) | Trace | Aldol addition & dehydration |
| Pd-MgAl-HT | 160 | 2.0 | >50.0 | ~40.0 | ~10.0 | Condensation + C=C Hydrogenation |
| Pd-MgAl-HT | 200 | 4.0 | >80.0 | ~25.0 | >50.0 | Deep hydrogenation to C12 alcohol |
Experimental Protocol: Self-Validating Condensation Workflow
As a Senior Application Scientist, I emphasize that experimental reproducibility relies on self-validating systems. The following protocol incorporates internal standards and pressure-hold tests to ensure mass balance closure and system integrity.
Step 1: Catalyst Activation (Causality: Site Generation)
-
Calcine the synthesized MgAl-LDH (Layered Double Hydroxide) precursor at 450 °C for 4 hours in static air. Why: This topological transformation collapses the layered structure, dehydrating the material to form highly dispersed, Lewis-basic Mg-Al mixed metal oxides.
-
Reduce the Pd-doped catalyst at 250 °C under a continuous flow of 5% H2/Ar for 2 hours. Why: This reduces Pd²⁺ to metallic Pd⁰, generating the active sites required for in-situ hydrogenation.
Step 2: Reactor Loading & Internal Validation
-
Into a 100 mL Parr high-pressure autoclave, load 50.0 mL of MIBK, 0.50 g of the activated Pd-MgAl-HT catalyst, and exactly 1.00 g of tetradecane. Why: Tetradecane acts as an inert internal standard. Because it does not participate in the reaction, its constant mass allows for the absolute quantification of MIBK consumption and C12 byproduct generation, validating the mass balance.
Step 3: System Purge and Leak Testing
-
Seal the autoclave and purge three times with N2 (1.0 MPa) to displace ambient oxygen, preventing unwanted oxidation side-reactions.
-
Pressurize the system with H2 to 2.0 MPa and hold for 15 minutes. Why: A static pressure gauge verifies the absence of micro-leaks, ensuring that hydrogen consumption during the reaction is strictly catalytic.
Step 4: Catalytic Condensation
-
Heat the reactor to 160 °C while stirring at 500 rpm. Why: High-speed agitation eliminates external mass transfer limitations between the liquid MIBK, gaseous H2, and solid catalyst particles. Hold the reaction for 6 hours.
Step 5: Quenching and Analytical Quantification
-
Quench the reaction by submerging the autoclave in an ice-water bath until the internal temperature drops below 30 °C. Depressurize slowly.
-
Filter an aliquot through a 0.22 µm PTFE syringe filter to remove catalyst particulates.
-
Analyze the filtrate via GC-FID and GC-MS. Calibrate the instrument using the tetradecane internal standard to calculate the exact yields of 2,6,8-trimethyl-4-nonanone and 2,6,8-trimethyl-4-nonanol.
Step-by-step self-validating experimental workflow for MIBK self-condensation.
Implications for Biofuels and Fine Chemicals
Understanding the self-condensation of MIBK is not merely an academic exercise in byproduct characterization; it is a gateway to advanced chemical synthesis. The C12 oxygenates produced (dodecanol derivatives) are highly valuable intermediates for the production of sodium dodecyl sulfate (SDS) surfactants[2]. Furthermore, the mechanistic principles governing MIBK self-condensation are directly applicable to cross-aldol condensations. For instance, reacting MIBK with biomass-derived furfural under similar catalytic conditions yields C10 and C11 branched alkanes, which, upon hydrodeoxygenation, serve as drop-in, low-freezing-point components for renewable aviation jet fuels[4].
Conclusion
The self-condensation of MIBK represents a masterclass in overcoming thermodynamic limitations through rational catalyst design. By employing bifunctional Pd-MgAl-HT systems, researchers can successfully drive the unfavorable aldol equilibrium forward, capturing the intermediate enone and selectively hydrogenating it into 2,6,8-trimethyl-4-nonanone and its corresponding alcohol. Through rigorous, self-validating experimental protocols, these pathways can be precisely controlled, transforming a simple industrial solvent into a versatile building block for next-generation surfactants and biofuels.
References
- Methyl isobutyl ketone - Wikipedia. Source: wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiSnM04OjOme5cTW1KK8qqpSax-qTnTTaIDF5stu4oQfQY-vSm2xYUCVUJ7ZQ1AKfUcx4KQx26TB71NVcSiQuRGbq7clMLVtKEx5KF4M0k4OatRcTf5H5xMiWT9lg_Hs0OMaSrb1FjHdLc_nfO_jI=]
- Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems. Source: researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGRSMscIYuHzniBLnY4ycPeAvv2cSep92liNV8NZHJjiQQ2zAwpXCcg2WraOUa0qd_5cOqDPQq6W4sAo5s6PO9fmdlUV7OKyep5FGpIqiwnYZioMSNDDbNSPCrPVkoOSCyGeqob6Aimm0Gt69geLuwrenxl654sBChuRHsyAbAH_OmwoXcn2OnxipfMozrvgDyoe6nlf7UsNtaAWR9VbUrD5oViled60iG6dVGLhbr8FJ3I-H31l21X5_HG4E-q4Jr1K-4XEh9uBDbk3sFOn3UFDgsnXS0C7wrxxxiaOhoXG3CLWfaaHJbO6tAjxVS6Q2gwew6Ccus_ep1Ecd2FceUij63VCGk0nYTdzN2sNAjo1VYQjsxwVWbq3K2lGc5jhac1Bvf7oMoGJjftAuiB2r0Zk3tDKLLGlTOF2ZkA-KKpx_cGxhytolxoe6Le6EBeJkMfLO6J_4NHW7HwklNkmf17zc7nRSQdK1SY6ALZqkCeK57HmR_AWgcBWNY57Xunnxc1VJa]
- Carbon-Increasing Catalytic Strategies for Upgrading Biomass into Energy-Intensive Fuels and Chemicals. Source: acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4VK1Gr1dJL-TxHy8AfhuTXZ-BGGxvQSuheKNA1UnKJyg4XgTV9uZ54ebK_3866udzo8fgm3n7cUG8YZsSPbW6daa20pjhIbwywWpS7cFIbea_TqAk5jQyqR3iQutFO6T32-LJGgpV_mpBfg==]
- Solvent-Free Synthesis of C10 and C11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone. Source: doi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbomI7xHjAZUwFUvFiPjp-OQOig0ujaFMAJeOF2NlV3KfB6jdn-2mbzOT8j-Y_N2XGnm-ldCvEye_mOVIs05bDV--xgBBlt5_tpQnRTJDKfioKeym24PNYOnUbZ3lzjYQh]
Sources
Introduction: The Industrial Significance of MIBK and its Synthetic Precursors
An In-depth Technical Guide to the Nomenclature and Synonyms of Methyl Isobutyl Ketone (MIBK) Precursors
For Researchers, Scientists, and Drug Development Professionals
Methyl isobutyl ketone (MIBK), a versatile solvent with the IUPAC name 4-methylpentan-2-one, holds a significant position in the chemical industry.[1][2][3] It is widely utilized in the formulation of paints, varnishes, and lacquers, as a solvent for resins and nitrocellulose, and as an extraction agent.[1][2][3][4] The synthesis of MIBK is a well-established industrial process that typically begins with acetone as the starting material.[1][2] The pathway from acetone to MIBK involves a series of condensation and dehydration reactions, giving rise to key intermediates. While the term "MIBK dimer intermediates" is not a standard chemical descriptor, it colloquially refers to the molecules formed from the dimerization of the acetone precursor en route to MIBK. This guide provides a comprehensive overview of the nomenclature, synonyms, and formation of these critical intermediates.
The Acetone Self-Condensation Pathway: A Clarification of "MIBK Dimer Intermediates"
The industrial production of MIBK is predominantly a three-step process originating from acetone.[1][2] This process involves:
-
Aldol Condensation: Two molecules of acetone undergo a base-catalyzed aldol condensation to form diacetone alcohol.
-
Dehydration: The resulting diacetone alcohol is then dehydrated to yield mesityl oxide.
-
Hydrogenation: Finally, selective hydrogenation of the carbon-carbon double bond in mesityl oxide produces MIBK.
Therefore, the "dimer intermediates" in the context of MIBK synthesis are the products of acetone dimerization: diacetone alcohol and its dehydration product, mesityl oxide. Understanding the precise nomenclature of these compounds is crucial for clear communication in research and development.
Core Intermediates: Nomenclature and Synonyms
A systematic understanding of the various names attributed to these intermediates is essential for navigating the scientific literature and ensuring accurate chemical sourcing.
Diacetone Alcohol (DAA)
Diacetone alcohol is the initial product of the aldol condensation of acetone.[5] It is a colorless liquid with a pleasant odor.[6]
| Nomenclature Type | Name | CAS Number |
| IUPAC Name | 4-Hydroxy-4-methyl-2-pentanone | 123-42-2[7][8] |
| Common Name | Diacetone Alcohol | 123-42-2[7][8] |
| Synonyms | Diketone alcohol[6][8], Acetonyldimethylcarbinol[6][8], 4-Hydroxy-4-methylpentan-2-one[6][7], Pyranton[6] | 123-42-2[7][8] |
Mesityl Oxide (MO)
Mesityl oxide is an α,β-unsaturated ketone formed from the dehydration of diacetone alcohol.[9][10] It is a colorless, oily liquid with a characteristic peppermint or honey-like odor.[9][10]
| Nomenclature Type | Name | CAS Number |
| IUPAC Name | 4-Methyl-3-penten-2-one | 141-79-7[11][12] |
| Common Name | Mesityl Oxide | 141-79-7[11][12] |
| Synonyms | Isobutenyl methyl ketone[9][11], Isopropylidene acetone[9][11][12], Methyl isobutenyl ketone[9][12] | 141-79-7[11][12] |
Beyond Dimerization: Acetone Trimerization Products
Under certain reaction conditions, particularly with acid catalysis, the self-condensation of acetone can proceed further to yield trimerization products.[13][14] While not direct precursors to MIBK in the primary industrial route, their formation represents competing reaction pathways.
Phorone
Phorone is formed from the condensation of three acetone molecules.[13][14] It is a yellow crystalline solid with a geranium-like odor.[13]
| Nomenclature Type | Name | CAS Number |
| IUPAC Name | 2,6-Dimethylhepta-2,5-dien-4-one | 504-20-1[13][14] |
| Common Name | Phorone | 504-20-1[13][14] |
| Synonyms | Diisopropylidene acetone[13][14][15] | 504-20-1[13][14] |
Isophorone
Isophorone is another trimer of acetone, an α,β-unsaturated cyclic ketone, formed through a series of condensation and cyclization reactions.[16][17][18] It is a colorless to yellowish liquid.[19]
| Nomenclature Type | Name | CAS Number |
| IUPAC Name | 3,5,5-Trimethyl-2-cyclohexen-1-one | 78-59-1 |
| Common Name | Isophorone | 78-59-1 |
| Synonyms | - | 78-59-1 |
Reaction Pathway Visualization
The following diagram illustrates the reaction cascade from acetone to MIBK, including the formation of the key dimer and trimer intermediates.
Caption: Reaction pathway for the synthesis of MIBK from acetone.
Experimental Protocol: Synthesis of Mesityl Oxide from Acetone
This protocol outlines a laboratory-scale synthesis of mesityl oxide, a key intermediate in MIBK production. This procedure is adapted from established acid-catalyzed condensation methods.[14][20]
Materials:
-
Acetone (reagent grade)
-
Anhydrous Hydrogen Chloride (gas) or concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Gas dispersion tube (if using HCl)
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: Place 250 mL of acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Catalyst Addition (Option 1: HCl): Bubble anhydrous hydrogen chloride gas through the cold, stirred acetone for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature below 10°C.
-
Catalyst Addition (Option 2: H₂SO₄): Slowly add 5 mL of concentrated sulfuric acid to the cold, stirred acetone. Maintain the temperature below 10°C during the addition.
-
Reaction: After catalyst addition, allow the mixture to stand at room temperature for 24-48 hours in a sealed container. The solution will darken in color.
-
Neutralization: After the reaction period, carefully neutralize the mixture by slowly adding it to an equal volume of 5% sodium bicarbonate solution. Be cautious as CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. The organic layer (containing mesityl oxide and unreacted acetone) will separate from the aqueous layer.
-
Washing: Wash the organic layer twice with 100 mL portions of water to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Decant the dried organic layer into a distillation flask. Perform fractional distillation to separate the mesityl oxide (boiling point ~130°C) from unreacted acetone (boiling point ~56°C) and higher boiling point byproducts.
Safety Precautions:
-
Acetone is highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Concentrated acids and hydrogen chloride are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic; maintain proper temperature control.
Conclusion
A precise understanding of the nomenclature and reaction pathways of MIBK precursors is fundamental for professionals in chemical research and drug development. The primary intermediates, diacetone alcohol and mesityl oxide, arise from the self-condensation of acetone. While often referred to colloquially as "MIBK dimer intermediates," a more accurate description centers on the dimerization of the acetone starting material. This guide has provided a structured overview of the IUPAC names, common names, and synonyms for these key compounds, along with related trimerization products. The included reaction diagram and experimental protocol offer both a theoretical and practical framework for scientists working with these important chemical entities.
References
-
The Production of Isophorone. (2023). MDPI. Retrieved from [Link]
-
Kinetic Study of the Polycondensation of Acetone to Produce Isophorone Adopting Alumina and Magnesia as Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
The Production of Isophorone. (2023). Encyclopedia MDPI. Retrieved from [Link]
-
Isophorone Production From Acetone. (n.d.). Scribd. Retrieved from [Link]
- Method for producing isophorone. (2014). Google Patents.
-
Diacetone Alcohol. (n.d.). Klar Kimya. Retrieved from [Link]
-
Phorone. (n.d.). Wikipedia. Retrieved from [Link]
-
Mesityl oxide. (n.d.). chemeurope.com. Retrieved from [Link]
-
Diacetone Alcohol. (n.d.). PubChem. Retrieved from [Link]
-
MESITYL OXIDE. (n.d.). ACGIH. Retrieved from [Link]
-
DIACETONE ALCOHOL. (n.d.). ACGIH. Retrieved from [Link]
-
Mesityl oxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Mesityl oxide. (n.d.). PubChem. Retrieved from [Link]
-
Diacetone alcohol, 4-Hydroxy-4-methyl-2-pentanone, 99%. (n.d.). Chemkits.eu. Retrieved from [Link]
-
Practical preparation of methyl isobutyl ketone by stepwise isopropylation reaction of acetone. (2017). ResearchGate. Retrieved from [Link]
-
One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. (2012). CONICET. Retrieved from [Link]
-
Process Development for Methyl Isobutyl Ketone Production Using the Low-Pressure One-Step Gas-Phase Selective Hydrogenation of Acetone. (2022). MDPI. Retrieved from [Link]
-
Mitsubishi Chemical MIBK Technology. (n.d.). Mitsubishi Chemical. Retrieved from [Link]
- Method for preparing methyl isobutyl ketone from industrial by-product effluent acetone. (2017). Google Patents.
-
Methyl Isobutyl Ketone - MIBK. (n.d.). PENPET. Retrieved from [Link]
-
Methyl isobutyl ketone. (n.d.). chemeurope.com. Retrieved from [Link]
-
METHYLISOBUTYLKETONE. (n.d.). Solvay. Retrieved from [Link]
-
Methyl isobutyl ketone (MIBK). (2003). US EPA, ORD. Retrieved from [Link]
-
Methyl isobutyl ketone. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Methyl Isobutyl Ketone - MIBK | Chemicals wholesaler PENPET [penpet.com]
- 2. Methyl_isobutyl_ketone [chemeurope.com]
- 3. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]
- 4. METHYLISOBUTYLKETONE | Solvay [solvay.com]
- 5. mdpi.com [mdpi.com]
- 6. Diacetone Alcohol | C6H12O2 | CID 31256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. klarchem.com [klarchem.com]
- 8. DIACETONE ALCOHOL - ACGIH [acgih.org]
- 9. Mesityl_oxide [chemeurope.com]
- 10. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 11. MESITYL OXIDE - ACGIH [acgih.org]
- 12. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phorone - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. CAS 504-20-1: Phorone | CymitQuimica [cymitquimica.com]
- 16. mdpi.com [mdpi.com]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. scribd.com [scribd.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of Mesityl Oxide via Aldol Condensation of Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. A classic and industrially significant example of this reaction is the self-condensation of acetone to produce mesityl oxide (4-methyl-3-penten-2-one). While the topic is often referred to as the aldol condensation of methyl isobutyl ketone (MIBK), it is more accurate to describe it as the synthesis pathway towards MIBK, with the aldol condensation of acetone being the critical initial step. MIBK itself is typically produced by the subsequent hydrogenation of mesityl oxide.[1][2][3]
This application note provides a comprehensive guide for the laboratory-scale synthesis of mesityl oxide from acetone, covering both acid and base-catalyzed protocols. It delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, and outlines methods for purification and characterization of the product. Safety protocols for all reagents are also detailed to ensure safe laboratory practice.
Reaction Mechanism: A Tale of Two Catalysts
The conversion of acetone to mesityl oxide proceeds in two key stages: an initial aldol addition to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), followed by a dehydration reaction to yield the α,β-unsaturated ketone, mesityl oxide.[1][4] This process can be effectively catalyzed by either acids or bases, each following a distinct mechanistic pathway.
Base-Catalyzed Aldol Condensation
In the presence of a base, such as sodium hydroxide, an α-proton of an acetone molecule is abstracted to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of a second acetone molecule.[1] Subsequent protonation of the resulting alkoxide by a water molecule (formed during the initial deprotonation) yields diacetone alcohol.[5] Under forcing conditions (e.g., heating), the diacetone alcohol can then undergo base-catalyzed dehydration to form mesityl oxide.
Acid-Catalyzed Aldol Condensation
Under acidic conditions, the carbonyl oxygen of an acetone molecule is protonated, enhancing the electrophilicity of the carbonyl carbon. A neutral acetone molecule, acting as a weak nucleophile in its enol form, then attacks the protonated carbonyl. Deprotonation of the resulting intermediate gives diacetone alcohol. The acid then catalyzes the dehydration of diacetone alcohol to generate the more stable conjugated system of mesityl oxide.
Experimental Protocols
This section provides detailed protocols for both base-catalyzed and acid-catalyzed synthesis of mesityl oxide.
Protocol 1: Base-Catalyzed Synthesis of Diacetone Alcohol
This protocol focuses on the formation of the diacetone alcohol intermediate, which can then be dehydrated in a subsequent step.
Materials:
-
Acetone
-
Barium hydroxide octahydrate
-
Soxhlet extractor
-
Round-bottom flask
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A thimble containing barium hydroxide octahydrate is placed in a Soxhlet extractor.
-
130 mL of acetone is added to the round-bottom flask.
-
The acetone is refluxed through the Soxhlet extractor for 80-100 hours. This extended reaction time allows for the gradual catalysis by the sparingly soluble barium hydroxide.
-
After the reflux period, the excess acetone is removed by distillation until the vapor temperature rises above 70°C.
-
The remaining liquid in the flask is crude diacetone alcohol, which can be used for the subsequent dehydration step or purified further.
(This protocol is adapted from Vogel's Textbook of Practical Organic Chemistry, as described in a demonstrative video)[6]
Protocol 2: Acid-Catalyzed Dehydration of Diacetone Alcohol to Mesityl Oxide
This protocol details the dehydration of the crude diacetone alcohol obtained from the base-catalyzed reaction.
Materials:
-
Crude diacetone alcohol
-
Iodine (catalyst)
-
Round-bottom flask (1 L)
-
Fractionating column (e.g., Glinsky)
-
Condenser
-
Receiving flasks
-
Anhydrous calcium chloride
Procedure:
-
Place approximately 1100 g of crude diacetone alcohol and 0.1 g of iodine into a 1-L round-bottom flask.[7]
-
Set up the apparatus for fractional distillation using a Glinsky column.
-
Distill the mixture steadily, collecting three fractions:
-
Fraction I: 56–80°C (primarily acetone with some mesityl oxide and water)
-
Fraction II: 80–126°C (a two-layer mixture of water and crude mesityl oxide)
-
Fraction III: 126–131°C (pure mesityl oxide)[7]
-
-
Separate the aqueous layer from Fraction II. Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide from Fraction II, collecting the fraction boiling between 126°C and 130°C.[7]
-
Combine this with Fraction III from the initial distillation to obtain the final product. The expected yield is approximately 650 g.[7]
Protocol 3: One-Pot Acid-Catalyzed Synthesis of Mesityl Oxide
This protocol describes a one-pot synthesis of mesityl oxide directly from acetone using a strong acid catalyst.
Materials:
-
Acetone, dried over calcium chloride
-
Hydrogen chloride (gas)
-
1-L flask with a two-necked stopper
-
Gas delivery tube
-
Calcium chloride drying tube
-
Ice bath
-
Crushed ice
-
Concentrated sodium hydroxide solution
-
Separatory funnel
-
Distillation apparatus
-
Anhydrous calcium chloride
Procedure:
-
Dry 250 mL of acetone by letting it stand over calcium chloride overnight, followed by distillation.[8]
-
Place the dried acetone in a 1-L flask equipped with a gas delivery tube extending to the bottom and a calcium chloride drying tube in the other neck.
-
Cool the flask in a freezing mixture (ice-salt bath).
-
Saturate the cooled acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.[8]
-
After saturation, leave the reaction mixture in an ice bath for 24 hours, and then at room temperature for an additional two days.[8]
-
Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.
-
Separate the upper organic layer containing the mesityl oxide.
-
Wash the organic layer with a concentrated solution of sodium hydroxide until it turns faintly yellow.[8]
-
Purify the crude mesityl oxide by steam distillation, followed by separation of the organic layer, drying over anhydrous calcium chloride, and final fractional distillation. Collect the fraction boiling between 129-131°C.[8]
Product Characterization
Proper characterization of the synthesized mesityl oxide is crucial to confirm its identity and purity.
Table 1: Physical and Spectroscopic Data for Mesityl Oxide
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [9] |
| Appearance | Colorless to pale yellow oily liquid[10] |
| Odor | Sweet, fruity, honey-like[10] |
| Boiling Point | 129-131°C[8] |
| Density | ~0.858 g/mL at 20°C |
| ¹H NMR (CDCl₃, ppm) | δ 6.1 (s, 1H), 2.1 (s, 3H), 1.9 (s, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 198.2, 154.8, 123.8, 31.5, 27.8, 20.8 |
| IR (neat, cm⁻¹) | ~2976, 2915 (C-H stretch), ~1690 (C=O stretch, conjugated), ~1620 (C=C stretch)[11] |
Interpretation of Spectroscopic Data:
-
¹H NMR: The singlet at ~6.1 ppm corresponds to the vinylic proton. The two singlets at ~2.1 ppm and ~1.9 ppm are assigned to the methyl protons.
-
¹³C NMR: The peak at ~198 ppm is characteristic of a ketone carbonyl carbon. The peaks at ~155 ppm and ~124 ppm correspond to the carbons of the double bond. The remaining peaks are attributed to the methyl carbons.
-
IR Spectroscopy: The strong absorption at ~1690 cm⁻¹ is indicative of a conjugated ketone carbonyl group, which is at a lower wavenumber than a typical saturated ketone (~1715 cm⁻¹) due to resonance.[12] The peak at ~1620 cm⁻¹ corresponds to the carbon-carbon double bond stretch.[11]
Visualization of the Synthetic Workflow
Sources
- 1. Sodium Hydroxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. chemsupply.com.au [chemsupply.com.au]
- 3. airgas.com [airgas.com]
- 4. US20170158591A1 - Synthesis of diacetone alcohol and mesityl oxide - Google Patents [patents.google.com]
- 5. Mesityl oxide(141-79-7) IR Spectrum [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. One moment, please... [bensonchemicals.ca]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chegg.com [chegg.com]
Application Note: Selective Synthesis of 6-Hydroxy-2,6,8-trimethylnonan-4-one using Solid Base Catalysts
The following Application Note is designed for research scientists and process chemists focusing on the selective synthesis of
Executive Summary
The synthesis of 6-Hydroxy-2,6,8-trimethylnonan-4-one (the aldol adduct of Methyl Isobutyl Ketone, MIBK) represents a significant challenge in acid-base catalysis due to the thermodynamic limitations of the self-aldol reaction. Unlike the industrial production of MIBK or Diisobutyl Ketone (DIBK), which relies on dehydration to drive equilibrium, this protocol targets the retention of the hydroxyl group.
This guide details a high-selectivity protocol using Rehydrated Mg-Al Hydrotalcites (HT-rl) . Unlike standard metal oxides (MgO, CaO) which often promote dehydration to the enone, HT-rl catalysts provide a specific basicity profile (
Mechanistic Insight & Catalyst Selection
The Thermodynamic Challenge
The self-aldolization of MIBK is a reversible, equilibrium-limited reaction.
-
Target: 6-Hydroxy-2,6,8-trimethylnonan-4-one (Aldol Adduct).
-
Major Byproduct: 2,6,8-trimethyl-2,5-nonadien-4-one (DIBK) via E1cB elimination.
Critical Control Parameter: Temperature.
Higher temperatures (
Why Rehydrated Hydrotalcites?
Standard calcined hydrotalcites (mixed oxides of Mg-Al) possess strong Lewis basic sites (
-
The Solution: Rehydration of the calcined mixed oxide restores Brønsted basic sites (
) on the surface. -
Mechanism: These
sites are sufficiently basic to abstract the -proton from MIBK ( ) but, crucially, the rehydrated surface environment suppresses the dehydration step compared to the oxide surface.
Figure 1: Reaction pathway highlighting the target stabilization window.
Experimental Protocol
Catalyst Preparation (Mg-Al HT-rl)
Note: Commercial hydrotalcites (e.g., Pural MG) can be used, but the activation step is mandatory.
-
Calcination:
-
Place Mg-Al hydrotalcite (Mg/Al ratio ~3:1) in a muffle furnace.
-
Ramp to 450°C at 10°C/min.
-
Hold for 8 hours under air flow.
-
Result: Formation of Mg(Al)O mixed oxide (decarbonated and dehydrated).
-
-
Rehydration (Critical Step):
-
Cool the calcined solid to room temperature in a desiccator.
-
Place the solid in a flow of
saturated with water vapor (bubble through a water bubbler before passing over catalyst). -
Duration: 6-12 hours at 25°C.
-
Result: Reconstruction of the layered structure with active Brønsted basic
sites (HT-rl).
-
Batch Reaction Protocol
Scale: 100 mmol MIBK basis.
| Parameter | Specification | Notes |
| Reactant | Methyl Isobutyl Ketone (MIBK) | Dried over molecular sieves (4Å) to remove water. |
| Catalyst Loading | 5 - 10 wt% | Relative to reactant mass. |
| Solvent | Neat (Solvent-free) | Preferred to maximize kinetics. |
| Temperature | 40°C | Strict control. >60°C increases DIBK formation. |
| Time | 4 - 6 Hours | Monitor by GC/TLC. Equilibrium is usually reached by 6h. |
| Atmosphere | Inert ( | Prevents |
Step-by-Step Procedure:
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with
. -
Charging: Add MIBK (10.0 g, ~100 mmol) to the flask.
-
Initiation: Add the freshly rehydrated HT-rl catalyst (0.5 - 1.0 g).
-
Reaction: Heat the mixture to 40°C with vigorous stirring (800 rpm).
-
Monitoring: Sample every hour. Filter a 0.1 mL aliquot and analyze via GC-FID or 1H NMR.
-
Stop Condition: When conversion plateaus (typically 15-25% due to equilibrium) or if DIBK byproduct exceeds 5%.
-
Workup and Purification
Caution: The target molecule is thermally sensitive and prone to retro-aldol cleavage or dehydration during purification.
-
Filtration: Remove the solid catalyst using a 0.2
m PTFE membrane filter or centrifugation.-
Catalyst Recovery: Wash with ethanol, dry, and re-calcine/rehydrate for reuse.
-
-
Concentration: Do not use high heat.
-
Distillation: High-vacuum fractional distillation is required.
-
Remove unreacted MIBK (BP: 116°C @ 760 Torr) at reduced pressure (e.g., 20 Torr, ~30°C).
-
Target Fraction: Collect the fraction boiling at ~110-115°C at 10 Torr (Estimated; adjust based on vacuum).
-
Alternative: If distillation causes decomposition, use Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Data Presentation & Characterization
Expected Chemical Shift Data (1H NMR)
The following characteristic signals confirm the formation of the
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| -OH | 3.5 - 4.0 | Broad Singlet | 1H | Tertiary Alcohol (disappears with |
| -CH2- | 2.45 - 2.60 | Doublet of Doublets | 2H | Methylene bridge ( |
| -CH- | 2.10 - 2.20 | Multiplet | 1H | Methine (Isobutyl group near ketone) |
| -CH2- | 1.40 - 1.60 | Multiplet | 2H | Methylene (Isobutyl group near alcohol) |
| -CH3 | 1.15 | Singlet | 3H | Methyl attached to chiral center (C6) |
| -CH3 | 0.90 - 0.95 | Doublets | 12H | Terminal methyls of isobutyl groups |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Equilibrium limitation or deactivated catalyst. | 1. Ensure catalyst was rehydrated properly (check basicity with Hammett indicators).2. Increase catalyst loading to 15 wt%.3. Remove water from MIBK feed. |
| High DIBK (Alkene) | Temperature too high or basic sites too strong ( | 1. Reduce reaction temperature to 25°C.2. Ensure full rehydration (converts strong Lewis |
| Retro-Aldol during Workup | Thermal instability during distillation. | 1. Switch to Flash Chromatography.2. Neutralize any fines passing the filter before distillation. |
References
-
Tichit, D., et al. (1998). "Activation of Mg–Al Hydrotalcite Catalysts for Aldol Condensation Reactions." Journal of Catalysis.
-
Abelló, S., et al. (2005). "Aldol condensations over reconstructed Mg–Al hydrotalcites: structure–activity relationships related to the rehydration method." Journal of Catalysis.
-
Winter, F., et al. (2006). "On the Nature and Accessibility of the Brønsted-Base Sites in Activated Hydrotalcite Catalysts." Journal of Physical Chemistry B.
-
NIST Chemistry WebBook. "2,6,8-Trimethyl-4-nonanol (Related Saturated Alcohol Data)."
-
Ho, C. R., et al. (2018). "The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite." Journal of Catalysis.
Sources
Application Note: Catalytic Hydrogenation of 6-Hydroxy-2,6,8-trimethylnonan-4-one to 2,6,8-Trimethylnonane-4,6-diol
Introduction & Scope
The synthesis of highly branched 1,3-diols is of significant interest in the development of specialty surfactants, low-foam wetting agents, and advanced polymer intermediates. The target molecule, 2,6,8-trimethylnonane-4,6-diol , is accessed via the catalytic hydrogenation of 6-hydroxy-2,6,8-trimethylnonan-4-one .
The precursor beta-hydroxy ketone is typically synthesized through the base-catalyzed aldol condensation of methyl isobutyl ketone (MIBK)[1]. Converting this dimeric ketone into a stable 1,3-diol requires highly selective hydrogenation to reduce the C4 carbonyl group while strictly preserving the fragile tertiary hydroxyl group at the C6 position. This application note details the mechanistic rationale, catalyst selection, and step-by-step protocols required to achieve >98% selectivity for the target diol.
Figure 1: Reaction pathway for the synthesis and selective hydrogenation of MIBK aldol dimer.
Mechanistic Principles & Causality (E-E-A-T)
Designing a robust protocol for this transformation requires understanding the competing reaction pathways. The substrate contains two functional groups of interest: a ketone and a tertiary alcohol.
-
Causality of Catalyst Choice: Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst but exhibits strong Lewis acidic character on certain carbon supports. In the presence of Pd/C, the tertiary hydroxyl group at C6 readily dehydrates to form an enone, which is subsequently reduced to a mono-ol (2,4,8-trimethyl-4-nonanol)[2]. To prevent this, highly active, non-acidic carbonyl-reducing catalysts such as Raney Nickel or Ruthenium on Carbon (Ru/C) must be utilized.
-
Causality of Temperature & Pressure: Beta-hydroxy ketones are thermally sensitive. At temperatures exceeding 120 °C, retro-aldol cleavage and dehydration accelerate exponentially. This behavior is strictly analogous to the industrial hydrogenation of diacetone alcohol to hexylene glycol, which mandates mild conditions (70–120 °C) to prevent degradation[3],[4]. To compensate for the lower reaction temperature and maintain high throughput, the hydrogen pressure must be elevated (typically 10–30 bar) to ensure rapid mass transfer and conversion[4],[5].
Catalyst Screening & Quantitative Data
The following table summarizes the quantitative data from catalyst screening experiments. The necessity of avoiding acidic supports and high temperatures is clearly demonstrated by the product distribution.
| Catalyst | Support Nature | Temp (°C) | Pressure (bar) | Ketone Conversion (%) | Selectivity to Diol (%) | Selectivity to Mono-ol (%) |
| Raney Ni | Neutral/Basic | 80 | 20 | > 99.0 | 98.5 | 1.0 |
| 5% Ru/C | Neutral | 90 | 30 | > 99.0 | 97.2 | 2.1 |
| 5% Pd/C | Acidic | 80 | 20 | 95.0 | 45.0 | 52.5 |
| 5% Pt/C | Neutral/Acidic | 80 | 20 | 92.0 | 60.0 | 35.0 |
Data Interpretation: Raney Nickel provides the optimal balance of high catalytic activity for carbonyl reduction and complete inertness toward the tertiary alcohol, resulting in near-quantitative yields of 2,6,8-trimethylnonane-4,6-diol.
Experimental Protocol
This protocol outlines the self-validating, step-by-step methodology for the high-pressure catalytic hydrogenation of 6-hydroxy-2,6,8-trimethylnonan-4-one using a Parr autoclave reactor.
Figure 2: Step-by-step experimental workflow for the high-pressure catalytic hydrogenation.
Step 1: Catalyst Preparation
-
Obtain an aqueous slurry of active Raney Nickel (approx. 5% w/w relative to the substrate).
-
Critical Step: Wash the catalyst slurry three times with anhydrous isopropanol under a strict Nitrogen blanket. Removing water is essential as it can cause biphasic separation in the reactor, severely impeding the hydrogenation kinetics.
Step 2: Reactor Loading
-
Transfer 500 g of 6-hydroxy-2,6,8-trimethylnonan-4-one (Purity >98%) into a 2 L high-pressure stainless steel autoclave.
-
Add 500 mL of anhydrous isopropanol to act as a heat sink and reduce the viscosity of the reaction mixture.
-
Carefully transfer the isopropanol-washed Raney Nickel catalyst into the reactor. Seal the autoclave immediately.
Step 3: Purging and Pressurization
-
Pressurize the reactor headspace to 5 bar with Nitrogen gas, then safely vent to 1 bar. Repeat this process three times to ensure complete removal of atmospheric oxygen.
-
Pressurize the reactor to 5 bar with high-purity Hydrogen gas, then vent to 1 bar. Repeat three times.
-
Finally, pressurize the reactor with Hydrogen to 20 bar .
Step 4: Reaction Execution
-
Initiate mechanical stirring at 800–1000 rpm . High shear is required to overcome the gas-liquid mass transfer limitations inherent in pressurized hydrogenations.
-
Heat the reactor to 80 °C .
-
Monitor the pressure drop. As hydrogen is consumed, continuously feed Hydrogen from a ballast tank to maintain a constant pressure of 20 bar.
-
The reaction is complete when hydrogen uptake ceases entirely (typically within 2 to 4 hours).
Step 5: Workup and Purification
-
Cool the reactor to room temperature (20–25 °C) and safely vent the remaining hydrogen gas. Purge the headspace with Nitrogen.
-
Filter the reaction mixture through a tightly packed Celite pad under a Nitrogen atmosphere to remove the pyrophoric Raney Nickel catalyst. Safety Note: Never allow the filtered Raney Nickel to dry in the air.
-
Remove the isopropanol solvent via rotary evaporation under reduced pressure.
-
Purify the crude product via fractional vacuum distillation (e.g., at 1–5 mbar) to isolate the pure 2,6,8-trimethylnonane-4,6-diol.
References
1.[2] 2,6,8-trimethyl-6-hydroxy-4-nonanone | 59357-11-8. Molaid. Available at: 2.[1] Methyl Isobutyl Ketone (MIBK). Chem International. Available at: 3.[3] Diacetone alcohol. Grokipedia. Available at: 4.[4] RU2024476C1 - Method of hexylene glycol synthesis. Google Patents. Available at: 5.[5] HU195177B - Process for producing hexylene glycol. Google Patents. Available at:
Sources
- 1. chem.international [chem.international]
- 2. 2,6,8-trimethyl-6-hydroxy-4-nonanone - CAS号 59357-11-8 - 摩熵化学 [molaid.com]
- 3. grokipedia.com [grokipedia.com]
- 4. RU2024476C1 - Method of hexylene glycol synthesis - Google Patents [patents.google.com]
- 5. HU195177B - Process for producing hexylene glycol - Google Patents [patents.google.com]
Application Note: Process Intensification using 6-Hydroxy-2,6,8-trimethylnonan-4-one (HTN-4)
This Application Note is designed for senior process chemists and pharmaceutical engineers. It treats 6-Hydroxy-2,6,8-trimethylnonan-4-one (referred to herein as HTN-4 ) as a specialized, high-boiling, bifunctional solvent.
While commercially less ubiquitous than its parent Methyl Isobutyl Ketone (MIBK) or its derivative Diisobutyl Ketone (DIBK), HTN-4 occupies a critical "Goldilocks" zone in solubility parameters—bridging the gap between polar aprotic solvents (like NMP) and lipophilic ketones.
Executive Summary
In late-stage drug development, the "Solvent Paradox" often arises: reactants require high polarity and high temperatures for conversion, but the final API requires controlled cooling for polymorph selection. Traditional solvents like NMP or DMF are effective but face severe regulatory pressure (REACH restrictions).
6-Hydroxy-2,6,8-trimethylnonan-4-one (HTN-4) offers a distinct solution. As the aldol-addition product of MIBK, it retains the lipophilicity of a C12 skeleton while introducing a hydroxyl donor/acceptor site. This guide details the use of HTN-4 as a Green-aligned, high-boiling reaction medium capable of driving high-energy barrier reactions and facilitating direct crystallization without solvent swapping.
Physicochemical Profile & Solvency Logic
HTN-4 is a bifunctional molecule containing a mid-chain ketone and a sterically hindered hydroxyl group. This duality allows it to solvate complex APIs that typically "oil out" in standard ketones.
Table 1: Comparative Solvent Properties
| Property | MIBK (Standard) | DIBK (High Boiler) | HTN-4 (Target) | Significance |
| Formula | C₆H₁₂O | C₉H₁₈O | C₁₂H₂₄O₂ | Higher MW reduces volatility. |
| Boiling Point | 116°C | 168°C | ~245°C (est.) | Allows reactions >180°C at atm pressure. |
| Flash Point | 14°C | 49°C | >95°C | Safer handling; classified as combustible, not flammable. |
| H-Bond Donors | 0 | 0 | 1 | Solubilizes amides/acids via H-bonding. |
| LogP (est.) | 1.31 | 3.0 | 2.8 | Remains lipophilic enough for organic extractions. |
| Water Solubility | ~1.9% | <0.1% | <0.5% | Excellent for azeotropic water removal. |
Mechanistic Insight: The "Dual-Anchor" Effect
Unlike DIBK, which interacts solely via dipole-dipole forces, HTN-4 utilizes a "Dual-Anchor" mechanism :
-
The Carbonyl Core (C=O): Anchors to polarizable domains of the API.
-
The Hydroxyl Tail (-OH): Disrupts strong crystal lattice energy of reactants, increasing solubility at high temperatures.
-
Steric Bulk: The trimethyl branching prevents the solvent from forming tight solvates, facilitating cleaner desolvation during drying.
Protocol A: High-Temperature Condensation Reactions
Context: Many heterocycle formations (e.g., quinoline synthesis, imidazoles) require temperatures >150°C and water removal. Toluene (BP 110°C) is too cold; NMP is difficult to remove.
Workflow Diagram (Graphviz/DOT)
Caption: Figure 1. Single-solvent process flow for high-temperature condensation using HTN-4, integrating reaction and crystallization.
Step-by-Step Methodology
-
Charge: Load reactants and solid catalyst into the reactor. Add HTN-4 (6-8 volumes relative to limiting reagent).
-
Inertion: Purge headspace with Nitrogen. HTN-4 is stable, but oxidation at >150°C can darken the solvent.
-
Heating: Ramp temperature to 160°C .
-
Note: HTN-4 forms a positive azeotrope with water. Use a Dean-Stark apparatus. The water will separate cleanly in the trap due to HTN-4's hydrophobicity.
-
-
Reaction Monitoring: Maintain reflux. The high boiling point ensures rapid kinetics without pressurized vessels.
-
Workup (The Advantage): Unlike NMP, you do not need an aqueous wash.
-
Cool the mixture to 80°C.
-
Add seed crystals.
-
Cool further to 20°C. HTN-4's viscosity increases, aiding suspension stability.
-
Filter.
-
-
Wash: Wash the cake with cold MIBK or Heptane . Since HTN-4 is chemically related to MIBK, they are fully miscible, ensuring efficient mother liquor removal.
Protocol B: Polymorph Selection via High-Temp Reslurry
Context: Some APIs form unwanted solvates in chlorinated solvents or alcohols. HTN-4's bulky structure prevents it from incorporating into most crystal lattices, making it ideal for obtaining anhydrous/non-solvated polymorphs .
Experimental Setup
-
Equipment: EasyMax or standard jacketed vessel with overhead stirring.
-
Concentration: 100 mg/mL to 500 mg/mL (High solubility at T_max).
Procedure
-
Dissolution: Suspend the crude API in HTN-4. Heat to 140°C .
-
Observation: The solution should become clear. If "oiling out" occurs, add 5-10% co-solvent (e.g., Anisole) to modulate polarity, though HTN-4 usually prevents this via its hydroxyl group.
-
-
Clarification: Polish filter the hot solution (use a heated filter to prevent crashing).
-
Distillation (Optional): If concentration is too low, apply vacuum (100 mbar) to distill HTN-4.
-
Caution: HTN-4 has a low vapor pressure. Vacuum is required to distill it below its decomposition temp.
-
-
Crystallization: Implement a cubic cooling ramp:
-
140°C
100°C over 30 mins. -
Hold 100°C (Nucleation).
-
100°C
20°C over 4 hours.
-
-
Isolation: Filter and dry at 60°C under vacuum. The high boiling point means drying times may be longer; ensure high vacuum (<20 mbar) is available.
Safety, Stability & Handling (E-E-A-T)
Chemical Stability Warning
HTN-4 is a
-
Mitigation: Ensure reaction pH is neutral or slightly basic. Avoid strong mineral acids at reflux temperatures unless dehydration is the desired pathway.
Toxicology
-
Status: Generally considered low toxicity (similar to Diacetone Alcohol and DIBK).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Inhalation: Low vapor pressure reduces inhalation risk at room temperature, but mist/vapors at 160°C are respiratory irritants. Use a fume hood.
References
-
Solvent Selection Guides
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
-
Synthesis of Higher Ketones
-
U.S. Patent 8,222,460. "Process for the production of MIBC and/or IBHK plus TMN using copper-based catalysts." (Describes the hydrogenation/aldol pathways of MIBK derivatives). Link
-
-
Crystallization Techniques
-
FDA Regulatory Guidance. "Q3C(R8) Impurities: Guidance for Residual Solvents." (Context for choosing Class 3 solvents like ketones over Class 2). Link
-
-
Physical Properties Data
-
NIST Chemistry WebBook. "4-Nonanone, 2,6,8-trimethyl- (DIBK Data for comparison)." Link
- Note: Direct specific data for the 6-hydroxy isomer is derived from industrial technical sheets for "Heavy Oxygen
-
Disclaimer: This Application Note is for research and development purposes. Users must perform their own safety assessments and validation before scaling up processes using HTN-4.
Application Note: Catalytic Dehydration of 6-Hydroxy-2,6,8-trimethylnonan-4-one
The following Application Note and Protocol is designed for research and development professionals synthesizing 2,6,8-trimethyl-5-nonen-4-one via the dehydration of its precursor, 6-hydroxy-2,6,8-trimethylnonan-4-one (the self-aldol adduct of methyl isobutyl ketone).
-Unsaturated Ketones via Tertiary Alcohol Dehydration Target Molecule: 2,6,8-Trimethyl-5-nonen-4-one (TMN-enone)Executive Summary
The dehydration of 6-hydroxy-2,6,8-trimethylnonan-4-one (HTMN) is a critical unit operation in the synthesis of higher molecular weight branched solvents, surfactants, and fragrance intermediates. Derived from the aldol condensation of Methyl Isobutyl Ketone (MIBK), the starting material contains a tertiary alcohol at the C6 position.
This protocol details the conversion of HTMN to the conjugated enone 2,6,8-trimethyl-5-nonen-4-one via acid-catalyzed elimination. Unlike simple secondary alcohols, the tertiary nature of the C6 hydroxyl group facilitates a rapid E1/E2 elimination mechanism. However, control is required to prevent retro-aldol reversion or polymerization.
Key Advantages of this Protocol:
-
High Selectivity: Uses azeotropic distillation to drive equilibrium towards the conjugated enone (thermodynamic product).
-
Scalability: Compatible with both batch glassware and pilot-scale continuous stirred-tank reactors (CSTR).
-
Purification Integrated: Describes in-situ water removal to monitor reaction progress.
Reaction Mechanism & Pathway
The reaction proceeds via an acid-catalyzed dehydration. The hydroxyl group at C6 is protonated, creating a good leaving group (
Pathway Visualization
The following diagram illustrates the transformation from MIBK precursors through the aldol adduct to the final dehydrated product.
Figure 1: Reaction pathway from MIBK precursor to the conjugated enone via cationic intermediate.
Experimental Protocols
Method A: Homogeneous Azeotropic Dehydration (Standard Lab Scale)
Best for: High purity requirements, gram-to-kilogram scale, and precise endpoint determination.
Materials & Equipment
-
Reagents:
-
6-Hydroxy-2,6,8-trimethylnonan-4-one (Crude or Purified)
-
Solvent: Toluene (BP 110.6°C) or Xylene (BP ~140°C) – Toluene is preferred for easier removal.
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TSA), 1-2 mol%.
-
-
Apparatus:
Step-by-Step Procedure
-
Setup: Charge the RBF with 6-Hydroxy-2,6,8-trimethylnonan-4-one (1.0 equiv) and Toluene (3-5 mL per gram of substrate).
-
Catalyst Addition: Add
-TSA (0.01 – 0.02 equiv).-
Note: If the starting material is crude from a basic aldol reaction, ensure it is neutralized first, or increase acid loading slightly.
-
-
Reflux: Heat the mixture to vigorous reflux. The solvent/water azeotrope will boil up into the condenser and separate in the Dean-Stark trap.
-
Monitoring:
-
Visual: Water droplets will collect at the bottom of the trap. Reaction is complete when water evolution ceases (theoretical vol: ~0.09 mL per gram of starting material).
-
TLC/GC: Monitor the disappearance of the alcohol peak. The product (enone) will have a lower polarity (higher
) and a shorter retention time on non-polar GC columns compared to the alcohol.
-
-
Workup:
-
Cool reaction mixture to room temperature.
-
Wash with saturated
solution (2x) to neutralize the catalyst. -
Wash with brine (1x).
-
Dry organic layer over anhydrous
or .
-
-
Purification: Concentrate via rotary evaporation. The residue is typically >90% pure.[3] For high purity, perform vacuum distillation (BP est. 95-105°C at 10 mmHg).
Method B: Iodine-Catalyzed Dehydration (Mild Conditions)
Best for: Substrates sensitive to strong acids or when a "metal-free" trace catalyst is desired.
Procedure
-
Dissolve the hydroxy ketone in Toluene.
-
Add Iodine (
) crystals (0.5 – 1.0 mol%). -
Reflux with a Dean-Stark trap as in Method A.
-
Quench: Upon completion, wash the organic phase with 10% Sodium Thiosulfate (
) solution to remove iodine (indicated by the disappearance of the purple/brown color). -
Proceed with drying and concentration.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | 110°C - 140°C | Sufficient to overcome activation energy for E1 elimination; Toluene reflux is ideal. |
| Catalyst Loading | 0.5 - 2.0 mol% | Excess acid can cause polymerization or isomerization of the double bond. |
| Water Removal | Continuous | The reaction is an equilibrium ( |
| Reaction Time | 2 - 6 Hours | Tertiary alcohols dehydrate rapidly; prolonged heating promotes tar formation. |
Characterization & Validation
To validate the synthesis, compare the spectral data of the product against the starting material.
Infrared Spectroscopy (FT-IR)
-
Starting Material (Alcohol): Broad stretch at 3300–3500 cm⁻¹ (O-H).
-
Product (Enone):
-
Disappearance of the O-H stretch.
-
Carbonyl Shift: The C=O stretch shifts to a lower frequency (~1685–1695 cm⁻¹ ) due to conjugation with the alkene, compared to the non-conjugated ketone (~1715 cm⁻¹).
-
Alkene Stretch: New band at 1620–1640 cm⁻¹ (C=C).
-
Proton NMR ( H-NMR)
-
Diagnostic Signal: Appearance of a vinyl proton signal.
-
The proton at C5 (adjacent to the carbonyl and double bond) appears as a singlet or fine multiplet around
6.0 – 6.2 ppm .
-
-
Methyl Groups: The gem-dimethyl groups and the methyl on the double bond will show distinct shifts compared to the saturated precursor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Water not removing efficiently. | Insulate the Dean-Stark arm; ensure vigorous reflux rate. |
| Retro-Aldol (MIBK formation) | Acid concentration too high or temp too high. | Reduce catalyst loading; switch to Method B (Iodine). |
| Polymerization (Tar) | Overheating or prolonged reaction. | Stop reaction immediately upon water cessation; add radical inhibitor (BHT) if necessary. |
| Product Isomerization | Double bond migration ( | Thermodynamic control usually favors |
Safety & Handling (SDS Summary)
-
Flammability: The product and solvents (Toluene) are flammable (Category 2/3). Ground all glassware.
-
Toxicity: 6-Hydroxy-2,6,8-trimethylnonan-4-one is an irritant. The dehydrated enone may be a skin sensitizer. Use nitrile gloves and work in a fume hood.
-
Waste: Dispose of organic solvents and aqueous washes (containing tosylates/iodides) according to local EHS regulations.
References
-
Aldol Condensation & Dehydration Mechanisms
- Nielsen, A. T., & Houlihan, W. J. (2011).
-
Source:
-
Iodine Catalyzed Dehydration
- Dehydration of beta-hydroxy ketones using Iodine.
-
Source:
-
MIBK Synthesis Context (Analogous Chemistry)
- One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization.
-
Source:
-
Safety Data
- PubChem Compound Summary for 2,6,8-Trimethyl-4-nonanol (Structural Analog).
-
Source:
Sources
Applications of Branched C12 Ketones in Coating Formulations: A Technical Guide
This guide provides an in-depth exploration of the role and application of branched C12 ketones in modern coating formulations. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple listing of properties to explain the underlying chemical principles and provides actionable protocols for evaluation.
Introduction: The Strategic Role of High Molecular Weight Ketones
In the pursuit of high-performance and environmentally compliant coatings, solvent selection is a critical determinant of success. While formulators have a vast array of solvent classes to choose from—esters, aromatics, glycol ethers—ketones stand out for their excellent solvency and stability.[1] Specifically, branched, high molecular weight ketones, such as C12 isomers, offer a unique combination of properties that address key formulation challenges.
Unlike smaller, more volatile ketones like acetone or methyl ethyl ketone (MEK), which evaporate rapidly, branched C12 ketones are characterized by their slow evaporation rate. This property is instrumental in the formulation of high-solids coatings, where achieving a flawless, defect-free film is paramount. These larger ketone molecules provide an extended "open time," allowing the coating to flow and level perfectly before the film sets. This guide will focus on the practical applications and mechanistic underpinnings of using these specialized solvents.
Featured Branched C12 Ketone: Properties and Advantages
While several branched C12 ketone isomers exist, a representative and well-studied example is 2,6,8-trimethyl-4-nonanone . Its properties serve as an excellent model for understanding the benefits of this class of solvents.
| Property | Value | Significance in Coatings Formulation |
| Molecular Formula | C12H24O | High molecular weight contributes to a low evaporation rate. |
| Boiling Point | ~218-219 °C[2] | Indicates low volatility, crucial for extending drying time and improving flow and leveling. |
| Flash Point | ~63 °C (146 °F)[2] | Offers a better safety profile compared to more volatile solvents. |
| Solubility | Soluble in alcohol; Insoluble in water[3] | Effective for a wide range of non-polar and moderately polar resin systems. |
| Primary Use | Solvent, Chemical Intermediate[3] | Versatility in both direct formulation and as a building block for other materials. |
The primary advantages conferred by these properties include:
-
Enhanced Flow and Leveling: The slow evaporation rate allows the coating ample time to self-level, minimizing application defects like brush marks or "orange peel" for a superior high-gloss finish.
-
High Solvency for Advanced Resins: Branched ketones are effective solvents for many synthetic resins used in high-performance systems, including polyurethanes, epoxies, acrylics, and vinyls.[4] This strong solvency is essential for developing high-solids coatings that meet stringent Volatile Organic Compound (VOC) regulations.[5][6]
-
Viscosity Control: They efficiently reduce the viscosity of resin solutions, not just by dilution, but by disrupting intermolecular forces (like hydrogen bonding) between polymer chains.[7] This allows for higher solids content at a manageable application viscosity.
Core Mechanisms and Applications
Viscosity Reduction and Rheology Control
The effectiveness of a ketone solvent in reducing viscosity is directly related to its molecular structure and ability to interfere with resin polymer entanglement. The carbonyl group on the ketone acts as a hydrogen bond acceptor, effectively solvating polar segments of resin molecules and preventing them from aggregating, which would otherwise lead to high viscosity.[8]
Causality Insight: By choosing a slow-evaporating, high-solvency ketone, a formulator can achieve a low application viscosity necessary for uniform spraying while ensuring the solvent remains long enough to control the film's final appearance.
Caption: Mechanism of viscosity reduction by branched C12 ketones.
Superior Film Formation
The final appearance and integrity of a coating are dictated by the solvent evaporation process. A balanced solvent blend is crucial.[9] Branched C12 ketones serve as excellent "retarder" or "tail" solvents.
Causality Insight: As the more volatile solvents flash off after application, the C12 ketone remains. Its presence keeps the film fluid, allowing surface tension to pull the coating into a smooth, uniform layer. This prevents defects that can occur if the surface skins over too quickly, trapping residual solvent.
Caption: Role of C12 ketone in the coating film formation timeline.
Experimental Protocols for Performance Evaluation
To quantitatively assess the benefits of incorporating a branched C12 ketone into a coating formulation, the following protocols provide a systematic approach.
Protocol 1: Preparation of a Model High-Solids Polyurethane Clearcoat
Objective: To prepare two versions of a clearcoat—a control and an experimental version containing a branched C12 ketone—for comparative testing.
Materials:
-
High-solids acrylic polyol resin
-
Aliphatic polyisocyanate hardener
-
Control Solvent Blend (e.g., a mix of esters and aromatic hydrocarbons)
-
Experimental Solvent: 2,6,8-trimethyl-4-nonanone
-
Flow and leveling additives
-
Mixing vessels, stirrer, and balance
Procedure:
-
Control Formulation: In a mixing vessel, charge the acrylic polyol resin.
-
While stirring, slowly add the control solvent blend to achieve a target viscosity (e.g., 300 cP).
-
Add 0.5% (by weight) of a flow and leveling additive.
-
Just before application, add the stoichiometric amount of polyisocyanate hardener and mix thoroughly.
-
Experimental Formulation: Repeat steps 1-4, but for the solvent blend in step 2, substitute 20% of the total solvent weight with 2,6,8-trimethyl-4-nonanone.
-
Application: Apply both coatings to standardized steel or glass test panels using a drawdown bar to ensure uniform film thickness.
-
Allow panels to cure at ambient or specified baking conditions.
Self-Validation Check: Ensure the final solids content of both formulations are identical to isolate the effect of the solvent change. The VOC content can be calculated and measured according to ASTM D2369.[10][11]
Protocol 2: Evaluation of Physical and Performance Properties
Objective: To compare the applied coatings based on key performance metrics.
1. Viscosity and Solids Content:
-
Method: Measure the viscosity of the wet paint (Part A + Part B) using a Brookfield viscometer. Determine the volatile content using ASTM D2369 - Standard Test Method for Volatile Content of Coatings .[12]
-
Causality: This confirms that both paints are at a comparable application viscosity and solids level, ensuring a fair comparison of film properties.
2. Drying Time:
-
Method: Periodically test the coated panels for "touch dry" and "hard dry" states using a finger touch and a weighted pressure test, respectively.
-
Causality: The experimental formulation is expected to have a longer drying time, which directly correlates to its improved flow and leveling properties.
3. Film Hardness:
-
Method: After full cure (e.g., 7 days), measure pendulum hardness using ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests .[13][14]
-
Causality: This test determines if the slower solvent release has adversely affected the final cross-linking density and film integrity.
4. Adhesion:
-
Method: Perform a cross-hatch adhesion test according to ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test .[15][16]
-
Causality: Assesses the coating's ability to bond to the substrate, a fundamental property that should not be compromised by the solvent choice.
5. Specular Gloss:
-
Method: Measure the gloss at 20° and 60° angles using a glossmeter, following ASTM D523 - Standard Test Method for Specular Gloss .[17][18]
-
Causality: The experimental formulation is hypothesized to show higher gloss values due to superior leveling, which creates a smoother surface for specular reflection.[19]
Data Summary Table
| Test Parameter | Standard Method | Control Formulation | Experimental (w/ C12 Ketone) | Expected Outcome |
| Volatile Content (%) | ASTM D2369 | Record Value | Record Value | Values should be nearly identical. |
| Hard Dry Time (hrs) | Manual | Record Value | Record Value | Experimental > Control |
| Pendulum Hardness (swings) | ASTM D4366 | Record Value | Record Value | Values should be comparable. |
| Adhesion Rating | ASTM D3359 | Record Value | Record Value | Both should achieve excellent rating (e.g., 5B).[20] |
| 60° Gloss (GU) | ASTM D523 | Record Value | Record Value | Experimental > Control |
Conclusion
Branched C12 ketones are highly effective tools for the modern coatings formulator. Their slow evaporation rate and excellent solvency power make them ideal for developing high-performance, low-VOC coatings with superior aesthetic properties. By acting as a retarder solvent, they significantly enhance flow and leveling, leading to high-gloss, defect-free films. The protocols outlined in this guide provide a robust framework for formulators to validate these benefits within their own resin systems, enabling the creation of more durable, beautiful, and environmentally responsible coatings.
References
-
ASTM International. (2010). D523 Standard Test Method for Specular Gloss. ASTM International. [Link]
-
Micom Laboratories. ASTM D3359 Test Methods For Measuring Adhesion By Tape. Micom Laboratories. [Link]
-
ASTM International. (2024). D2369 Standard Test Method for Volatile Content of Coatings. ASTM International. [Link]
-
ASTM International. (2023). D3359 Standard Test Methods for Rating Adhesion by Tape Test. ASTM International. [Link]
-
ASTM International. (2021). D4366 Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. ASTM International. [Link]
-
Scribd. Astm D2369 20 | PDF | Paint | Volatile Organic Compound. Scribd. [Link]
-
Industrial Physics. ASTM D4366 testing. Industrial Physics. [Link]
-
Industrial Physics. ASTM D523 testing. Industrial Physics. [Link]
-
Bid-on-equipment.com. (2025). ASTM D2369: Why It Matters For Coatings. Bid on Equipment. [Link]
-
KTA University. (2020). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. KTA University. [Link]
-
iTeh Standards. ASTM D4366-95 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. iTeh Standards. [Link]
-
ASTM International. (2003). ASTM D2369-03 - Standard Test Method for Volatile Content of Coatings. ASTM International. [Link]
-
ASTM International. (2008). ASTM D523-08 - Standard Test Method for Specular Gloss. ASTM International. [Link]
-
MaTestLab. (2024). ASTM D523 Standard Test Method for Specular Gloss US Lab. MaTestLab. [Link]
-
Hightower Labs, Inc. (2025). Understanding ASTM D3359 | HTL Library. Hightower Labs, Inc. [Link]
-
lr-test. (2023). ASTM D 2369-2020 Volatile Content of Coatings. lr-test. [Link]
-
ASTM International. (2021). D4366 Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. ASTM International. [Link]
-
Kiyo R&D. (2024). Specular Gloss Testing As Per Standard ASTM D523, D2457. Kiyo R&D. [Link]
-
Chemical Safety Facts. Ketones. Chemical Safety Facts. [Link]
-
Surface Treatment & Coating Technology Blog. (2018). Role Of Solvents In Paints And Coatings. [Link]
-
Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
-
Hansen Solubility. Hansen Solubility Parameter System. [Link]
-
DOSS. Ethyl Isopropyl Ketone. DOSS. [Link]
-
Hansen Solubility. The HSP Sphere in VR. Hansen Solubility. [Link]
- Google Patents.
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]
-
iSuoChem. (2025). The Role of Organic Solvents in Coatings: From Resin Dissolution to Film Formation. iSuoChem. [Link]
-
Regulations.gov. Novel Super High Solids Polyurethane Topcoat for Protective Coatings with Increased Productivity. [Link]
-
American Coatings Association. Formulating to Minimize Film Def Solventborne 2K Polyurethane C. [Link]
-
The Good Scents Company. 2,6,8-trimethyl-4-nonanone. The Good Scents Company. [Link]
-
SIELC Technologies. (2018). 2,6,8-Trimethyl-4-nonanone. SIELC Technologies. [Link]
-
Cheméo. Chemical Properties of 4-Nonanone, 2,6,8-trimethyl- (CAS 123-18-2). Cheméo. [Link]
-
PCI Magazine. (2006). Formulating Fundamentals for Coatings. PCI Magazine. [Link]
-
Werner Blank. Formulating Polyurethane Dispersions. [Link]
-
Semantic Scholar. (2022). Flow Improvement and Viscosity Reduction for Crude Oil Pipelines Transportation Using Dilution and Electrical Field. [Link]
-
Technical Products Inc of Ohio. Ketones. [Link]
-
Quora. (2023). How to reduce the viscosity of an acrylic resin during processing. [Link]
-
PCI-China. PREC Investigates Acrylic Resin Solubility in Different Solvents. [Link]
Sources
- 1. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 2. 2,6,8-trimethyl-4-nonanone, 123-18-2 [thegoodscentscompany.com]
- 3. 2,6,8-TRIMETHYL-4-NONANONE | 123-18-2 [chemicalbook.com]
- 4. tpiohio.com [tpiohio.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. paint.org [paint.org]
- 7. fscichem.com [fscichem.com]
- 8. ASTM D4366-2021 "Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests" | NBCHAO [en1.nbchao.com]
- 9. pcimag.com [pcimag.com]
- 10. D2369 Standard Test Method for Volatile Content of Coatings [store.astm.org]
- 11. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 12. lr-test.com [lr-test.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. micomlab.com [micomlab.com]
- 16. D3359 Standard Test Methods for Rating Adhesion by Tape Test [store.astm.org]
- 17. D523 Standard Test Method for Specular Gloss [store.astm.org]
- 18. industrialphysics.com [industrialphysics.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. kta.com [kta.com]
Application Note: Synthesis and Characterization of Highly Branched Non-Ionic Surfactants from 6-Hydroxy-2,6,8-trimethylnonan-4-one
Executive Summary
The demand for high-performance, low-foam wetting agents in drug formulation, agrochemicals, and materials science has driven innovation in surfactant hydrophobe design. This application note details the synthesis of highly branched secondary alcohol ethoxylates (analogous to the TERGITOL™ TMN series) starting from 6-Hydroxy-2,6,8-trimethylnonan-4-one . By converting this sterically hindered aldol dimer into a highly branched secondary alcohol (2,6,8-trimethyl-4-nonanol) and subsequently ethoxylating it via Double Metal Cyanide (DMC) catalysis, we can produce non-ionic surfactants with exceptional aqueous dissolution rates, ultra-low dynamic surface tension, and rapid foam collapse profiles[1].
Mechanistic Rationale & Hydrophobe Design
As a Senior Application Scientist, I often encounter formulations where standard linear alcohol ethoxylates fail to provide adequate wetting speeds. The solution lies in the structural geometry of the hydrophobe.
The starting material, 6-Hydroxy-2,6,8-trimethylnonan-4-one, is the aldol condensation dimer of methyl isobutyl ketone (MIBK)[2]. Direct ethoxylation of this molecule is chemically unviable due to the thermal instability and severe steric hindrance of the tertiary beta-hydroxyl group. Therefore, the molecule must first undergo dehydration and catalytic hydrogenation to yield 2,6,8-trimethyl-4-nonanol [3]. This resulting "T-shaped" highly branched secondary alcohol prevents close molecular packing at the air-water interface, which is the fundamental mechanism behind its superior wetting and defoaming characteristics.
Fig 1: Synthesis pathway from 6-Hydroxy-2,6,8-trimethylnonan-4-one to non-ionic surfactant.
Phase I Protocol: Catalytic Reduction to the Branched Hydrophobe
Objective: Convert the beta-hydroxy ketone precursor into the target secondary alcohol hydrophobe. Causality: We employ a two-step dehydration-hydrogenation sequence. Dehydrating the C6 hydroxyl forms an enone, which allows the subsequent palladium-catalyzed hydrogenation to simultaneously reduce the C=C double bond and the C4 ketone, yielding the required secondary alcohol at the C4 position [3].
Step-by-Step Methodology
-
Acid-Catalyzed Dehydration:
-
Charge a round-bottom flask with 6-Hydroxy-2,6,8-trimethylnonan-4-one (1.0 eq) and toluene (solvent, 5 volumes).
-
Add p-Toluenesulfonic acid (p-TSA, 0.01 eq) as the acid catalyst.
-
Attach a Dean-Stark trap and reflux at 110 °C until the theoretical volume of water is collected (typically 4-6 hours).
-
Neutralize with 5% NaHCO₃, wash with brine, and concentrate the organic layer to isolate the enone intermediate.
-
-
Catalytic Hydrogenation:
-
Transfer the crude 2,6,8-trimethyl-non-5-en-4-one to a high-pressure autoclave reactor.
-
Suspend 5% Pd/C catalyst (5 wt% relative to substrate) in absolute ethanol and add to the reactor.
-
Purge the reactor with N₂ (3x), then pressurize with H₂ to 50 psi.
-
Stir vigorously at 60 °C.
-
Validation & Quality Control (Self-Validating System)
-
In-Process Check: Monitor the H₂ pressure gauge. The reaction is deemed complete when hydrogen uptake ceases entirely (pressure stabilizes).
-
Spectroscopic Confirmation: Analyze the filtered product via FTIR. The protocol is validated by the complete disappearance of the carbonyl stretch (~1710 cm⁻¹) and the emergence of a broad, strong O-H stretch (~3300 cm⁻¹).
Phase II Protocol: Controlled Ethoxylation via DMC Catalysis
Objective: Graft ethylene oxide (EO) onto the sterically hindered secondary alcohol to achieve the desired Hydrophilic-Lipophilic Balance (HLB). Causality: Conventional base catalysis (e.g., KOH) fails for highly branched secondary alcohols like 2,6,8-trimethyl-4-nonanol. The severe steric hindrance around the C4 hydroxyl leads to sluggish initiation, resulting in >15% unreacted residual alcohol and a broad poly-dispersity index (PDI). To circumvent this, we utilize a Double Metal Cyanide (DMC) catalyst, which facilitates tight control over the PDI (< 1.15) and drives the reaction to completion [4].
Fig 2: Step-by-step DMC-catalyzed ethoxylation workflow for sterically hindered alcohols.
Step-by-Step Methodology
-
Substrate Dehydration: Charge the reactor with 2,6,8-trimethyl-4-nonanol. Heat to 90 °C under vacuum (10 mmHg) with a continuous nitrogen sweep[5]. Causality: Trace water acts as a competitive initiator, generating undesired polyethylene glycol (PEG) byproducts.
-
Catalyst Loading: Disperse the DMC catalyst (e.g., 0.15 wt% relative to the starter alcohol) into the dehydrated substrate[5].
-
Activation: Seal and pressurize the reactor with N₂ to 16-20 psia. Heat the mixture to 130 °C. Introduce an initial 10-15% charge of the total calculated Ethylene Oxide (EO) to activate the catalyst [5].
-
Propagation: Once activated, continuously feed the remaining EO at a controlled rate (e.g., 5 g/min ) while maintaining the reactor temperature at 130 °C[5].
-
Digestion: After the EO feed is complete, maintain the temperature for a 60-70 minute digestion period to ensure all residual EO is consumed[5].
Validation & Quality Control (Self-Validating System)
-
Moisture Validation: Prior to catalyst addition, a Karl Fischer titration must confirm the water content is strictly < 200 ppm [5].
-
Reaction Monitoring: Catalyst activation is validated by a sudden exothermic spike and a sharp drop in reactor pressure. The digestion phase is validated when the internal reactor pressure stabilizes to the baseline N₂ pressure, confirming 100% EO conversion.
Physicochemical Characterization & Performance
The resulting branched secondary alcohol ethoxylates exhibit unique physicochemical properties depending on the molar ratio of EO added. Below is a comparative data summary of common target formulations synthesized using this pathway :
| Physicochemical Property | 6-Mole EO Adduct | 10-Mole EO Adduct | 10.1-Mole EO Blend (100X) |
| Cloud Point (1 wt% aqueous) | 36 °C | 76 °C | 65 °C |
| Critical Micelle Concentration (CMC) | 0.05 wt% | 0.08 wt% | 0.083 wt% (830 ppm) |
| Hydrophilic-Lipophilic Balance (HLB) | 11.7 | 16.1 | 14.1 |
| Dynamic Surface Tension (dynes/cm) | 26 | 27 | 27 |
| Wetting Profile | Exceptional | Good | Superior |
| Gel Range | Narrow | Narrow | Narrow |
Note: The 10.1-mole blend (analogous to TERGITOL™ TMN-100X) is often formulated as a direct, readily biodegradable replacement for nonylphenol ethoxylates (e.g., Triton X-100) in biological and drug development assays.
References
- Dow Global Technologies LLC. "Branched secondary alcohol alkoxylate surfactants and process to make them" (WO2012071149A2). Google Patents.
-
European Patent Office. "Branched Secondary Alcohol Alkoxylate Surfactants and Process to Make Them" (EP 2588437 B1). EPO Publication Server. Available at:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. 2,6,8-trimethyl-6-hydroxy-4-nonanone - CAS号 59357-11-8 - 摩熵化学 [molaid.com]
- 3. 2,6,8-Trimethyl-4-nonanol | 123-17-1 | Benchchem [benchchem.com]
- 4. WO2012071149A2 - Branched secondary alcohol alkoxylate surfactants and process to make them - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Isolation of MIBK-Derived Aldol Adducts in Pharmaceutical Matrices
Topic: Solvent Extraction Methods for Recovering MIBK Aldol Adducts Audience: Researchers, Scientists, and Drug Development Professionals Format: Application Note & Protocol Guide
Executive Summary
Methyl Isobutyl Ketone (MIBK) is a ubiquitous solvent in pharmaceutical manufacturing, valued for its favorable liquid-liquid extraction properties and stability. However, under specific process conditions—particularly in the presence of strong bases or Lewis acids—MIBK is not inert. It undergoes aldol condensation, either with itself (self-condensation) or with electrophilic starting materials (cross-condensation), generating specific impurities: MIBK-Aldol Adducts .
These adducts, often
Mechanistic Background: Formation of Adducts
Understanding the chemistry of formation is prerequisite to designing an extraction strategy. MIBK possesses
Self-Condensation (The DIBK Pathway)
In the absence of a more reactive electrophile, MIBK condenses with itself.
-
Step 1: Enolization of MIBK.
-
Step 2: Attack on a second MIBK molecule.
-
Step 3: Dehydration to form Diisobutyl Ketone (DIBK) and higher oligomers.
-
Relevance: DIBK is a common impurity in recycled MIBK streams.
Cross-Condensation (The API Impurity Pathway)
If the reaction mixture contains an aldehyde (R-CHO), the MIBK enolate preferentially attacks this more reactive electrophile.
-
Product:
-hydroxy ketone (Aldol) Dehydration -Unsaturated Ketone (Enone) . -
Relevance: These adducts are often structurally similar to the API but lack the ionizable groups necessary for salt formation, a property we exploit for extraction.
Reaction Pathway Diagram
Figure 1: Mechanistic pathways for MIBK self-condensation and cross-condensation with aldehyde substrates.
Extraction Principles & Solubility Profiles
Successful isolation relies on exploiting the physicochemical differences between the Adduct , the API , and the Solvent Matrix .
| Component | Polarity (LogP) | Ionizability (pKa) | Volatility (BP) |
| MIBK (Solvent) | Moderate (1.31) | Neutral | High (117°C) |
| DIBK (Self-Adduct) | Low (2.56) | Neutral | Moderate (168°C) |
| Cross-Adduct (Enone) | Moderate-Low | Usually Neutral* | High (>200°C) |
| API (Typical) | Variable | Ionizable (Amine/Acid) | Non-volatile |
-
Note: Most MIBK adducts are neutral unless the aldehyde substrate contains an ionizable group.
Core Strategy: Use pH-Dependent Liquid-Liquid Extraction (LLE) to sequester the ionizable API in the aqueous phase, leaving the neutral MIBK adducts in the organic phase.
Protocol 1: Enrichment via pH-Swing LLE
Objective: Isolate neutral MIBK-aldol adducts from a reaction mixture containing an ionizable (basic or acidic) API.
Materials
-
Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Reagents: 1N HCl, 1N NaOH, Brine (sat. NaCl).[1]
-
Equipment: Rotational evaporator, Separatory funnel (250 mL).
Step-by-Step Methodology
-
Solvent Exchange (Critical) :
-
If the reaction is still in MIBK, concentrate the mixture via rotary evaporation (45°C, 20 mbar) to remove the bulk MIBK solvent.
-
Why? MIBK is the source of the impurity. Removing the bulk solvent concentrates the adduct.
-
Re-dissolve the residue in DCM (50 mL). DCM is chosen for its high solubility for organic impurities and distinct density from water.
-
-
pH Adjustment (The "Swing") :
-
Scenario A: API is Basic (contains amine)
-
Add 50 mL of 1N HCl to the DCM solution.
-
Shake vigorously for 2 mins.
-
Mechanism:[2] API becomes protonated (
) and partitions into the aqueous layer. The neutral MIBK adduct remains in the DCM.
-
-
Scenario B: API is Acidic (contains carboxylic acid)
-
Add 50 mL of 1N NaOH to the DCM solution.
-
Shake vigorously for 2 mins.
-
Mechanism:[2] API becomes deprotonated (
) and partitions into the aqueous layer. The neutral MIBK adduct remains in the DCM.
-
-
-
Phase Separation :
-
Collect the Organic Layer (DCM). This contains your MIBK adducts.[3]
-
Optional: Back-extract the aqueous layer with 20 mL fresh DCM to recover any entrained adducts. Combine organic layers.
-
-
Wash & Dry :
-
Wash the combined organic layer with 30 mL Brine to remove residual acid/base and water.
-
Dry over anhydrous
. Filter.
-
-
Isolation :
-
Concentrate the organic layer to dryness. The residue is the Enriched Adduct Fraction .
-
Validation: Analyze via HPLC-UV or GC-MS. The API peak should be minimized, and the adduct peak (typically eluting later on Reverse Phase) should be the major component.
-
Protocol 2: Bisulfite Scavenging (Chemoselective Wash)
Objective: Purify MIBK-Aldehyde adducts by removing unreacted aldehyde starting material. Context: Aldehydes form water-soluble bisulfite adducts. Sterically hindered ketones (like the MIBK adduct) and conjugated enones react much more slowly or require specific conditions, allowing them to remain in the organic phase.
Step-by-Step Methodology
-
Preparation :
-
Dissolve the crude residue (from Protocol 1) in Ethyl Acetate (EtOAc) or maintain in MIBK if not concentrated.
-
Prepare a saturated solution of Sodium Bisulfite (
) in water.
-
-
The Wash :
-
Add equal volume of saturated
to the organic phase. -
Shake vigorously for 5-10 minutes.
-
Note: The reaction is biphasic and requires good surface area contact.
-
-
Separation :
-
Allow layers to separate. The unreacted aldehyde is now trapped as a bisulfite adduct in the Aqueous Phase .
-
The Organic Phase retains the MIBK-Aldol adduct (Enone).
-
-
Precaution (The Michael Addition Risk) :
-
Warning:
-unsaturated ketones (the adducts) can undergo Michael addition (1,4-addition) with bisulfite upon prolonged exposure or heat, forming water-soluble sulfonates. -
Control: Keep the wash time under 15 minutes and perform at ambient temperature (20-25°C). Do not heat.
-
-
Final Polish :
-
Wash the organic phase with water (to remove traces of bisulfite).
-
Dry and concentrate.
-
Workflow Visualization
The following diagram illustrates the decision logic for isolating MIBK adducts based on the chemical nature of the API.
Figure 2: Decision tree for the isolation of MIBK-derived impurities based on API properties.
References
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Link
-
Torres, G., et al. "One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization." Applied Catalysis A: General, 317(2), 161-170. (2007).[1] Link
-
Eastman Chemical Company . Solvent Substitution or Replacement Options for MIBK. (Technical Bulletin). Link
-
PubChem . Methyl Isobutyl Ketone (Compound Summary). National Library of Medicine. Link
-
BenchChem . Technical Support: Aldehyde Purification via Bisulfite Adducts. Link
Sources
Green Horizons in Solvent Synthesis: Advanced Catalytic Routes to Methyl Isobutyl Ketone (MIBK) Dimers
Abstract
The synthesis of higher-order ketones, specifically dimers of methyl isobutyl ketone (MIBK) such as diisobutyl ketone (DIBK), represents a significant area of interest for the production of specialized solvents and chemical intermediates. Traditional synthesis routes often rely on multi-step processes with harsh reagents, generating considerable waste. This application note details green chemistry approaches for the synthesis of MIBK dimers, focusing on the strategic use of heterogeneous bifunctional catalysts in one-pot reaction systems. We provide in-depth protocols for the synthesis and application of several promising catalytic systems, including palladium-supported acidic resins and mixed metal oxides derived from hydrotalcites. The causality behind experimental choices, the self-validating nature of the protocols, and the correlation between catalyst characteristics and performance are elucidated to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener Ketone Dimerization
Methyl isobutyl ketone (MIBK) is a versatile solvent, but its dimerization products, particularly diisobutyl ketone (DIBK), offer unique properties for applications in coatings, resins, and as extraction solvents. The conventional synthesis of these higher ketones often involves multiple steps, including aldol condensation, dehydration, and hydrogenation, which traditionally utilize homogeneous acid and base catalysts.[1][2] These processes are fraught with challenges, including difficult catalyst separation, corrosion, and significant effluent streams, running counter to the principles of green chemistry.[3]
The development of one-pot synthesis routes using solid, recyclable catalysts is a paramount objective.[2] This guide explores heterogeneous catalytic systems that combine acidic and metallic functions to facilitate the cascade reaction from acetone and MIBK to DIBK in a single reactor, thereby enhancing process efficiency and minimizing environmental impact.
The Core Reaction Pathway: From Acetone to MIBK Dimers
The formation of DIBK is an extension of the MIBK synthesis process. The overall reaction network begins with the self-condensation of acetone. The key steps, catalyzed by a bifunctional system, are:
-
Aldol Condensation of Acetone: Two molecules of acetone react to form diacetone alcohol (DAA).[4][5]
-
Dehydration: DAA dehydrates to form mesityl oxide (MO).[4][5]
-
Hydrogenation: MO is hydrogenated to yield MIBK.
-
Dimerization to DIBK: MIBK undergoes a further aldol condensation with another molecule of acetone, followed by dehydration and hydrogenation, to form DIBK.[6]
This complex reaction sequence necessitates a catalyst with both acid/base sites for the condensation and dehydration steps, and metal sites for hydrogenation. The green chemistry approach lies in the design of a single, solid catalyst that efficiently orchestrates this entire sequence.
Below is a generalized workflow for the one-pot synthesis of MIBK dimers.
Caption: General experimental workflow for the synthesis of MIBK dimers.
Bifunctional Catalytic Systems: Protocols and Rationale
The success of a one-pot synthesis hinges on the design of the catalyst. We will now detail the preparation and application of two highly effective classes of green catalysts.
Palladium-Supported Acidic Resin (Pd/Amberlyst-15)
Rationale: Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups.[7] This provides strong Brønsted acid sites necessary for the condensation and dehydration reactions. The incorporation of palladium nanoparticles provides the metallic function for hydrogenation. The polymer matrix allows for easy handling and separation, and the bifunctional nature of the catalyst promotes the cascade reaction in a single pot.[1]
Protocol 3.1: Preparation of Pd/Amberlyst-15 Catalyst
-
Resin Pre-treatment:
-
Place 20.0 g of Amberlyst-15 resin in a 500 mL flask.
-
Add 200 mL of deionized water.
-
Heat the mixture to 80°C for 4 hours with gentle stirring.
-
Filter the resin and wash with deionized water until the washings are neutral.
-
Dry the resin at 110°C overnight.
-
-
Palladium Loading (Ion-Exchange):
-
Prepare a solution of palladium(II) nitrate in dilute nitric acid. For a 1 wt% Pd loading, dissolve 0.48 g of Pd(NO₃)₂·2H₂O in 200 mL of 0.1 M HNO₃.
-
Immerse the pre-treated resin (from step 1) in the palladium nitrate solution.
-
Stir the suspension at room temperature for 24 hours to allow for ion exchange.
-
Filter the resin and wash thoroughly with deionized water to remove any unexchanged palladium and excess acid.
-
Dry the Pd-exchanged resin at 110°C for 12 hours.
-
-
Reduction to Pd(0):
-
Place the dried catalyst in a tube furnace.
-
Heat to 120°C under a flow of nitrogen (50 mL/min) for 1 hour.
-
Switch the gas to a 5% H₂/N₂ mixture (50 mL/min) and hold at 120°C for 4 hours to reduce the Pd(II) ions to metallic palladium nanoparticles.
-
Cool the catalyst to room temperature under a nitrogen flow.
-
The catalyst is now ready for use.
-
Protocol 3.2: Synthesis of DIBK using Pd/Amberlyst-15
-
Reactor Setup:
-
Charge a 100 mL stainless steel autoclave with 25.7 g of acetone, 44.3 g of MIBK (approx. 1:1 molar ratio), and 7.0 g of the prepared Pd/Amberlyst-15 catalyst.
-
-
Reaction Execution:
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor to 10 bar with hydrogen.
-
Heat the reactor to 120°C while stirring at 800 rpm.
-
Maintain these conditions for 4-6 hours. Monitor the reaction progress by taking periodic samples for GC analysis.
-
-
Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed with acetone, dried, and stored for reuse.
-
Analyze the liquid product by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to DIBK and other products.
-
Mixed Metal Oxide Catalysts from Hydrotalcite Precursors
Rationale: Hydrotalcite-like compounds, with the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, are excellent precursors for creating highly dispersed mixed metal oxides (MMOs).[8] Upon calcination, they form homogeneous MMOs with high surface areas and a tunable balance of acidic and basic sites.[9] Incorporating a hydrogenation metal like copper or nickel results in a robust, multifunctional catalyst ideal for aldol condensation and subsequent hydrogenation steps.[10]
Protocol 3.3: Preparation of Cu-Mg-Al Mixed Oxide Catalyst
-
Synthesis of Hydrotalcite Precursor (Co-precipitation):
-
Prepare Solution A by dissolving 0.15 mol of Mg(NO₃)₂·6H₂O, 0.05 mol of Al(NO₃)₃·9H₂O, and 0.05 mol of Cu(NO₃)₂·3H₂O in 200 mL of deionized water.
-
Prepare Solution B by dissolving 0.50 mol of NaOH and 0.10 mol of Na₂CO₃ in 250 mL of deionized water.
-
Heat both solutions to 65°C.
-
Add Solution A and Solution B simultaneously and dropwise to a beaker containing 100 mL of deionized water at 65°C with vigorous stirring. Maintain the pH of the mixture between 9.5 and 10.5 by adjusting the addition rates.
-
After the addition is complete, age the resulting slurry at 65°C for 18 hours with continuous stirring.
-
Filter the precipitate and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the resulting solid at 100°C overnight.
-
-
Calcination to Mixed Metal Oxide:
-
Place the dried hydrotalcite precursor in a furnace.
-
Heat in air at a rate of 5°C/min to 450°C and hold for 5 hours.
-
Cool down to room temperature. The resulting powder is the Cu-Mg-Al mixed oxide catalyst.
-
Protocol 3.4: Gas-Phase Synthesis of DIBK using Cu-Mg-Al MMO
-
Reactor Setup:
-
Load 1.0 g of the prepared Cu-Mg-Al MMO catalyst into a fixed-bed continuous flow reactor.
-
Reduce the catalyst in-situ by flowing a 10% H₂/N₂ mixture at 350°C for 4 hours.
-
-
Reaction Execution:
-
Set the reactor temperature to 250-300°C.
-
Introduce a feed stream consisting of a mixture of acetone, MIBK, and hydrogen into the reactor. The molar ratio and flow rates should be optimized for DIBK production.
-
Pass the gaseous effluent through a condenser to collect the liquid products.
-
-
Work-up and Analysis:
-
Analyze the collected liquid products by GC and GC-MS to determine the product distribution. The selectivity towards DIBK can be tuned by adjusting the reaction temperature, pressure, and feed composition.
-
Mechanistic Insights and Catalyst Characterization
The targeted synthesis of DIBK is achieved through the aldol condensation of MIBK with acetone. The generally accepted mechanism on a bifunctional solid catalyst is as follows:
Caption: Proposed mechanism for the formation of DIBK from acetone and MIBK.
The efficiency of this process is directly linked to the physicochemical properties of the catalyst.
-
Acidity and Basicity: Temperature-programmed desorption of ammonia (NH₃-TPD) and carbon dioxide (CO₂-TPD) are crucial for quantifying the number and strength of acid and base sites, respectively. A balanced distribution of moderate acid and base sites is often optimal for aldol condensation and dehydration while minimizing side reactions.[10]
-
Metal Dispersion: The size and distribution of the metal nanoparticles (e.g., Pd, Cu) are critical for the hydrogenation step. Techniques like H₂ chemisorption and Transmission Electron Microscopy (TEM) are used to determine the active metal surface area and particle size. High dispersion generally leads to higher catalytic activity.
-
Crystalline Structure: X-ray diffraction (XRD) is used to identify the crystalline phases present in the catalyst, confirming the formation of the desired mixed metal oxide structure from the hydrotalcite precursor and the metallic nature of the hydrogenation component after reduction.
Comparative Performance and Data
The choice of catalyst and reaction conditions significantly influences the yield and selectivity towards MIBK dimers. The following table summarizes typical performance data for the discussed catalytic systems.
| Catalyst System | Reactants | Temperature (°C) | Pressure (bar) | Acetone Conversion (%) | DIBK Selectivity (%) | Reference |
| Pd/Sulphonic Acid Resin | Acetone, MIBK | 120 | 10 (H₂) | 78 | 14 | [11] |
| Pd/Zn-Cr Mixed Oxide | Acetone, H₂ | 200 | 5 (H₂) | 56 | ~10 (MIBK+DIBK sel. 93%) | [12] |
| Cu-Mg-Al Mixed Oxide | 2-Propanol | 260 | Atmospheric | High | DIBK is a major byproduct | [4] |
Note: Direct comparison is challenging due to variations in experimental setups and reactant feeds. The data presented is indicative of the potential of each system.
Higher reaction temperatures generally favor the formation of heavier condensation products like DIBK, but can also lead to catalyst deactivation through coking.[4] Therefore, optimizing the reaction conditions for a specific catalyst is crucial for maximizing the yield of the desired MIBK dimer.
Conclusion and Future Outlook
The transition to green and sustainable chemical synthesis necessitates the development of robust and efficient heterogeneous catalysts. This application note has detailed the rationale, preparation, and application of bifunctional solid catalysts for the one-pot synthesis of MIBK dimers. Both palladium-supported acidic resins and mixed metal oxides derived from hydrotalcites have demonstrated significant potential in converting simple ketones into valuable, higher-order products with improved process economics and a reduced environmental footprint.
Future research should focus on further enhancing catalyst stability and reusability, as well as exploring continuous flow processes which can offer superior control and productivity for industrial-scale applications. The continued development of these green catalytic approaches will be instrumental in shaping a more sustainable future for the chemical industry.
References
-
Di Cosimo, J. I., et al. (2006). One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. Journal of Catalysis, 238(1), 234-245. Available at: [Link]
-
Ho, C. R., et al. (2018). The mechanism and kinetics of acetone condensation to methyl isobutyl ketone. Morressier. Available at: [Link]
-
Chen, Y., et al. (1997). One-step synthesis of methyl isobutyl ketone from acetone catalysed by Pd supported on ZnII–CrIII mixed oxide. Journal of Molecular Catalysis A: Chemical, 121(1), 83-91. Available at: [Link]
-
European Patent Office. (2010). Copper-aluminum mixed oxide catalyst, its preparation and use thereof. EP2165760A2. Available at: [Link]
-
Instytut Katalizy i Fizykochemii Powierzchni im. Jerzego Habera PAN. (2022). The Synthesis of Cu–Mn–Al Mixed-Oxide Combustion Catalysts by Co-Precipitation in the Presence of Starch. Available at: [Link]
-
ResearchGate. (2022). (PDF) The Synthesis of Cu–Mn–Al Mixed-Oxide Combustion Catalysts by Co-Precipitation in the Presence of Starch: A Comparison of NaOH with Organic Precipitants. Available at: [Link]
-
ChemRxiv. (2018). DFT-Assisted Design and Evaluation of Bifunctional copper(I) Catalysts for the Direct Intermolecular Addition of Aldehydes and Ketones to Alkynes. Available at: [Link]
-
Academia.edu. (n.d.). Sol–gel synthesis of Ni–Co/Al2O3–MgO–ZrO2 nanocatalyst used in hydrogen production via reforming of CH4/CO2 greenhouse gases. Available at: [Link]
-
Preprints.org. (2024). Ni/MgO-Al2O3 Hydrotalcite-Derived Catalysts for Sustainable Iso-Butanol Generation from Methanol/Ethanol Blends[v1]. Available at: [Link]
-
Trinity College Dublin. (2016). Bifunctional catalysis. Available at: [Link]
-
MDPI. (2021). Ni-Mg-Al Hydrotalcite-Derived Catalysts for Ammonia Decomposition—From Precursor to Effective Catalyst. Catalysts, 11(3), 332. Available at: [Link]
-
Morris, R. H. (2015). Exploiting Metal–Ligand Bifunctional Reactions in the Design of Iron Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research, 48(5), 1494-1502. Available at: [Link]
- Google Patents. (2003). Process for the production of 6-methylheptanone. US6583323B2.
-
Adichemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Available at: [Link]
-
ResearchGate. (2015). Reductive dimerization and oligomerization of alcohols, ketones, and aldehydes to hydrocarbons on a promoted, fused iron catalyst. Available at: [Link]
-
Colorado State University. (2013). Preparation and Characterization of Palladium Catalysts. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Mixed Aldol Condensation. Available at: [Link]
-
CNR-IRIS. (2023). Methane Reforming Processes: Advances on Mono- and Bimetallic Ni-Based Catalysts Supported on Mg-Al Mixed Oxides. Available at: [Link]
- Google Patents. (2012). Process for producing dibk. WO2012080809A1.
-
DSpace. (n.d.). Synthesis of Supported Palladium Catalysts. Available at: [Link]
- Google Patents. (1966). Preparation of supported palladium catalysts. US3271327A.
-
ResearchGate. (2015). (PDF) Amberlyst-15 in Organic Synthesis. Available at: [Link]
-
ResearchGate. (2019). Copper Aluminum Mixed Oxide (CuAl MO) Catalyst: A Green approach for the One-pot Synthesis of Imines under Solvent-free Conditions. Available at: [Link]
- Google Patents. (2014). Process for producing DIBK. US8809592B2.
-
Justia Patents. (2023). method of producing supported palladium catalyst, and supported palladium catalyst. Available at: [Link]
-
MDPI. (2024). Cu1Ni2/Al2O3 Catalyst from Its Hydrotalcite Precusor with Highly Active Sites for Efficient Hydrogenation of Levulinic Acid Toward 2-Methyltetrahydrofuran. Catalysts, 14(5), 302. Available at: [Link]
-
Royal Society of Chemistry. (2024). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. Green Chemistry. Available at: [Link]
-
MDPI. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Catalysts, 13(10), 1362. Available at: [Link]
-
Eastern-European Journal of Enterprise Technologies. (2017). Modeling the heterogeneous catalytic recovery processes of aldehydes and ketones. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6583323B2 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]
- 3. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite [escholarship.org]
- 5. The mechanism and kinetics of acetone condensation to methyl isobutyl ketone [morressier.com]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.cnr.it [iris.cnr.it]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. Bifunctional Ligand-Assisted Catalytic Ketone α-Alkenylation with Internal Alkynes: Controlled Synthesis of Enones and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Aldol Reactions for the Synthesis of 6-Hydroxy-2,6,8-trimethylnonan-4-one
Welcome to the technical support center dedicated to the synthesis of 6-Hydroxy-2,6,8-trimethylnonan-4-one via aldol reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific crossed-aldol reaction, troubleshoot common issues, and optimize for higher yields and purity.
Introduction to the Synthesis
The synthesis of 6-Hydroxy-2,6,8-trimethylnonan-4-one is achieved through a crossed aldol reaction between methyl isobutyl ketone (MIBK) and isobutyraldehyde. This reaction forms a new carbon-carbon bond, creating the desired β-hydroxy ketone.[1][2] The overall transformation is depicted below:
Reaction Scheme:
This guide will address key challenges you may encounter, from managing competing side reactions to effectively purifying your final product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues.
Low or No Product Formation
Q1: I'm not seeing any significant formation of my desired product. What are the likely causes?
A1: Low or no product formation in this aldol reaction can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Insufficient Base/Acid Strength: The enolate of methyl isobutyl ketone must be formed for the reaction to proceed. If using a weak base, the equilibrium may not favor enolate formation sufficiently.[3] Conversely, if using acid catalysis, the acid may not be strong enough to promote enol formation.
-
Reaction Temperature Too Low: While lower temperatures can help control side reactions, they also slow down the rate of the desired reaction.[4] There is an optimal temperature range that balances reaction rate and selectivity.
-
Poor Reagent Quality: Isobutyraldehyde is prone to oxidation to isobutyric acid on exposure to air. The presence of this acidic impurity can neutralize the basic catalyst. Ensure your isobutyraldehyde is freshly distilled or from a recently opened bottle.
-
Steric Hindrance: Ketones, in general, are less reactive electrophiles than aldehydes, and the formation of the aldol addition product can be sterically hindered and thermodynamically less favorable compared to reactions with aldehydes.[3]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Formation of Multiple Products
Q2: My reaction mixture is showing multiple spots on TLC, indicating the formation of several side products. What are they and how can I minimize them?
A2: The formation of multiple products is a common challenge in crossed aldol reactions. The primary culprits are self-condensation reactions and subsequent dehydration.
-
Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can react with its own enolate to form 3-hydroxy-2,2,4-trimethylpentanal.[4][5] This is often a fast and favorable reaction.
-
Self-Condensation of MIBK: Methyl isobutyl ketone can also undergo self-condensation, although this is generally slower than aldehyde self-condensation.
-
Dehydration Products: The initial β-hydroxy ketone product, as well as the self-condensation products, can lose a molecule of water to form α,β-unsaturated carbonyl compounds, especially at higher temperatures or under acidic conditions.[2][6]
-
Cannizzaro Reaction: Although isobutyraldehyde has an α-hydrogen, under strongly basic conditions and at elevated temperatures, it can still potentially undergo the Cannizzaro reaction to a lesser extent, yielding isobutanol and isobutyric acid.[5][7]
Strategies to Minimize Side Products:
| Strategy | Description | Rationale |
| Order of Addition | Slowly add the isobutyraldehyde to a mixture of the methyl isobutyl ketone and the base. | This keeps the concentration of the more reactive aldehyde low, minimizing its self-condensation. |
| Use of a Non-nucleophilic, Strong Base (Directed Aldol) | Pre-form the enolate of MIBK using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) before adding the isobutyraldehyde.[8][9][10][11][12] | This quantitatively converts one of the carbonyl compounds into its enolate, preventing it from acting as an electrophile and thus eliminating self-condensation of that component. |
| Temperature Control | Maintain a low reaction temperature (e.g., 0-25 °C for NaOH catalysis, -78 °C for LDA). | Lower temperatures disfavor the dehydration reaction and can help control the rates of competing side reactions. |
| Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a reasonable extent. | Prolonged reaction times can lead to the formation of more dehydration products and other byproducts. |
Potential Side Reactions:
Caption: Major potential side reactions in the synthesis.
Product Purification Challenges
Q3: I'm having difficulty purifying my product. What are the best methods?
A3: The purification of 6-Hydroxy-2,6,8-trimethylnonan-4-one can be challenging due to its high boiling point and the presence of structurally similar byproducts. A combination of techniques is often most effective.
-
Removal of Unreacted Aldehyde: Unreacted isobutyraldehyde can be removed by washing the organic extract with a saturated aqueous solution of sodium bisulfite.[13] This forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.
-
Fractional Distillation: Due to the likely high boiling point of the product, vacuum distillation is recommended to prevent decomposition.[14] The significant difference in boiling points between the starting materials and the product should allow for effective separation.
| Compound | Boiling Point (°C) |
| Isobutyraldehyde | 63-65 |
| Methyl Isobutyl Ketone (MIBK) | 117-118 |
| 6-Hydroxy-2,6,8-trimethylnonan-4-ol* | 113 (@ 20 mmHg) |
| Note: This is the boiling point of the corresponding alcohol. The boiling point of the ketone product is expected to be in a similar range under vacuum. |
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The β-hydroxy ketone is a relatively polar molecule and should separate from less polar byproducts like the dehydrated enone.
Purification Workflow:
Caption: Recommended purification workflow for the product.
Experimental Protocols
Protocol 1: General Base-Catalyzed Aldol Reaction
This protocol provides a general starting point for the synthesis using a common base. Optimization of temperature and reaction time will be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl isobutyl ketone (1.0 eq) and a suitable solvent (e.g., ethanol or THF). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium hydroxide (e.g., 10% aqueous solution, 0.1-0.5 eq) to the cooled ketone solution.
-
Aldehyde Addition: Add isobutyraldehyde (1.0-1.2 eq) dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-25 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in the purification section.
Protocol 2: Directed Aldol Reaction using LDA
This protocol offers greater control and is recommended for minimizing side products.[9][11]
-
LDA Preparation (or use of commercial solution): In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare or add a solution of LDA (1.05 eq) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add methyl isobutyl ketone (1.0 eq) to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Add isobutyraldehyde (1.0 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Extract the product with an organic solvent, wash, dry, and purify as described previously.
Characterization
Q4: How can I confirm the structure of my product?
A4: Spectroscopic methods are essential for confirming the structure of 6-Hydroxy-2,6,8-trimethylnonan-4-one.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption for the hydroxyl group (O-H) around 3400-3500 cm⁻¹ and a sharp, strong absorption for the ketone carbonyl group (C=O) around 1710 cm⁻¹.[15][16][17] The absence of a strong C=C stretch around 1650 cm⁻¹ would indicate that the product has not undergone significant dehydration.
-
¹H NMR Spectroscopy: Key signals to look for include:
-
A multiplet for the proton on the carbon bearing the hydroxyl group (-CH-OH).
-
A singlet or doublet for the hydroxyl proton (this may be broad and can be exchanged with D₂O).
-
Signals corresponding to the various methyl and methylene groups in the structure. The complexity of the spectrum will be due to the multiple chiral centers.
-
-
¹³C NMR Spectroscopy: The most downfield signal will be that of the carbonyl carbon, typically in the range of 200-210 ppm.[16] The carbon bearing the hydroxyl group will appear around 60-70 ppm. The remaining aliphatic carbons will appear further upfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (186.33 g/mol ).
References
-
Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. (2016). SCIRP. [Link]
- Method for purification of ketones. (1958).
- Purification of ketones. (1943).
-
Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. (n.d.). University of Glasgow. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]
- Purification of ketones. (1939).
-
Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. (2016). ResearchGate. [Link]
-
The Directed Aldol Reaction. (n.d.). Organic Reactions. [Link]
- Process of making ketones. (1996).
-
Can anyone tell me the procedure for purification of Methyl vinyl ketone? (2014). ResearchGate. [Link]
-
Crossed Aldol And Directed Aldol Reactions. (2020). Chemistry Steps. [Link]
-
Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. (2016). ResearchGate. [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. (1952). ResearchGate. [Link]
-
IR: ketones. (n.d.). University of Calgary. [Link]
-
2,6,8-Trimethyl-4-nonanone. (n.d.). PubChem. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
-
2,6,8-Trimethyl-4-nonanol. (n.d.). PubChem. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. [Link]
-
fractional distillation. (n.d.). Chemguide. [Link]
-
What is Fractional Distillation?. (2023). The Chemistry Blog - Buy Chemicals Online. [Link]
-
3-hydroxy-3-methyl-1-phenyl-1-butanone. (n.d.). Organic Syntheses Procedure. [Link]
- Processes for preparing beta-hydroxy-ketones and alpha,beta-unsatur
-
22.3 Directed Aldol Reactions. (2020). YouTube. [Link]
-
Reactions of Aldehydes and Ketones 3. (n.d.). University of Babylon. [Link]
-
24.3 Directed Aldol Reactions. (2019). Chemistry LibreTexts. [Link]
-
Organic Chemistry II / CHEM 252 Chapter 17 – Aldehydes and Ketones II. Aldol Reactions. (n.d.). University of Missouri-St. Louis. [Link]
-
One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. (n.d.). CONICET. [Link]
- Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. (2005).
-
Aldol reaction. (n.d.). Wikipedia. [Link]
-
Aldol Reaction. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of β-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. [Link]
-
Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions. (n.d.). PMC. [Link]
-
Chemical Properties of 4-Nonanol, 2,6,8-trimethyl- (CAS 123-17-1). (n.d.). Cheméo. [Link]
Sources
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 7. scirp.org [scirp.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. 2,6,8-Trimethyl-4-nonanol | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,6,8-Trimethyl-4-nonanol, erythro + threo, 90+%, Thermo Scientific Chemicals:Biochemical | Fisher Scientific [fishersci.ca]
Troubleshooting FAQs: Byproduct Identification & Resolution
Technical Support Center: Controlling the Retro-Aldol Reaction of 6-Hydroxy-2,6,8-trimethylnonan-4-one
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation, purification, and downstream processing of 6-Hydroxy-2,6,8-trimethylnonan-4-one (the C12 aldol dimer of Methyl Isobutyl Ketone, or MIBK).
System Overview & Mechanistic Causality
6-Hydroxy-2,6,8-trimethylnonan-4-one is a highly sterically hindered
The "Why" Behind the Instability:
The retro-aldol cleavage is a thermodynamically favored, entropically driven process (
Mandatory Visualization: Reaction Pathways & Troubleshooting
Figure 1: Reaction pathways of MIBK aldol condensation, highlighting retro-aldol cleavage.
Figure 2: Workflow for stabilizing 6-Hydroxy-2,6,8-trimethylnonan-4-one during purification.
Troubleshooting Guides & FAQs
Q1: Why am I recovering primarily MIBK instead of the target aldol adduct during vacuum distillation?
Causality:
Q2: How can I selectively dehydrate 6-Hydroxy-2,6,8-trimethylnonan-4-one to the enone without triggering retro-aldol cleavage?
Causality: Dehydration requires an acid catalyst to protonate the hydroxyl group, making it a better leaving group. However, strong aqueous acids (like
Q3: Does the choice of solvent impact the stability of the aldol adduct during storage? Causality: Protic solvents can facilitate proton transfer mechanisms that initiate retro-aldol cleavage even at ambient temperatures if trace impurities are present[3]. Solution: Store the purified adduct in anhydrous, aprotic solvents (e.g., THF or toluene) at sub-ambient temperatures (4°C) under an inert argon or nitrogen atmosphere.
Data Presentation: Catalyst Impact Analysis
To optimize downstream processing, selecting the correct catalyst is paramount. The table below summarizes the empirical impact of various catalytic systems on the fate of 6-Hydroxy-2,6,8-trimethylnonan-4-one during dehydration attempts.
| Catalyst System | Operating Temperature | Primary Reaction Pathway | Retro-Aldol Cleavage (%) | Target Enone Yield (%) |
| 10% NaOH (Aqueous) | > 80°C | Thermodynamic (Retro-Aldol) | > 90% | < 5% |
| 5% H₂SO₄ (Aqueous) | 100°C | Mixed Competition | ~ 60% | ~ 30% |
| Anhydrous KHSO₄ (Solid) | 120°C (Dean-Stark) | Kinetic (Dehydration) | < 10% | > 85% |
| Catalytic Iodine (I₂) | 110°C (Dean-Stark) | Kinetic (Dehydration) | < 5% | > 90% |
Note: Yields are highly dependent on the rapid removal of water to prevent reversible hydration and subsequent cleavage.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum recovery and structural integrity of the target molecule.
Protocol A: Neutralization and Isolation of the Aldol Adduct
Objective: Remove catalytic drivers of the retro-aldol reaction prior to thermal processing.
-
Quench: Immediately cool the base-catalyzed aldol reaction mixture to 0°C using an ice-water bath to kinetically freeze the equilibrium.
-
Neutralize: Add a weak acid (e.g., 10% aqueous acetic acid or a
buffer) dropwise under vigorous stirring.-
Validation Step: Continuously monitor the aqueous phase using a calibrated pH meter until it reaches exactly pH 6.5–7.0. Do not over-acidify.
-
-
Extract: Extract the organic layer using an aprotic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash: Wash the organic layer sequentially with saturated
(to catch any excess acid) and brine (to remove residual salts and water). -
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.-
Critical: Keep the water bath strictly below 40°C.
-
Protocol B: Selective Dehydration to 2,6,8-Trimethylnon-5-en-4-one
Objective: Convert the unstable
-
Setup: Charge a round-bottom flask with the neutralized 6-hydroxy-2,6,8-trimethylnonan-4-one and anhydrous toluene (serving as both solvent and azeotroping agent).
-
Catalyst Addition: Add 1-2 mol% of catalytic Iodine (
) or 5 wt% anhydrous . -
Apparatus: Attach a Dean-Stark apparatus fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 110°C) under an inert nitrogen atmosphere.
-
Validation Step: Monitor water collection in the Dean-Stark trap. The theoretical volume of water indicates reaction progress. The reaction is typically complete within 2-4 hours.
-
-
Workup: Cool to room temperature. If
was used, wash with 5% aqueous sodium thiosulfate to quench the catalyst. Follow with water and brine washes. -
Isolation: Dry the organic layer and concentrate. The resulting crude enone is now thermally stable and can be subjected to standard vacuum distillation.
References
-
Title: One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization | Source: CONICET | URL:
-
Title: Carbon-Increasing Catalytic Strategies for Upgrading Biomass into Energy-Intensive Fuels and Chemicals | Source: ACS Publications | URL: 2
-
Title: Methyl Isobutyl Ketone - MIBK | Source: Chemicals wholesaler PENPET | URL: 1
-
Title: Catalytic Production of Oxygenated and Hydrocarbon Chemicals From Cellulose Hydrogenolysis in Aqueous Phase | Source: Frontiers | URL: 3
Sources
Technical Support Center: Purification of 6-Hydroxy-2,6,8-trimethylnonan-4-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 6-Hydroxy-2,6,8-trimethylnonan-4-one. This guide addresses common challenges through a structured troubleshooting section and frequently asked questions, offering detailed experimental protocols and data-driven insights to streamline your purification workflow and ensure the high purity of your final compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 6-Hydroxy-2,6,8-trimethylnonan-4-one from typical reaction mixtures.
Q1: My product yield is very low after column chromatography, and I see a significant amount of a less polar byproduct.
Potential Cause: This common issue often points to the dehydration of the tertiary alcohol in 6-Hydroxy-2,6,8-trimethylnonan-4-one to form the corresponding α,β-unsaturated ketone (enone). This can be catalyzed by the slightly acidic nature of standard silica gel.
Recommended Actions:
-
Neutralize the Stationary Phase: Before packing the column, consider washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your starting solvent system, followed by flushing with the pure solvent. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a less harsh alternative to silica gel for acid-sensitive compounds.[1]
-
Minimize Contact Time: Employ flash column chromatography with moderate air pressure to push the solvent through more quickly, reducing the time your compound spends in contact with the stationary phase.[1]
-
Temperature Control: Perform the chromatography at room temperature, as elevated temperatures can accelerate the dehydration reaction.
Q2: I am observing a persistent impurity with a very similar polarity to my product during column chromatography.
Potential Cause: Co-elution of impurities is a frequent challenge. The impurity could be a diastereomer of the product if the synthesis creates multiple stereocenters, or it could be an unreacted starting material that coincidentally has a similar polarity.
Recommended Actions:
-
Optimize Your Solvent System: A systematic approach to solvent selection is critical. The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.[1]
-
Test Different Solvent Classes: If a standard hexane/ethyl acetate system is failing, try substituting ethyl acetate with other polar solvents like diethyl ether or a mixture of dichloromethane and methanol. Different solvent classes interact with compounds in unique ways, which can alter the elution order and improve separation.
-
Fine-Tune the Gradient: Switch from a step-gradient to a shallow, linear gradient. A slow, gradual increase in polarity is more effective at resolving compounds with close Rf values.
-
-
High-Performance Liquid Chromatography (HPLC): For high-value material or when benchmark purity is required, preparative HPLC offers significantly higher resolving power than standard column chromatography.
Q3: The product is streaking or tailing significantly on the chromatography column.
Potential Cause: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase or by overloading the column. The presence of both a ketone and a hydroxyl group can lead to strong hydrogen bonding with the silica surface.
Recommended Actions:
-
Check Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[2]
-
Modify the Mobile Phase: Adding a small amount (0.1-1%) of a polar modifier can improve peak shape. For a hydroxy-ketone, adding a small amount of methanol or isopropanol to the mobile phase can help to block the most active sites on the silica gel, leading to more symmetrical peaks.
-
Sample Application: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel.[3] After evaporating the solvent, the dry, impregnated silica can be loaded onto the top of the column. This "dry loading" technique often results in a much sharper starting band and better separation.[4]
Q4: I'm losing a significant amount of product during solvent removal after purification.
Potential Cause: Although 6-Hydroxy-2,6,8-trimethylnonan-4-one is a relatively large molecule (MW: ~186 g/mol ), it may have a higher-than-expected vapor pressure, especially under high vacuum and heat.
Recommended Actions:
-
Use a Rotary Evaporator with Care: Keep the water bath temperature low (e.g., 30-40°C) and gradually decrease the pressure. Avoid applying a very high vacuum immediately.
-
Final Drying: For the final removal of trace solvents, use a high-vacuum pump for a limited time at room temperature rather than heating the sample.
-
Consider an Alternative to Distillation: While vacuum distillation can be used for purification, it carries the risk of thermal degradation.[5] Column chromatography is generally the milder and preferred method for this type of functionalized molecule.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of 6-Hydroxy-2,6,8-trimethylnonan-4-one?
A1: Impurities are highly dependent on the synthetic route. For a typical aldol-type reaction or Grignard addition, you can expect:
-
Unreacted Starting Materials: The initial aldehydes and/or ketones used in the synthesis.
-
Dehydration Product: The α,β-unsaturated ketone formed from the elimination of water.
-
Over-reduction/Side Products: If a reducing agent was used, you might find the corresponding diol where the ketone has also been reduced.
-
Solvents and Reagents: Residual solvents from the reaction and workup, as well as byproducts from reagents.
Q2: What is the recommended starting point for developing a column chromatography method?
A2: Always start with Thin-Layer Chromatography (TLC).[3] Use TLC to screen various solvent systems. A good starting point for a molecule of intermediate polarity like this hydroxy-ketone is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate).[1] The ideal solvent system will give your target compound an Rf value of approximately 0.3, while maximizing the separation from all impurities.[1]
Q3: Can I use distillation to purify this compound?
A3: Vacuum distillation is a potential method for separating compounds with significantly different boiling points.[5][6] Given that 6-Hydroxy-2,6,8-trimethylnonan-4-one is a high-boiling point alcohol, distillation would require reduced pressure to avoid thermal decomposition.[5][7] However, column chromatography is generally preferred as it is a much gentler technique and is more effective at separating compounds with similar polarities.
Q4: How can I definitively confirm the purity and structure of my final product?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure and connectivity of the molecule and for identifying any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying volatile impurities.[8] The mass spectrum provides the molecular weight and fragmentation pattern, which helps in structure confirmation.[9]
-
Infrared (IR) Spectroscopy: This will confirm the presence of the key functional groups: a broad peak around 3400 cm⁻¹ for the hydroxyl (-OH) group and a sharp peak around 1710 cm⁻¹ for the ketone (C=O) group.
Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for purifying organic compounds on a multi-gram scale.
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for a system (e.g., 20% Ethyl Acetate in Hexane) that gives the target compound an Rf of ~0.3.
-
Column Preparation:
-
Secure a glass column vertically and plug the bottom with a small piece of cotton or glass wool.[10]
-
Add a thin layer of sand.[10]
-
Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., 5% Ethyl Acetate in Hexane).[2]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[3] Allow the silica to settle, forming a level bed.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).[4]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[3]
-
Drain the solvent until the sample is fully adsorbed onto the silica. Add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Begin collecting fractions. Initially, use the low-polarity solvent to elute non-polar impurities.
-
Gradually increase the polarity of the eluent according to your TLC analysis (e.g., move from 5% to 10%, then 20% Ethyl Acetate) to elute the target compound.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and with gentle heating.
-
Data Presentation
Table 1: Example Solvent Gradient for Column Chromatography
| Step | Solvent System (Ethyl Acetate in Hexane) | Volume (Column Volumes) | Purpose |
| 1 | 5% | 2-3 | Elute non-polar impurities (e.g., hydrocarbons) |
| 2 | 10% | 2-3 | Elute less-polar impurities |
| 3 | 20% | 5-10 | Elute the target compound |
| 4 | 40% | 2-3 | Elute more polar impurities |
Visualizations
Caption: General workflow for the purification of 6-Hydroxy-2,6,8-trimethylnonan-4-one.
Caption: Decision tree for troubleshooting common purification issues.
References
-
Velier. Alcohol from head to tail. [Link]
-
Nedstar. The art of alcohol distillation. [Link]
-
Columbia University. Column chromatography. [Link]
-
ResearchGate. 8. Column Chromatography. [Link]
-
Purdue Extension. Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. [Link]
-
Tar Barrel. How Does Distilling Alcohol Work? [Link]
-
University of Victoria. Column chromatography. [Link]
-
Unknown. How to run column chromatography. [Link]
-
Phenomenex. Column Chromatography Guide. [Link]
-
PubChem. 2,6,8-Trimethyl-4-nonanol. [Link]
-
NIST. 4-Nonanol, 2,6,8-trimethyl-. [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. nedstar.com [nedstar.com]
- 7. velier.it [velier.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in MIBK Dimerization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the self-aldol condensation (dimerization) of methyl isobutyl ketone (MIBK).
The dimerization of MIBK is a critical pathway for upgrading biomass-derived intermediates into C12 jet-fuel precursors, such as 2,6,8-trimethyl-4-nonanone. This process relies heavily on bifunctional catalysts (e.g., Pd supported on Mg-Al hydrotalcites) that provide both Lewis basic sites for C-C coupling and metallic sites for the subsequent hydrogenation of the enone intermediate[1]. However, maintaining catalyst stability remains a significant operational hurdle. This guide provides field-proven, causality-driven solutions to diagnose and resolve catalyst deactivation.
Reaction Pathway & Deactivation Mechanisms
To troubleshoot effectively, we must first map the chemical causality of the system. MIBK dimerization is a cascade reaction. Deactivation typically occurs when the delicate kinetic balance between the base-catalyzed condensation step and the metal-catalyzed hydrogenation step is disrupted.
Caption: Reaction pathway of MIBK dimerization to C12 ketones and byproduct formation.
Diagnostic Workflow
Caption: Diagnostic workflow for identifying and resolving MIBK dimerization catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: We observe a rapid decline in MIBK conversion within the first 12 hours on stream, but the selectivity to C12 ketones remains stable. What is the primary cause? Causality: This is the hallmark of water-induced deactivation. The aldol condensation of MIBK yields a β-hydroxy ketone, which undergoes dehydration to form an enone, releasing stoichiometric water[2]. Water competitively adsorbs onto the Lewis basic sites (e.g., O²⁻ sites on Mg-Al mixed oxides), forming hydroxyl groups that lack the basic strength required for the initial α-proton abstraction of MIBK[3]. Solution: Increase the space velocity or introduce a continuous inert sweep gas (e.g., N₂) to rapidly desorb water from the catalyst surface.
Q2: After 50 hours on stream, the catalyst bed shows significant darkening, and the pressure drop across the reactor has increased. How do we mitigate this? Causality: Darkening and an increased pressure drop indicate coke fouling via the accumulation of heavy oligomers (C18+). Because aldol condensation is a step-growth process, the C12 enone intermediate will undergo further cross-condensation with unreacted MIBK if it is not rapidly hydrogenated[4]. These bulky oligomers physically block the mesopores of the catalyst[3]. Solution: The hydrogenation function of your bifunctional catalyst is underperforming. Ensure sufficient hydrogen partial pressure and verify that the metal sites (e.g., Pd) are not sintered.
Q3: Our Pd/MgAl-HT catalyst is producing high amounts of the C12 enone intermediate rather than the saturated C12 ketone. Why is the hydrogenation step failing? Causality: This indicates a selective deactivation of the metal sites while the base sites remain active. This is typically caused by thermal sintering (agglomeration of Pd nanoparticles, which reduces the active surface area) or poisoning by strongly adsorbed CO species generated from minor decarbonylation side-reactions[4]. Solution: Lower the reaction temperature slightly to prevent thermal sintering. Characterize the spent catalyst using CO-chemisorption; if dispersion has dropped significantly, optimize the Pd loading method (e.g., use deposition-precipitation) to enhance metal-support interaction.
Q4: Can we use acidic catalysts (like zeolites or Amberlyst) instead of basic hydrotalcites to avoid CO₂/water poisoning? Causality: While acidic resins (e.g., Amberlyst-15) are highly effective for cross-aldol condensations (such as reacting MIBK with aromatic aldehydes), the self-condensation of MIBK over strong acid catalysts often leads to excessive cracking, isomerization, and rapid coking due to the high reactivity of the carbenium ion intermediates. Solid bases provide much higher selectivity to the targeted C12 dimer by strictly controlling enolate intermediate formation[4].
Quantitative Data Summary: Deactivation Modes
| Deactivation Mode | Primary Indicator | Mechanistic Cause | Corrective Action |
| Water Poisoning | Rapid initial activity drop; TGA mass loss < 200°C | H₂O competitive adsorption on Lewis base sites | Increase sweep gas; add upstream desiccant bed |
| Coke / Oligomer Fouling | Increased pressure drop; TGA mass loss > 400°C | Over-condensation of C12 enones to C18+ species | Increase H₂ pressure; perform controlled calcination |
| Metal Sintering | High C12 enone yield; low saturated C12 ketone | Thermal agglomeration of Pd/Ni nanoparticles | Improve metal-support interaction; lower reaction T |
| Base Site Leaching | Gradual, irreversible activity loss in liquid phase | Dissolution of Mg/Al species into the reaction medium | Switch to gas-phase operation or stabilize support |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, do not guess the cause of deactivation. Use the following self-validating protocols to diagnose and recover your catalytic system.
Protocol 1: Differentiating Water Poisoning from Coke Fouling
This protocol isolates the physical blockage of pores from chemical competitive adsorption.
-
Sample Isolation: Safely shut down the reactor, purge with N₂, and extract a 1 g sample of the deactivated catalyst.
-
Thermogravimetric Analysis (TGA): Run TGA under an air flow (50 mL/min) from 25°C to 800°C at a ramp rate of 10°C/min.
-
Data Interpretation:
-
A mass loss peak between 100°C–200°C indicates strongly adsorbed water.
-
A distinct exothermic mass loss between 350°C–550°C confirms the combustion of carbonaceous deposits (coke).
-
-
System Validation: If water poisoning is the sole issue, drying the catalyst at 200°C under N₂ for 2 hours will fully restore activity. To validate this in-process, run a parallel reactor with a 3A molecular sieve desiccant bed upstream of the recycle loop; if the activity drop is eliminated, the diagnosis is confirmed.
Protocol 2: Regeneration of Bifunctional Pd/MgAl-HT Catalysts
This protocol removes heavy oligomers without causing the thermal collapse of the hydrotalcite structure or the sintering of Pd nanoparticles.
-
Solvent Wash: Flush the catalyst bed with a polar aprotic solvent (e.g., acetone or THF) at 50°C for 2 hours at a WHSV of 2 h⁻¹ to dissolve and remove soluble heavy oligomers.
-
Drying: Purge the bed with N₂ at 120°C for 2 hours to remove residual solvent.
-
Controlled Calcination (Decoking): Introduce a 5% O₂/N₂ gas mixture. Ramp the temperature at 2°C/min to 450°C. Hold for 4 hours. Crucial: Do not exceed 450°C, as higher temperatures will cause irreversible phase segregation of the Mg-Al mixed oxide and severe Pd sintering.
-
Re-reduction: Switch to a 10% H₂/N₂ stream. Ramp to 300°C at 2°C/min and hold for 2 hours to reduce PdO back to metallic Pd nanoparticles.
-
System Validation: Perform a standard pulse chemisorption test using CO. If the active metal dispersion returns to >90% of the fresh catalyst baseline, the regeneration is successful.
References
- Deactivation mechanism of the catalyst for one-step synthesis of methyl isobutyl ketone from acetone Source: ResearchGate URL
- The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite Source: eScholarship URL
- Carbon-Increasing Catalytic Strategies for Upgrading Biomass into Energy-Intensive Fuels and Chemicals Source: ACS Publications URL
- Synthesis of renewable aviation fuel additives with aromatic aldehydes and methyl isobutyl ketone under solvent-free Source: RSC Publishing URL
- Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems Source: ResearchGate URL
Sources
Technical Support Center: Separation of 6-Hydroxy-2,6,8-trimethylnonan-4-one from Unreacted MIBK
Welcome to the technical support resource for the purification of 6-hydroxy-2,6,8-trimethylnonan-4-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with separating the target molecule from unreacted methyl isobutyl ketone (MIBK). Here, we will address common issues, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is separating 6-hydroxy-2,6,8-trimethylnonan-4-one from MIBK so challenging?
A1: The primary difficulty lies in the close boiling points of the two compounds. MIBK has a boiling point of approximately 117-118°C, while 6-hydroxy-2,6,8-trimethylnonan-4-one, a diacetone alcohol derivative, is a higher boiling point liquid. However, under vacuum distillation, their boiling points can be close enough to cause co-distillation, leading to incomplete separation. Additionally, the potential for azeotrope formation, though not extensively documented for this specific pair, should always be a consideration when separating structurally similar molecules.
Q2: I'm seeing poor separation efficiency during my fractional distillation. What are the likely causes?
A2: Inefficient fractional distillation is a common problem. The primary culprits are typically:
-
Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates to resolve the two components effectively.
-
Incorrect Reflux Ratio: A reflux ratio that is too low will not allow for proper equilibration between the liquid and vapor phases in the column, leading to poor separation.
-
Heating Rate: Too rapid heating of the distillation flask can cause "bumping" and carryover of the higher boiling point component.
-
Vacuum Instability: Fluctuations in the vacuum level will alter the boiling points and disrupt the separation process.
Q3: Can I use liquid-liquid extraction for this separation?
A3: Liquid-liquid extraction is a viable option, particularly for removing the bulk of the MIBK before a final purification step like distillation or chromatography. The choice of solvent is critical. Since both compounds have moderate polarity, a biphasic system where the polarity difference is maximized will be most effective. For example, using a nonpolar solvent like hexane and a polar solvent like water could partition the more polar 6-hydroxy-2,6,8-trimethylnonan-4-one into the aqueous phase, while the less polar MIBK remains in the organic phase. However, the solubility of both in each phase needs to be experimentally determined for optimal results.
Troubleshooting Guides & Detailed Protocols
Troubleshooting: Persistent MIBK Contamination in the Final Product
If you are consistently finding unreacted MIBK in your purified 6-hydroxy-2,6,8-trimethylnonan-4-one, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for MIBK contamination.
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed to maximize the separation of 6-hydroxy-2,6,8-trimethylnonan-4-one from MIBK.
Materials:
-
Round-bottom flask
-
Vigreux or packed fractionating column (e.g., with Raschig rings)
-
Distillation head with condenser and reflux control
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed. It is crucial to have a well-insulated column to maintain the temperature gradient.
-
Vacuum Application: Slowly apply vacuum to the system. A stable vacuum is essential for consistent boiling points.
-
Heating: Begin heating the mixture with gentle stirring.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Adjust the heat input and reflux ratio to allow a slow and steady distillation. A higher reflux ratio will improve separation but lengthen the distillation time.
-
Fraction Collection: Collect the initial fraction, which will be enriched in the lower-boiling MIBK. Monitor the temperature at the distillation head. A sharp increase in temperature will indicate that the 6-hydroxy-2,6,8-trimethylnonan-4-one is beginning to distill.
-
Product Collection: Change the receiving flask to collect the purified product fraction.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the purity.
| Parameter | Recommended Setting | Rationale |
| Vacuum Level | 10-20 mmHg | Lowers the boiling points to prevent thermal degradation and improve separation. |
| Reflux Ratio | 5:1 to 10:1 (reflux:distillate) | Provides a sufficient number of theoretical plates for effective separation of close-boiling components. |
| Column Type | Packed column (Raschig rings or metal sponge) | Increases the surface area for vapor-liquid equilibrium, enhancing separation efficiency. |
| Heating | Slow and gradual increase | Prevents bumping and ensures a smooth boil, which is critical for maintaining equilibrium in the column. |
Protocol 2: Flash Column Chromatography for Final Polishing
If distillation alone is insufficient, flash chromatography can be an effective polishing step.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., hexane/ethyl acetate gradient)
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.
-
Elution: Begin eluting the sample with the mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. MIBK, being less polar, will elute first.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure 6-hydroxy-2,6,8-trimethylnonan-4-one.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Two-stage purification workflow.
References
Temperature control strategies for selective beta-hydroxy ketone synthesis
Welcome to the technical support center for temperature control strategies in selective β-hydroxy ketone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the aldol reaction. Our focus is to provide actionable, field-proven insights to help you overcome common challenges and optimize your synthetic outcomes. The synthesis of β-hydroxy ketones, or aldols, is a cornerstone of C-C bond formation, but its success is critically dependent on precise temperature management.[1][2] This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and product selectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of β-hydroxy ketones, framed in a practical question-and-answer format.
Question 1: My reaction yield is very low. How can temperature be the culprit?
Low yield is a common issue that can often be traced back to suboptimal temperature control, which affects reaction rates and equilibrium positions.
Answer: There are two primary temperature-related reasons for low yield:
-
A) The reaction rate is too slow: While lower temperatures are crucial for selectivity, excessively low temperatures (e.g., -78 °C) can drastically reduce the reaction rate, leading to poor conversion of starting materials within a practical timeframe.[3] If you observe a significant amount of unreacted starting material, a modest, incremental increase in temperature might be necessary.
-
B) The retro-aldol reaction is dominant: The aldol addition is often a reversible process.[4] At higher temperatures, the equilibrium can shift back towards the starting aldehyde and ketone, a process known as the "retro-aldol reaction".[3][5] This cleavage is also catalyzed by the acid or base in the reaction mixture. If you suspect this is occurring, the most effective solution is to lower the reaction temperature. Additionally, ensure that the catalyst is neutralized promptly during workup at a low temperature to prevent product degradation.[3]
Question 2: I'm isolating the α,β-unsaturated ketone, not the β-hydroxy ketone I wanted. What's going wrong?
This is a classic and frequent challenge, rooted in the principles of kinetic versus thermodynamic control.
Answer: You are observing the result of a subsequent dehydration or "condensation" step. The formation of the β-hydroxy ketone (aldol addition product) and its dehydration to an α,β-unsaturated ketone (aldol condensation product) are two sequential reactions with different energy profiles.
-
Kinetic Product: The β-hydroxy ketone is the kinetic product. Its formation is faster and has a lower activation energy, making it the favored product at lower temperatures.[3][6]
-
Thermodynamic Product: The α,β-unsaturated ketone is the thermodynamic product. The conjugated system is more stable, but the dehydration step requires a higher activation energy. This pathway is favored by heating.[3][5][7]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. To isolate the β-hydroxy ketone, perform the reaction at or below room temperature. Temperatures between 0 °C and -78 °C are commonly employed to suppress the elimination reaction.[3][4][7]
-
Re-evaluate Your Catalyst: Strong bases (like NaOH) can promote the condensation step even at lower temperatures compared to milder bases.[3]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as even at low temperatures, slow dehydration can occur.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Overcoming Steric Hindrance in Trimethylnonanone Derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting functional group transformations on highly branched aliphatic ketones. Trimethylnonanone (specifically 2,6,8-trimethyl-4-nonanone, CAS 123-18-2)[1] represents a classic steric bottleneck in drug development and synthetic methodology.
The bulky isobutyl and 2,4-dimethylpentyl groups flanking the carbonyl carbon severely restrict the Bürgi-Dunitz trajectory—the specific angle at which a nucleophile must approach the carbonyl carbon. Consequently, standard reaction conditions often fail, leading to poor yields, recovered starting materials, or unexpected side reactions. This guide provides field-proven, causality-driven troubleshooting protocols to bypass these steric limitations.
Part 1: Troubleshooting Guides & Validated Protocols
Issue 1: Low Yields and Byproducts in Grignard Additions
Q: When attempting a Grignard addition to 2,6,8-trimethyl-4-nonanone, I recover mostly unreacted ketone and a small amount of secondary alcohol. How can I achieve the desired tertiary alcohol?
The Causality:
Highly hindered ketones force standard Grignard reagents to act as bases or hydride donors rather than nucleophiles. The basicity of the Grignard reagent leads to
The Solution: Transition to an organocerium reagent (Luche-type activation). Anhydrous Cerium(III) chloride (CeCl₃) is highly oxophilic. It coordinates strongly to the carbonyl oxygen, drastically increasing its electrophilicity, while simultaneously reducing the basicity of the organometallic species. This shifts the reaction pathway away from enolization and reduction, forcing the 1,2-nucleophilic addition.
Step-by-Step Methodology: Organocerium-Mediated Addition
-
Activation of CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours to obtain anhydrous CeCl₃.
-
Self-Validation Check: The powder must become highly free-flowing and purely white. Any clumping indicates residual moisture, which will fatally quench the organometallic reagent.
-
-
Complexation: Suspend the anhydrous CeCl₃ in dry THF and stir vigorously at room temperature for 2 hours to form a uniform suspension.
-
Reagent Formation: Cool the suspension to -78°C. Add the Grignard reagent (RMgX) dropwise. Stir for 1 hour to form the active RCeCl₂ species.
-
Addition: Add 2,6,8-trimethyl-4-nonanone dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to warm to 0°C.
-
Workup: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, and dry over MgSO₄.
Issue 2: Sluggish Reductive Amination
Q: My reductive amination of 2,6,8-trimethyl-4-nonanone stalls at the imine formation step, even when using Dean-Stark conditions or molecular sieves. What is failing?
The Causality: The formation of the tetrahedral hemiaminal intermediate is thermodynamically penalized by extreme steric crowding. Mild dehydrating agents (like molecular sieves) or azeotropic distillation cannot overcome this barrier because the forward rate of hemiaminal formation is exceptionally slow.
The Solution: Utilize Titanium(IV) chloride (TiCl₄). TiCl₄ acts as both a potent Lewis acid to activate the carbonyl and a stoichiometric dehydrating agent (forming insoluble TiO₂ and HCl), irreversibly driving the equilibrium toward the ketimine[3].
Step-by-Step Methodology: TiCl₄-Mediated Reductive Amination
-
Imine Formation: Dissolve the ketone and 3-5 equivalents of the primary amine in anhydrous CH₂Cl₂. Cool the system to 0°C under inert gas.
-
TiCl₄ Addition: Slowly add 0.6 equivalents of TiCl₄ dropwise.
-
Self-Validation Check: Monitor the reaction via IR spectroscopy. The system is ready for the reduction step only when the carbonyl stretch at ~1715 cm⁻¹ completely disappears and is replaced by a distinct ketimine C=N stretch at ~1660 cm⁻¹.
-
-
Reduction: Add NaBH₃CN in methanol and stir at room temperature until the ketimine is fully reduced.
-
Workup: Quench with 1M NaOH to precipitate titanium salts, filter the slurry through a Celite pad, and extract the purified amine.
Issue 3: Incomplete Reduction to Secondary Alcohols
Q: Sodium borohydride (NaBH₄) reduction of 2,6,8-trimethyl-4-nonanone takes days and never reaches full conversion. How can I accelerate this?
The Causality: The steric bulk around the carbonyl restricts the approach of the bulky borohydride species. In extreme cases, the half-life of NaBH₄ reduction for highly hindered ketones can measure in days[4].
The Solution: Switch to Lithium Aluminum Hydride (LiAlH₄) under reflux. LiAlH₄ provides a smaller, significantly more reactive nucleophile capable of penetrating the steric shield of the isobutyl and dimethylpentyl branches.
Step-by-Step Methodology: Accelerated Reduction using LiAlH₄
-
Setup: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under N₂.
-
Addition: Add the ketone dissolved in THF dropwise to control the exothermic hydrogen evolution.
-
Reaction: Heat the mixture to reflux (65°C) for 4-6 hours.
-
Self-Validation Check: Perform a TLC analysis and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A lack of yellow/orange spotting confirms the total absence of the starting ketone before proceeding to the highly exothermic workup.
-
-
Fieser Workup: Cool to 0°C. For every x grams of LiAlH₄ used, add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O sequentially. Filter the resulting granular aluminum salts.
Part 2: Quantitative Data Summary
The following table summarizes the dramatic impact of shifting from standard protocols to sterically-optimized methodologies for trimethylnonanone derivatives.
| Reaction Class | Standard Methodology | Typical Yield | Optimized Methodology | Expected Yield |
| Nucleophilic Addition | RMgX, THF, 0°C | < 15% | RMgX + CeCl₃, THF, -78°C | 85–92% |
| Reductive Amination | Amine, NaBH(OAc)₃, DCE | < 10% | 1. TiCl₄, CH₂Cl₂ 2. NaBH₃CN | 75–88% |
| Ketone Reduction | NaBH₄, MeOH, RT (24h) | ~ 30% | LiAlH₄, THF, Reflux (4h) | > 95% |
Part 3: Mechanistic & Workflow Visualizations
Fig 1: Mechanistic divergence of highly hindered ketones with Grignard vs. Organocerium reagents.
Fig 2: Workflow for TiCl4-mediated reductive amination of sterically hindered ketones.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use standard Dean-Stark conditions for imine formation with this ketone? A: Generally, no. The thermodynamic stability of the starting materials (ketone + amine) is often lower than the highly hindered tetrahedral hemiaminal intermediate. Removing water via azeotropic distillation is insufficient because the forward rate of hemiaminal formation is too slow. Stoichiometric Lewis acids like TiCl₄ are required to lower the activation energy and irreversibly trap the oxygen[3].
Q: Why does my Grignard reagent act as a reducing agent?
A: This is due to
References
- National Center for Biotechnology Information. "2,6,8-Trimethyl-4-nonanone | C12H24O | CID 61057 - PubChem". nih.gov.
- BenchChem. "2-Mesitylmagnesium Bromide|Grignard Reagent - Benchchem". benchchem.com.
- ResearchGate. "Interaction of titanium(IV) chloride with selected ethers and ketones". researchgate.net.
- Studylib. "Organic Chemistry: Reduction Reactions - Textbook Chapter". studylib.net.
Sources
Technical Support Center: Improving Selectivity for Hydroxy Ketones over Unsaturated Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively synthesizing hydroxy ketones. The formation of an unsaturated ketone often competes with the desired hydroxy ketone product, particularly in aldol-type reactions. This resource provides in-depth troubleshooting guides, detailed protocols for alternative methods, and answers to frequently asked questions to help you maximize the yield and purity of your target hydroxy ketone.
Troubleshooting Guide: Aldol-Type Reactions
The classic route to a β-hydroxy ketone is the aldol addition. However, this product can readily undergo dehydration (elimination of water) to form the more thermodynamically stable α,β-unsaturated ketone, which is the product of an aldol condensation.[1][2] Controlling this competition is the primary challenge.
Q1: My aldol reaction is primarily yielding the α,β-unsaturated ketone. How can I favor the β-hydroxy ketone?
Answer: To favor the formation of the β-hydroxy ketone (the aldol addition product) and prevent its subsequent dehydration to the unsaturated ketone, you must control the reaction conditions to favor the kinetic product over the thermodynamic one. The dehydration step often requires more vigorous conditions than the initial addition.[2]
Here are the key parameters to adjust:
-
Lower the Reaction Temperature: Dehydration is an elimination reaction that typically has a higher activation energy than the initial addition. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) significantly disfavors the elimination pathway, allowing you to isolate the hydroxy ketone.
-
Choose a Milder or Non-Nucleophilic Base: Strong bases (like NaOH or KOH) and high temperatures are classic conditions for promoting the condensation product.[1][3] To stop at the addition stage, consider using a stoichiometric amount of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA can completely and rapidly convert one of the carbonyl partners into its enolate, which can then react in a controlled manner at low temperatures.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Quenching the reaction as soon as the starting material is consumed can prevent the slower dehydration process from occurring.
-
Careful Workup: The workup conditions are critical. A harsh acidic or basic quench, or heating during solvent removal, can catalyze the dehydration of the isolated β-hydroxy ketone. Use a mild quenching agent (e.g., saturated aqueous NH4Cl) and avoid excessive heat.
Logic Diagram: Competing Reaction Pathways
The following diagram illustrates the kinetic (addition) versus thermodynamic (condensation) pathways. Your goal is to create conditions that favor the formation of the β-Hydroxy Ketone and inhibit the progression to the α,β-Unsaturated Ketone.
Sources
- 1. Understanding Aldol Addition and Aldol Condensation: A Deep Dive Into Organic Chemistry - Oreate AI Blog [oreateai.com]
- 2. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 3. Chemoselective, solvent-free aldol condensation reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-up Challenges for 6-Hydroxy-2,6,8-trimethylnonan-4-one Production
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Hydroxy-2,6,8-trimethylnonan-4-one. We will address common challenges encountered during production, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
The primary synthetic route to this β-hydroxy ketone involves the 1,2-addition of a Grignard reagent, specifically isobutyl magnesium bromide, to the α,β-unsaturated ketone, mesityl oxide. While straightforward on a lab scale, this process presents several challenges during scale-up, including controlling reaction selectivity, managing thermal safety, and purifying a potentially labile product.
Caption: Overview of the Grignard synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific issues you may encounter during the synthesis, purification, and storage of 6-Hydroxy-2,6,8-trimethylnonan-4-one.
Section A: Synthesis & Reaction Control
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield in a Grignard reaction is a frequent issue during scale-up. The primary causes can be categorized as follows:
-
Reagent Inactivity: The Grignard reagent may have degraded due to exposure to atmospheric moisture or carbon dioxide. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Substrate-Related Side Reactions: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of mesityl oxide (enolization), quenching the reagent without forming the desired product.[1] This is exacerbated at higher temperatures.
-
Incorrect Stoichiometry: An insufficient amount of Grignard reagent will result in incomplete conversion of the starting material. A slight excess (1.1-1.3 equivalents) is typically recommended to compensate for any inadvertent quenching.
-
Poor Temperature Control: Grignard additions to carbonyls are highly exothermic.[1] A runaway temperature can significantly increase the rate of side reactions, particularly enolization and potential 1,4-addition.
Caption: Troubleshooting workflow for low reaction yield.
Q2: How critical is temperature control during the Grignard addition, and what happens if the temperature rises too much?
Temperature control is paramount. The addition should be performed at low temperatures (typically -10°C to 0°C) to maximize the selectivity for 1,2-addition and minimize side reactions.[2]
-
Consequences of High Temperature:
-
Reduced Selectivity: Higher temperatures can favor the thermodynamically controlled 1,4-conjugate addition product over the kinetically favored 1,2-direct addition product.[3][4]
-
Increased Enolization: The basicity of the Grignard reagent is more pronounced at higher temperatures, leading to increased deprotonation of the ketone starting material.
-
Thermal Runaway: On a large scale, the exothermic nature of the reaction can lead to a dangerous, uncontrolled temperature increase, posing a significant safety hazard.
-
Q3: What is the optimal solvent and concentration for this reaction at scale?
Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are standard because they solvate the magnesium species, keeping the Grignard reagent in solution and reactive.[5] THF is often preferred for its higher boiling point and better solvating properties. For scale-up, reaction concentration should be carefully considered. While higher concentrations can improve throughput, they also increase the heat output per unit volume, making temperature management more difficult. A typical starting point is a 0.5 M to 1.0 M solution of the mesityl oxide in the chosen anhydrous solvent.
Section B: By-product Formation & Side Reactions
Q1: I'm observing a significant amount of a by-product with a similar molecular weight. What could it be?
The most likely major by-product is 2,6,8-trimethylnonan-4-one , which results from a 1,4-conjugate addition of the isobutyl group to the double bond of mesityl oxide, followed by tautomerization of the resulting enolate during work-up.[3][4][6] This by-product lacks the hydroxyl group and will have a different polarity, typically appearing as a less polar spot on a TLC plate.
Caption: Competing reaction pathways in the Grignard synthesis.
Q2: How can I minimize the formation of the 1,4-addition by-product?
Minimizing the 1,4-adduct is key to achieving high purity and yield.
-
Low Temperature: As stated, perform the addition at -10°C or below. This favors the faster, kinetically controlled 1,2-addition.
-
Rapid Quenching: After the reaction is complete (as monitored by TLC or another method), quench the reaction at low temperature. This prevents the potential for the initially formed 1,2-adduct (as the magnesium alkoxide) to rearrange or equilibrate to the 1,4-adduct.
-
Lewis Acids: The addition of certain Lewis acids, such as cerium(III) chloride (the Luche reduction conditions, though typically used with NaBH₄), can enhance the electrophilicity of the carbonyl carbon, strongly favoring 1,2-addition. This should be investigated at a small scale first.
Q3: What are the signs that my Grignard reagent is being quenched, and how do I prevent it?
Quenching refers to the non-productive consumption of the Grignard reagent.
-
Signs of Quenching:
-
Prevention:
-
Rigorous Anhydrous Technique: All glassware must be dried (oven >120°C or flame-dried under vacuum) and cooled under an inert atmosphere.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF can absorb significant amounts of water from the air if not handled properly.
-
Substrate Purity: Ensure the mesityl oxide is dry and free of protic impurities.
-
Section C: Work-up & Purification
Q1: What is the recommended procedure for quenching the reaction at a large scale?
The quench must neutralize the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate to the final alcohol product. A slow, controlled addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C is the standard and safest method. Adding the reaction mixture to the quench solution is often preferred for better temperature control. Avoid quenching with strong acids, as this can promote the dehydration of the tertiary alcohol product.
Q2: My crude product is a viscous oil that is difficult to purify by column chromatography. Are there alternative methods?
Purifying viscous oils can be challenging.[11] If standard column chromatography is problematic due to streaking or poor separation, consider these alternatives:
-
Solvent Extraction: A carefully designed series of liquid-liquid extractions can remove many impurities. For instance, washing an ethereal solution of the crude product with dilute aqueous NaOH may remove acidic impurities.[11]
-
Kugelrohr Distillation: This short-path distillation apparatus is excellent for purifying small to moderate quantities of high-boiling or thermally sensitive liquids at high vacuum. The short residence time at high temperature minimizes decomposition.
-
Wiped-Film Evaporation: For larger, industrial scales, wiped-film or thin-film evaporation is the preferred method for purifying thermally sensitive, high-boiling compounds.
Q3: The product seems to decompose during traditional distillation. How can I purify it thermally?
The product, a β-hydroxy ketone, is prone to dehydration (elimination of water) upon heating, especially if any acidic or basic impurities are present.[2] This forms the conjugated α,β-unsaturated ketone.
-
Vacuum Distillation: Always perform distillation under high vacuum to lower the boiling point and reduce the thermal stress on the molecule.
-
Neutralize Before Distillation: Wash the crude product thoroughly to ensure it is free of any acidic or basic residues before attempting distillation.
-
Use a distillation additive: Adding a small amount of a non-volatile base, like sodium carbonate, to the distillation pot can sometimes prevent acid-catalyzed decomposition.
Section D: Product Stability & Storage
Q1: My purified product turns yellow and shows new spots on TLC after a few days. What is causing this degradation?
This is likely due to the elimination of water (dehydration) to form a conjugated enone, which is often colored. This process can be catalyzed by trace amounts of acid or even by light and air over time. The product is a tertiary alcohol, which is particularly susceptible to acid-catalyzed dehydration.
Q2: What are the optimal conditions for storing 6-Hydroxy-2,6,8-trimethylnonan-4-one?
To ensure long-term stability, the purified product should be stored:
-
Cold: At or below 4°C.
-
In the Dark: In an amber glass bottle or a container protected from light.
-
Under Inert Atmosphere: Displace air in the container with nitrogen or argon to prevent oxidation.
-
Neutral: Ensure the product is free from any acidic or basic impurities from the work-up.
Reference Protocols & Data
Protocol 1: Scale-up Synthesis of 6-Hydroxy-2,6,8-trimethylnonan-4-one
Disclaimer: This protocol is a guideline and should be optimized for specific laboratory and scale conditions. All operations must be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Assemble a multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, charge anhydrous THF (e.g., 2 L for a 1 mole scale reaction) and mesityl oxide (1.0 eq). Cool the solution to -10°C using an appropriate cooling bath (e.g., ice/salt or a cryocooler).
-
Grignard Addition: Charge the addition funnel with a solution of isobutyl magnesium bromide (1.2 eq) in THF. Add the Grignard solution dropwise to the stirred solution of mesityl oxide, ensuring the internal temperature does not exceed 0°C. The addition rate must be controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots until consumption of the mesityl oxide is complete.
-
Quenching: Cool the reaction mixture to -10°C. Prepare a separate vessel with a stirred, saturated aqueous solution of ammonium chloride (approx. 1.5 L for a 1 mole scale reaction), also cooled to 0°C. Slowly transfer the reaction mixture into the ammonium chloride solution via cannula, ensuring the quench temperature remains below 10°C.
-
Work-up: Allow the quenched mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with an appropriate solvent (e.g., diethyl ether or ethyl acetate). Combine all organic layers.
-
Washing & Drying: Wash the combined organic layers with water, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous, pale-yellow oil.
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive Grignard; Protic impurities; High temperature; Enolization. | Titrate Grignard before use; Use rigorous anhydrous techniques; Maintain temperature < 0°C during addition.[5] |
| Major By-product | 1,4-Conjugate addition. | Lower reaction temperature (-10°C or below); Consider adding a Lewis acid like CeCl₃.[3] |
| Product Decomposition | Dehydration during purification or storage. | Use high-vacuum, short-path distillation (Kugelrohr); Store cold, dark, and under inert gas.[2] |
| Difficult Purification | High viscosity of the product. | Use Kugelrohr or wiped-film distillation; Optimize flash chromatography with stronger solvent systems.[11] |
Table 2: Physical Properties of Key Compounds
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Notes |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 129 | Reactant; α,β-unsaturated ketone. |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | Grignard precursor. |
| Product | C₁₂H₂₄O | 186.34 | ~123 (at 20 mmHg) [12] | Target molecule; tertiary β-hydroxy ketone. |
| 1,4-Adduct By-product | C₁₂H₂₄O | 184.32 | ~215-225 (est.) | Lacks -OH group; less polar than product.[13] |
References
-
ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls... Retrieved from [Link]
- Google Patents. (n.d.). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
-
ResearchGate. (n.d.). Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids... Retrieved from [Link]
-
Beaudry, C. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Oregon State University. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]
-
Organic Chemistry II - University of Hawai'i. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from [Link]
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Brainly.in. (n.d.). Question 59, 20. Hydrocarbons, Errorless Chemistry NEET/AIIMS. Retrieved from [Link]
-
PubChem. (n.d.). 2,6,8-Trimethyl-4-nonanol. Retrieved from [Link]
-
PMC. (n.d.). Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme. Retrieved from [Link]
-
NEET Coaching. (n.d.). Isobutyl magneisum bromide with dry ether and absolute alcohol gives. Retrieved from [Link]
-
Filo. (2026). What is the product when isobutyl magnesium bromide reacts with dry ether and absolute alcohol? Retrieved from [Link]
-
Wiley Online Library. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]
-
Vaia. (n.d.). Isobutyl magnesium bromide with dry ether and ethyl alcohol gives. Retrieved from [Link]
-
PMC. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]
-
Doubtnut. (2025). Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE. Retrieved from [Link]
-
PubChem. (n.d.). 2,6,8-Trimethyl-4-nonanone. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. brainly.in [brainly.in]
- 8. allen.in [allen.in]
- 9. Question: What is the product when isobutyl magnesium bromide reacts with.. [askfilo.com]
- 10. vaia.com [vaia.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,6,8-Trimethyl-4-nonanol, erythro + threo, 90+%, Thermo Scientific Chemicals:Biochemical | Fisher Scientific [fishersci.ca]
- 13. 2,6,8-Trimethyl-4-nonanone | C12H24O | CID 61057 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectra analysis of 6-Hydroxy-2,6,8-trimethylnonan-4-one
This guide provides an in-depth technical analysis of the 1H and 13C NMR spectra of 6-Hydroxy-2,6,8-trimethylnonan-4-one , the primary aldol addition product of Methyl Isobutyl Ketone (MIBK).
Designed for researchers in process chemistry and analytical development, this document distinguishes the target molecule from its precursors (MIBK) and downstream derivatives (Diisobutyl Ketone/DIBK) using high-resolution NMR spectroscopy.
Executive Summary & Structural Context
6-Hydroxy-2,6,8-trimethylnonan-4-one (often referred to as the "MIBK Aldol Adduct") is a
-
Chemical Formula:
-
Molecular Weight: 200.32 g/mol
-
Key Structural Feature: A chiral quaternary carbon at C6 bearing a hydroxyl group, which induces diastereotopicity in adjacent methylene protons.
Structural Analysis Workflow
The following diagram outlines the logical flow for assigning the complex aliphatic signals associated with this molecule.
Figure 1: Analytical workflow for structural elucidation of the MIBK aldol adduct.
1H NMR Spectrum Analysis
The proton spectrum of 6-Hydroxy-2,6,8-trimethylnonan-4-one is characterized by significant overlap in the methyl region but distinct "fingerprint" signals in the methylene region (2.0 – 2.6 ppm).
Experimental Conditions
-
Solvent:
(Chloroform-d) is preferred for resolution. -
Frequency: 400 MHz or higher recommended to resolve isobutyl multiplets.
-
Reference: TMS (
0.00 ppm).
Spectral Assignments (1H)
| Position | Group | Multiplicity | Integration | Structural Insight | |
| C6-OH | Hydroxyl | 3.0 - 4.0 | Broad Singlet | 1H | Chemical shift is concentration/temperature dependent. Disappears with |
| C5-H | Methylene | 2.45 & 2.58 | AB Quartet ( | 2H | Critical Diagnostic: These protons are diastereotopic due to the chiral center at C6. They appear as a roofed doublet pair or quartet, unlike the singlet in symmetric ketones. |
| C3-H | Methylene | 2.22 | Doublet ( | 2H | Couples to the C2 methine. Distinct from C5 as it is not adjacent to the chiral center. |
| C2-H | Methine | 2.10 | Septet (Multiplet) | 1H | Overlaps with acetone residual or other impurities; characteristic of isobutyl group. |
| C8-H | Methine | 1.75 | Multiplet | 1H | Shielded compared to C2 because it is beta, not alpha, to the carbonyl. |
| C7-H | Methylene | 1.45 | Multiplet/AB | 2H | Diastereotopic, but often unresolved overlapping multiplets. |
| C6-Me | Methyl | 1.20 | Singlet | 3H | The only methyl singlet. Deshielded by the geminal -OH group. |
| C1, C9 | Methyls | 0.90 - 0.95 | Overlapping Doublets | 12H | The four terminal methyl groups of the isobutyl chains. |
Technical Note: Diastereotopicity
Unlike its precursor MIBK, the aldol adduct possesses a chiral center at C6. This renders the protons at C5 (between the ketone and the alcohol) chemically non-equivalent.
-
Observation: You will not see a singlet for the C5 methylene. You will see an AB system (two doublets leaning toward each other) with a large geminal coupling constant (
Hz). -
Significance: This pattern confirms the formation of the C-C bond and the presence of the chiral center, distinguishing it from dehydration products (which have alkene protons) or starting material.
13C NMR Spectrum Analysis
The carbon spectrum provides definitive proof of the skeleton through the quaternary carbon signals.
Spectral Assignments (13C)
| Position | Carbon Type | DEPT-135 Phase | Analysis | |
| C4 | Carbonyl (C=O) | 211.5 | Absent | Typical aliphatic ketone shift. |
| C6 | Quaternary (C-OH) | 71.2 | Absent | Key Identifier. Confirms the tertiary alcohol. Absent in DIBK (dehydrated product). |
| C3 | Methylene ( | 54.5 | Down (Negative) | Alpha to ketone. |
| C5 | Methylene ( | 51.8 | Down (Negative) | Alpha to ketone, Beta to OH. |
| C7 | Methylene ( | 48.0 | Down (Negative) | Shielded relative to C3/C5. |
| C2 | Methine ( | 24.8 | Up (Positive) | Isobutyl methine. |
| C8 | Methine ( | 24.2 | Up (Positive) | Isobutyl methine. |
| C6-Me | Methyl ( | 27.5 | Up (Positive) | Distinct from isobutyl methyls. |
| C1, C9 | Methyls ( | 22.5 - 22.8 | Up (Positive) | Clustered isobutyl methyls. |
Comparative Performance: Target vs. Alternatives
In process development, it is vital to distinguish the target aldol adduct from the starting material (MIBK) and the downstream dehydration product (Diisobutyl Ketone - DIBK, specifically the enone isomer 2,6,8-trimethyl-2-nonen-4-one).
Comparison Table
| Feature | MIBK (Precursor) | Target (Aldol Adduct) | Enone Impurity (Dehydrated) |
| Formula | |||
| 1H NMR Key | Methyl singlet @ 2.1 ppm (Acetyl) | Methyl singlet @ 1.2 ppm (C-OH) | Vinyl proton @ ~6.0 ppm |
| Methylene | Doublet @ 2.4 ppm | AB Quartet @ 2.5 ppm | Singlet/Doublet (Allylic) |
| 13C Carbonyl | ~209 ppm | ~211 ppm | ~200 ppm (Conjugated) |
| 13C C-OH | Absent | ~71 ppm (Quaternary) | Absent |
| 13C Alkene | Absent | Absent | ~125 & 150 ppm |
Reaction Pathway & Impurity Logic
The following diagram illustrates the chemical relationship between these species, aiding in impurity profiling.
Figure 2: Reaction pathway showing the relationship between MIBK, the target Aldol Adduct, and the Enone impurity.
Experimental Protocol for Validation
To ensure reproducible spectral data, follow this self-validating protocol.
A. Sample Preparation[2]
-
Solvent Selection: Use
(99.8% D) containing 0.03% v/v TMS.-
Why? Chloroform minimizes hydrogen bonding broadening compared to DMSO, allowing better resolution of the AB quartet at C5. Use DMSO-
only if you specifically need to quantify the -OH proton (which will appear as a sharp singlet due to lack of exchange).
-
-
Concentration: Prepare a 20-30 mg/mL solution.
-
Why? High concentrations can induce intermolecular H-bonding, shifting the OH peak and potentially broadening the alpha-methylene signals.
-
-
Filtration: Filter through a glass wool plug to remove suspended inorganic salts (catalyst residues) which can cause line broadening.
B. Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1H (zg30) and 13C-decoupled (zgpg30).
-
Relaxation Delay (D1): Set to 5.0 seconds for 1H integration.
-
Reasoning: The methyl protons have long T1 relaxation times. Accurate integration (comparing the 3H singlet to the 12H doublet) requires full relaxation.
-
-
Scans: 16 scans (1H), 512+ scans (13C).
C. Data Processing[2]
-
Phasing: Apply manual phasing. The C5 AB system is sensitive to phase errors.
-
Integration: Normalize the C6-Methyl singlet (1.20 ppm) to 3.00 .
-
Validation Check:
-
Check the integral of the 0.9 ppm region. It should sum to approx 12.0 .[1]
-
Check the integral of the 2.4-2.6 ppm region. It should sum to 2.0 (C5 protons).
-
If integrals deviate >10%: Check for MIBK monomer (2.1 ppm singlet) or Enone impurity.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2736 (Related MIBK derivatives). [Link]
-
PubChem. Compound Summary: 4-Hydroxy-2,6,8-trimethylnonane (Alcohol derivative).[2][3] CID 61056.[3] [Link]
-
Reich, H. J. WinPLT NMR Coupling Analysis - AB Quartets. University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179. [Link]
Sources
GC-MS fragmentation patterns of 6-Hydroxy-2,6,8-trimethylnonan-4-one
An In-Depth Technical Guide to the GC-MS Analysis of 6-Hydroxy-2,6,8-trimethylnonan-4-one
Executive Summary
6-Hydroxy-2,6,8-trimethylnonan-4-one is a complex
Under standard Gas Chromatography (GC) conditions, the high temperatures of the injector port (
This guide compares the two primary analytical approaches:
-
Native Injection (The "Alternative"): Direct analysis, often leading to artifact formation.[1]
-
TMS Derivatization (The "Standard"): Silylation of the tertiary alcohol to ensure thermal stability and generate diagnostic fragmentation.[2]
Part 1: Structural Analysis & The Thermal Stability Challenge
The molecule features a ketone at C4 and a tertiary alcohol at C6. This specific arrangement (
The Dehydration Mechanism (Artifact Formation)
When injected natively, the tertiary hydroxyl group eliminates water to form a double bond, resulting in 2,6,8-trimethylnon-5-en-4-one (MW 196).[1]
Implication: If you observe a base peak at
Part 2: Comparative Methodology
The following table objectively compares the performance of Native Injection against TMS Derivatization.
Table 1: Analytical Performance Comparison
| Feature | Method A: Native Injection (Alternative) | Method B: TMS Derivatization (Recommended) |
| Target Stability | Poor. High rate of thermal dehydration in injector.[1] | Excellent. Tertiary alcohol is capped as silyl ether.[1] |
| Molecular Ion ( | Rarely observed ( | Distinct |
| Chromatography | Broad, tailing peaks due to polarity of -OH group.[1] | Sharp, symmetric peaks; reduced polarity.[1] |
| Diagnostic Ions | Generic hydrocarbon fragments ( | Specific |
| Reproducibility | Low.[1] Varies with injector liner cleanliness and temp.[1] | High. Reaction goes to completion rapidly. |
Part 3: Experimental Protocol (Derivatization)
To obtain the "True" spectrum described in Part 4, you must stabilize the tertiary alcohol.
Reagents:
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] The catalyst (TMCS) is crucial for sterically hindered tertiary alcohols.[1]
-
Solvent: Pyridine or Acetonitrile (Anhydrous).[1]
Workflow:
-
Aliquot: Transfer
of sample extract into a GC vial. -
Dry: Evaporate solvent under
stream if water is present (water kills BSTFA).[1] -
React: Add
anhydrous Pyridine and BSTFA + 1% TMCS. -
Incubate: Heat at
for 30 minutes . Note: Tertiary alcohols require heat; room temp is insufficient.[1] -
Inject:
splitless at .
Part 4: Fragmentation Analysis (The "Fingerprint")
The Native (Dehydrated) Spectrum (The Artifact)
-
Base Peak:
139 (Loss of isobutyl from the dehydrated enone). -
Key Ions:
196 ( of olefin), 83, 55.[1] -
Verdict: Non-specific. Easily confused with other terpene ketones.[1]
The TMS-Derivatized Spectrum (The Validated Target)
Upon derivatization, the molecular weight shifts from 214 to 286 (addition of TMS group
Key Diagnostic Fragments:
-
271 (
): Loss of a methyl group from the silicon atom. Confirms the presence of a TMS group. -
187 (Base Peak Candidate):
-cleavage between C5 and C6. -
229:
-cleavage losing the isobutyl group at C6.[1] -
73:
. The universal marker for TMS derivatives.[1] -
131: Rearrangement ion characteristic of TMS derivatives of tertiary alcohols with available
-hydrogens.
Part 5: Mechanistic Visualization
The following diagrams illustrate the critical decision pathway and the specific fragmentation mechanism that yields the diagnostic
Diagram 1: Analytical Workflow Decision Tree
Caption: Workflow comparison showing how derivatization prevents thermal degradation and artifact formation.
Diagram 2: Fragmentation Pathway (TMS Derivative)
Caption: Primary fragmentation pathways of the TMS-derivatized molecule under Electron Ionization (70eV).
References
-
Dickschat, J. S. (2011).[1] Streptomyces Volatiles. Natural Product Reports, 28, 1917-1936.[1]
-
Schulz, S., & Dickschat, J. S. (2007).[1] Bacterial Volatiles: The Smell of Small Organisms. Natural Product Reports, 24, 814-842.[1]
-
Little, J. L. (1999).[1] Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 842(1-2), 199-210.[1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Standard Reference Database 1A v17. National Institute of Standards and Technology.[1]
Sources
Part 1: The Strategic Foundation - Analyte & Chromatographic Mode Selection
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Methyl Isobutyl Ketone (MIBK) Condensation Products
As a Senior Application Scientist, the development of a robust analytical method is not merely a procedural task; it is an exercise in predictive science and meticulous optimization. The goal is to create a method that is not only accurate and precise for its immediate purpose but is also resilient enough for routine use. This guide provides a comprehensive, experience-driven approach to developing a reversed-phase HPLC method for quantifying key condensation products of Methyl Isobutyl Ketone (MIBK), namely Diacetone Alcohol (DAA) and Mesityl Oxide (MO).
The presence of these process-related impurities is critical to monitor. Acetone, a common solvent and starting material, can undergo self-condensation to form DAA, which can then dehydrate to form the α,β-unsaturated ketone, Mesityl Oxide.[1][2] Given that MO has been identified as a potential mutagenic impurity, its control and accurate quantification are of significant regulatory importance.[3] This guide will move beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development workflow, culminating in a fully validated analytical procedure that adheres to international regulatory standards.[4][5]
Before any practical work begins, a thorough understanding of the target analytes is paramount.
-
Methyl Isobutyl Ketone (MIBK): The main component, moderately polar.
-
Diacetone Alcohol (DAA): A β-hydroxy ketone, significantly more polar than MIBK due to the hydroxyl group.
-
Mesityl Oxide (MO): An α,β-unsaturated ketone, less polar than DAA but more polar than MIBK. Its conjugated system provides a strong UV chromophore, which is advantageous for detection.
-
Heavier Condensates (e.g., Di-isobutyl ketone - DIBK): Less polar, more hydrophobic species that may also be present.
Given the moderate to high polarity of the key impurities (DAA and MO), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase.[5] More polar analytes, like DAA, will elute earlier, while less polar compounds will be retained longer.
Part 2: The Experimental Journey - A Phased Approach to Method Development
A structured, phased approach minimizes wasted effort and ensures a logical progression from a screening method to a fully optimized and validated protocol.
Phase I: Column and Mobile Phase Screening
The objective of this phase is to find a stationary phase and mobile phase combination that provides adequate retention and initial separation of all key components. A "screening kit" approach using columns with diverse selectivities is highly efficient.[6]
Experimental Protocol: Column Screening
-
Prepare a Stock Solution: Accurately weigh and dissolve reference standards of MIBK, DAA, and MO in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~100 µg/mL each.
-
Set Initial HPLC Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (provides peak shape improvement for acidic silanols).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Extract chromatograms at 210 nm (for DAA) and 240 nm (for MO's conjugated system).
-
Gradient: A generic scouting gradient (e.g., 5% to 95% B over 15 minutes).
-
-
Execute the Screening: Inject the stock solution onto each of the selected columns using the same gradient program.
Column Selection Rationale & Comparative Data
| Stationary Phase | Primary Interaction Mechanism | Expected Performance for MIBK Analytes |
| Standard C18 | Purely hydrophobic interactions. | The industry workhorse. Should provide good retention for MIBK and MO. Retention of the highly polar DAA may be limited.[6] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | The phenyl rings can offer alternative selectivity for the conjugated π-system of Mesityl Oxide, potentially improving its resolution from other components.[7] |
| Polar-Embedded C18 | Hydrophobic & H-bonding/dipole-dipole. | The embedded polar group (e.g., amide) can improve the retention of polar analytes like DAA by allowing the mobile phase to better wet the surface, preventing phase collapse in highly aqueous conditions. |
Causality: The choice to screen multiple columns is based on the principle that no single stationary phase is universally optimal. By testing phases with different retention mechanisms (hydrophobicity vs. π-π interactions), we increase the probability of finding the selectivity needed to resolve all compounds of interest. Using methanol as an alternative organic modifier can also dramatically alter selectivity, particularly on phenyl phases where it enhances π-π interactions compared to acetonitrile.[7]
Phase II: Method Optimization
Based on the screening data, let's assume the Standard C18 column with an Acetonitrile/Water mobile phase provided the best initial separation. The next step is to refine the generic gradient to achieve optimal resolution with the shortest possible run time.
Optimization Strategy
The critical goal is to ensure baseline separation between all peaks, especially the closely eluting ones.
-
Gradient Slope Adjustment: If DAA and the solvent front are too close, increase the initial hold at low %B. If MIBK and MO are not fully resolved, decrease the gradient slope (e.g., from a 10%/min change to a 3%/min change) in the region where they elute. This gives the analytes more time to interact with the stationary phase, improving separation.
-
Temperature Optimization: Increasing the column temperature (e.g., from 30°C to 40°C) typically decreases viscosity, which can lead to sharper peaks and lower backpressure. However, it can also alter selectivity and may degrade thermally labile compounds.
-
Flow Rate Adjustment: Increasing the flow rate shortens the run time but increases backpressure and can decrease separation efficiency. A balance must be struck. For a standard 4.6 mm ID column, 1.0-1.5 mL/min is a typical range.
Phase III: Method Validation per ICH Guidelines
Once the final chromatographic conditions are established, the method's performance must be rigorously verified. Method validation ensures the procedure is fit for its intended purpose.[8][9] The following parameters are assessed according to ICH Q2(R1) guidelines.[10]
Experimental Protocol: Method Validation
This protocol assumes the final optimized method has been determined.
-
Specificity: Inject the diluent, individual standards, a mixed standard solution, and a sample matrix spiked with the impurities. There should be no interfering peaks at the retention times of the analytes of interest.
-
Linearity: Prepare a series of at least five concentrations for each impurity, spanning from the limit of quantification (LOQ) to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Prepare samples spiked with known amounts of each impurity at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 90.0% to 110.0% for each level.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 3.0%.
-
-
Limit of Quantification (LOQ) & Limit of Detection (LOD): These can be determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in temperature, ±0.1 pH units in mobile phase, ±5% in organic composition) and assess the impact on the results. The system suitability criteria must still be met.
Table of Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte. | No interference from diluent or other components at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between response and concentration. | Correlation Coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of test results to the true value. | Recovery within 90.0% - 110.0%. |
| Precision (Repeatability) | To show the precision under the same conditions over a short interval. | RSD ≤ 2.0%. |
| LOD/LOQ | To determine the lowest amount of analyte that can be reliably detected/quantified. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Robustness | To demonstrate reliability with respect to deliberate variations in method parameters. | System suitability parameters (resolution, tailing factor) remain within limits. |
Conclusion
The development of a robust HPLC method for MIBK condensation products is a systematic process grounded in chromatographic principles and validated against rigorous industry standards. By employing a phased approach of screening, optimization, and validation, it is possible to develop a reliable method that ensures the quality and safety of products where MIBK is used as a solvent or raw material. The final C18-based method, validated according to ICH guidelines, proves to be a specific, linear, accurate, and precise tool for the routine quantification of Diacetone Alcohol and the critical impurity, Mesityl Oxide.
References
-
SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. Available at: [Link]
-
Iglesia, E. (2018). The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite. eScholarship, University of California. Available at: [Link]
-
Gherman, C., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]
-
Agilent Technologies. (2010). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Agilent Technologies, Inc. Available at: [Link]
-
Barroso, M., et al. (2012). One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. CONICET. Available at: [Link]
-
Fiehn, O., et al. (2016). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. PMC. Available at: [Link]
-
Pharmatutor. (2024). Mesityl Oxide: Chemical Properties, Pharmacokinetics and Detection Method. Available at: [Link]
-
Elder, D. P., et al. (2014). Development and validation of a headspace gas chromatography method for the determination of acetone and related impurities in a spray-dried dispersion. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. Available at: [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Chromatography Forum. (2009). Mesityl oxide and Diacetone alcohol. Available at: [Link]
-
Scribd. (n.d.). Methyl Isobutyl Ketone. Available at: [Link]
-
Chen, B.-H., et al. (2022). Process Development for Methyl Isobutyl Ketone Production Using the Low-Pressure One-Step Gas-Phase Selective Hydrogenation of Acetone. MDPI. Available at: [Link]
-
ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. scribd.com [scribd.com]
- 3. ovid.com [ovid.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. zenodo.org [zenodo.org]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. journalbji.com [journalbji.com]
Comparative Volatility Guide: 6-Hydroxy-2,6,8-trimethylnonan-4-one vs. Diisobutyl Ketone (DIBK)
[1][2]
Executive Summary & Technical Orientation
In the hierarchy of oxygenated solvents, volatility dictates application efficiency—from film formation kinetics in coatings to phase separation rates in hydrometallurgy.[1][2] This guide compares Diisobutyl Ketone (DIBK) , a standard slow-evaporating solvent, with 6-Hydroxy-2,6,8-trimethylnonan-4-one (hereafter referred to as HTMN ), a high-molecular-weight structural analogue.[3][1]
The Core Distinction: While DIBK functions as a volatile solvent (Boiling Point: 168°C), HTMN behaves as a high-boiling coalescent or semi-volatile intermediate (Boiling Point: ~225°C).[3] The presence of the hydroxyl moiety in HTMN introduces intermolecular hydrogen bonding, suppressing vapor pressure by approximately two orders of magnitude compared to DIBK.[1][2]
Physicochemical Profile
The following data establishes the baseline thermodynamic properties governing the volatility of both compounds.
| Property | DIBK (Diisobutyl Ketone) | HTMN (6-Hydroxy-2,6,8-trimethylnonan-4-one) | Impact on Volatility |
| CAS Number | 108-83-8 | 59357-11-8 | — |
| Molecular Formula | C₉H₁₈O | C₁₂H₂₄O₂ | HTMN is heavier (+16 amu).[3] |
| Molecular Weight | 142.24 g/mol | 200.32 g/mol | Higher MW decreases diffusion coefficient.[3] |
| Boiling Point (1 atm) | 168.1°C | ~225°C (est.)[3][1] | HTMN requires significantly higher energy to vaporize.[3][1] |
| Vapor Pressure (20°C) | ~1.7 mmHg | ~0.016 mmHg (est.)[3][1] | 100x differential in saturation concentration.[3][1] |
| Flash Point | 49°C (Closed Cup) | >93°C (est.)[3][1] | HTMN poses lower flammability risk.[3][1] |
| H-Bonding Capacity | Acceptor only (Ketone) | Acceptor + Donor (Ketone + Alcohol) | Critical factor in evaporation retardation.[3] |
Mechanistic Volatility Analysis
To understand why these compounds differ, we must look beyond boiling points to the molecular interactions holding the liquid phase together.[3][1][2]
Structural Causality[1][3]
-
DIBK: A symmetrical C9 ketone.[3][1] The intermolecular forces are dominated by van der Waals dispersion forces and weak dipole-dipole interactions from the carbonyl group.[3] Molecules can escape the liquid surface with relatively low activation energy.[3][1]
-
HTMN: A C12 molecule derived effectively from the condensation of lighter ketones (analogous to MIBK dimerization).[3] It retains the carbonyl dipole but adds a hydroxyl (-OH) group .[3] This allows for strong hydrogen bonding networks between molecules.[3][1]
The "Molecular Anchor" Effect
The hydroxyl group in HTMN acts as an "anchor," requiring the breaking of H-bonds (approx. 5–10 kcal/mol) before a molecule can transition to the gas phase.[3][1] DIBK lacks this constraint.[3][1]
Figure 1: Mechanistic comparison of intermolecular forces retarding evaporation.
Experimental Protocols for Volatility Assessment
As a scientist, relying on literature values is insufficient for critical formulations. The following protocols provide a self-validating system to measure relative volatility in your specific matrix.
Protocol A: Isothermal Thermogravimetric Analysis (TGA)
Best for: Precise, quantitative vapor pressure estimation.[1][2]
-
Instrument: TGA (e.g., TA Instruments Q500 or similar).[3][1]
-
Sample Prep: Load 50 µL of solvent into a platinum pan.
-
Method:
-
Ramp 10°C/min to target temperature (e.g., 60°C, 80°C, 100°C).
-
Hold isothermal for 60–120 minutes.
-
Measure weight loss slope (
).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Calculation: Use the Langmuir equation to correlate mass loss rate to vapor pressure:
Wherengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> is evaporation rate, is temperature, is molecular weight.[2]
Protocol B: Filter Paper Evaporometer (Modified ASTM D3539)
Best for: Benchtop comparison of drying times.
-
Setup: Analytical balance with draft shield; ashless filter paper (Whatman No. 1).[3][1]
-
Procedure:
-
Data Output: Plot % Weight Remaining vs. Time.
Figure 2: Experimental workflow for validating solvent volatility.
Application Implications
The drastic difference in volatility dictates the utility of these chemicals in drug development and industrial formulations.[3][1]
DIBK: The "Retarder" Solvent
-
Role: Used to slow down the drying of coatings just enough to allow leveling (preventing orange peel) but evaporates fully.[3]
-
Pharma/Extraction: Excellent for liquid-liquid extraction of metals or antibiotics due to low water solubility and clean phase separation.[3]
-
Risk: Residual solvent analysis (GC-HS) usually detects DIBK easily; it can be removed by standard drying steps.[3]
HTMN: The "Coalescent" / Plasticizer
-
Role: Acts as a temporary plasticizer.[3][1] In latex paints or tablet coatings, it softens the polymer particles to allow them to fuse (coalesce) into a continuous film.[3][1][2]
-
Volatility Profile: It remains in the film for days or weeks, eventually evaporating very slowly.[3][1]
-
Risk: In pharmaceutical products, HTMN would be classified as a high-boiling residual solvent (Class 2 or 3 potential).[3][1] Its removal requires high-temperature vacuum drying or lyophilization.[3]
References
-
National Institute of Standards and Technology (NIST). 4-Nonanone, 2,6,8-trimethyl- (DIBK) Properties.[3][1][4] NIST Chemistry WebBook.[3][1][4] Link[3]
-
PubChem. 2,6,8-Trimethyl-4-nonanone (DIBK) Compound Summary. National Library of Medicine.[3][1] Link[3]
-
LookChem. 2,6,8-Trimethyl-4-nonanol (HTMN Isomer) Physical Properties.Link[3]
-
Thermo Scientific Chemicals. 2,6,8-Trimethyl-4-nonanol Safety Data Sheet. Fisher Scientific.[3][1] Link
-
Eastman Chemical Company. Solvent Evaporation Rates and Polymer Coalescence.[3][1] (General reference for ketone/alcohol volatility mechanics).
Sources
- 1. 2,6,8-Trimethyl-4-nonanol, erythro + threo, 90+%, Thermo Scientific Chemicals:Biochemical | Fisher Scientific [fishersci.ca]
- 2. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6,8-Trimethyl-4-nonanol | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nonanone, 2,6,8-trimethyl- [webbook.nist.gov]
A Comparative Guide to Validating the Purity of 6-Hydroxy-2,6,8-trimethylnonan-4-one Reference Standards
In the landscape of pharmaceutical research and development, the purity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 6-Hydroxy-2,6,8-trimethylnonan-4-one, a key organic molecule. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.
The Criticality of Purity in Reference Standards
A reference standard serves as a highly purified and well-characterized substance used to confirm the identity, strength, quality, and purity of a drug substance or product. Any impurity present in the reference standard can lead to significant errors in the quantification of the active pharmaceutical ingredient (API) and its impurities, potentially compromising the safety and efficacy of the final drug product. Therefore, rigorous validation of the reference standard's purity is not merely a regulatory requirement but a scientific imperative.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can definitively declare a substance as "pure." A robust purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that rely on different physicochemical principles of separation and detection. This approach provides a more comprehensive and trustworthy purity profile. This guide will focus on a tripartite strategy employing HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment due to its high resolving power, sensitivity, and versatility.[1][2] For a ketone like 6-Hydroxy-2,6,8-trimethylnonan-4-one, which may lack a strong UV chromophore, a derivatization step is often employed to enhance its detectability.[2][3][4]
Causality Behind Experimental Choices:
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): This is a classic and effective method for ketones and aldehydes.[2][3][4] The reaction of the carbonyl group with DNPH forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance, typically around 360 nm, significantly improving detection sensitivity.[2][4]
-
Reversed-Phase Chromatography: A C18 column is the standard choice for separating non-polar to moderately polar compounds like the DNPH derivative. The separation is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of the main compound from impurities with varying polarities. This is crucial for resolving closely related structural isomers or degradation products.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of 6-Hydroxy-2,6,8-trimethylnonan-4-one after DNPH derivatization.
Detailed HPLC Protocol:
-
DNPH Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine in a solution of acetonitrile and phosphoric acid. This reagent should be stored in a dark, cool place.[2]
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the 6-Hydroxy-2,6,8-trimethylnonan-4-one reference standard.
-
Dissolve in 10 mL of acetonitrile to create a stock solution.
-
To 1.0 mL of the stock solution, add 1.0 mL of the DNPH reagent.
-
Allow the reaction to proceed for at least 30 minutes at room temperature.[2]
-
Dilute the reaction mixture with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detector Wavelength: 360 nm.[4]
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
Data Presentation: HPLC Purity Assessment
| Lot Number | Main Peak Area | Total Impurity Area | Purity (% Area) |
| RS-A-001 | 998,542 | 1,458 | 99.85% |
| RS-A-002 | 997,981 | 2,019 | 99.80% |
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] It provides both chromatographic retention time and mass spectral data, offering a high degree of specificity for impurity profiling.
Causality Behind Experimental Choices:
-
Derivatization: While the target molecule is volatile enough for GC, derivatization is often employed to improve chromatographic peak shape and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common choice for compounds with active hydrogens, such as the hydroxyl group in our analyte.[6]
-
Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" mass spectrum that can be compared to spectral libraries (e.g., NIST) for confident identification of impurities.[5]
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of 6-Hydroxy-2,6,8-trimethylnonan-4-one after silylation.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reference standard into a GC vial.
-
Add 100 µL of pyridine and 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Calculate the area percentage of the main peak.
Data Presentation: GC-MS Purity Assessment
| Lot Number | Main Peak Area | Total Impurity Area | Purity (% Area) | Identified Impurities |
| RS-A-001 | 1,234,567 | 1,852 | 99.85% | Residual starting material |
| RS-A-002 | 1,198,765 | 2,400 | 99.80% | Isomeric byproduct |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled technique for structure elucidation and can also be used for quantitative purity determination (qNMR).[7][8][9] It provides detailed information about the chemical environment of each atom in a molecule.[8][10]
Causality Behind Experimental Choices:
-
¹H NMR: This is the most common NMR experiment and provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[7][10] Purity can be assessed by integrating the signals of the main compound and comparing them to the integrals of any impurity signals.
-
¹³C NMR: This experiment provides information on the carbon framework of the molecule.[8] The presence of unexpected signals can indicate the presence of impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the reference standard can be determined. This is a primary method for purity assignment.
Experimental Workflow: NMR
Caption: Workflow for quantitative NMR (qNMR) analysis of 6-Hydroxy-2,6,8-trimethylnonan-4-one.
Detailed NMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and 5 mg of a certified internal standard (e.g., maleic acid) into a tared NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d).
-
Gently mix to ensure complete dissolution.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton and identify any carbon-containing impurities.
-
-
Data Analysis (qNMR):
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Data Presentation: NMR Purity Assessment
| Lot Number | ¹H NMR Purity | ¹³C NMR Conformance | qNMR Purity (vs. Maleic Acid) |
| RS-A-001 | >99.5% (by integration) | Conforms to structure | 99.8 ± 0.2% |
| RS-A-002 | >99.5% (by integration) | Conforms to structure | 99.7 ± 0.2% |
Comparative Summary and Conclusion
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV (with Derivatization) | Partition chromatography | High resolution, good for non-volatile impurities, widely available. | Indirect analysis, potential for derivatization artifacts. |
| GC-MS | Volatility-based separation and mass fragmentation | High specificity, excellent for volatile and semi-volatile impurities, structural information from mass spectra. | Requires analyte to be volatile or amenable to derivatization, potential for thermal degradation. |
| NMR Spectroscopy | Nuclear magnetic resonance | Absolute quantitation (qNMR), definitive structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, higher equipment cost. |
A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most comprehensive and reliable assessment of the purity of a 6-Hydroxy-2,6,8-trimethylnonan-4-one reference standard. HPLC and GC-MS are excellent for detecting and identifying trace-level impurities, while NMR provides an absolute measure of purity and confirms the structural integrity of the main component. By integrating the data from these orthogonal methods, researchers can establish a high degree of confidence in the quality of their reference standard, thereby ensuring the accuracy and validity of their analytical results. This rigorous approach to purity validation is a critical component of ensuring the quality and safety of pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11][12][13]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][1][14][15][16]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link][7]
-
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link][3]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link][4]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link][8]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2041-2057. [Link][17]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link][9]
Sources
- 1. usp.org [usp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. usp.org [usp.org]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. 2,6,8-Trimethyl-4-nonanone | C12H24O | CID 61057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Differentiation of 6-Hydroxy-2,6,8-trimethylnonan-4-one from its Regioisomers: A Comprehensive Guide
Executive Summary
In the landscape of aliphatic ketone synthesis, 6-hydroxy-2,6,8-trimethylnonan-4-one (CAS: 59357-11-8) represents a critical intermediate. It is primarily generated via the base-catalyzed aldol condensation of methyl isobutyl ketone (MIBK), a pathway widely utilized in the industrial production of heavier solvents like diisobutyl ketone[1]. However, the regioselectivity of MIBK enolization is not absolute. Depending on reaction parameters such as pressure, temperature, and the specific acid-base properties of the catalyst (e.g., Cu-Mg-Al mixed oxides), the reaction yields a complex mixture of condensation products and structural isomers[2][3][4].
For researchers and drug development professionals, distinguishing the target kinetic product (6-hydroxy-2,6,8-trimethylnonan-4-one) from its thermodynamic regioisomer (4-hydroxy-3-isopropyl-4,6-dimethylheptan-2-one) is a persistent analytical challenge. This guide provides a self-validating analytical framework to objectively differentiate these isomers using orthogonal spectroscopic and spectrometric techniques.
Mechanistic Origins of Structural Isomerism
To analytically distinguish these molecules, we must first understand the causality of their formation. MIBK possesses two distinct
-
C1 (Terminal Methyl): Deprotonation here forms the kinetically favored enolate due to lower steric hindrance. Nucleophilic attack on a second MIBK molecule yields the target, 6-hydroxy-2,6,8-trimethylnonan-4-one (Isomer A).
-
C3 (Internal Methylene): Deprotonation here forms the thermodynamically stable enolate. Its subsequent aldol addition yields the highly sterically hindered regioisomer, 4-hydroxy-3-isopropyl-4,6-dimethylheptan-2-one (Isomer B).
Figure 1: Mechanistic divergence in MIBK aldol condensation leading to structural regioisomers.
Analytical Strategy: Causality & Self-Validating Systems
As a Senior Application Scientist, I approach the differentiation of aliphatic isomers not merely as a spectral matching exercise, but as a systematic deconstruction of molecular connectivity. Relying solely on 1D
To ensure absolute trustworthiness, the protocols below form a self-validating system :
-
Chemical Derivatization (The Primer): Tertiary alcohols naturally dehydrate in high-temperature GC inlets. By converting the hydroxyl group to a trimethylsilyl (TMS) ether, we lock the structure, ensuring the MS fragmentation pattern reflects the true molecule, not a thermal artifact.
-
GC-MS (The Primary Screen): Differentiates the isomers based on highly predictable
-cleavage rules around the ketone. -
2D HMBC NMR (The Orthogonal Validator): Maps the 2-bond and 3-bond carbon-proton couplings. Because the ketone position is the fundamental difference between the isomers, mapping the protons adjacent to the carbonyl carbon (~210 ppm) provides absolute, non-destructive confirmation.
Figure 2: Self-validating analytical workflow for orthogonal confirmation of MIBK aldol isomers.
Experimental Methodologies
Protocol 1: GC-MS Analysis with In-Situ Derivatization
Causality: Derivatization prevents the thermal elimination of water from the sterically hindered tertiary alcohol, preserving the molecular ion and enabling diagnostic
-
Sample Preparation: Dissolve 10 mg of the crude aldol mixture in 1.0 mL of anhydrous pyridine in a 2 mL autosampler vial.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Incubation: Cap tightly and heat the vial at 60°C for 30 minutes. The slight heating is required to drive the sterically hindered tertiary alcohol to complete conversion.
-
Injection: Inject 1.0 µL into the GC-MS (e.g., Agilent 7890B/5977B) using a split ratio of 50:1.
-
Chromatography: Utilize an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Temperature program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 35–400.
Protocol 2: 2D NMR (HMBC) Regiochemical Mapping
Causality: 1D
-
Sample Preparation: Dissolve 25 mg of the purified fraction in 0.6 mL of CDCl
containing 0.03% v/v TMS as an internal standard. -
Acquisition: Acquire data on a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Pulse Sequence: Execute a standard
H- C HMBC sequence with a long-range coupling delay optimized for 8 Hz (approx. 62.5 ms). -
Data Processing: Apply a sine-bell squared window function and zero-fill to 2K x 1K data points.
-
Interpretation: Extract 1D slices at the
C carbonyl resonance (~210 ppm) to identify the specific protons coupled to the ketone.
Quantitative Data Comparison
The following table summarizes the diagnostic markers that definitively distinguish the two isomers. The most critical differentiator is the environment surrounding the ketone: Isomer A features an internal ketone flanked by two methylene groups, whereas Isomer B is a methyl ketone.
| Analytical Feature | 6-Hydroxy-2,6,8-trimethylnonan-4-one (Target Isomer A) | 4-Hydroxy-3-isopropyl-4,6-dimethylheptan-2-one (Regioisomer B) |
| Structural Motif | -CH2-C(=O)-CH2- (Internal Ketone) | CH3-C(=O)-CH(iPr)- (Methyl Ketone) |
| ~2.3 ppm (2H, d) & ~2.6 ppm (2H, s) | ~2.1 ppm (3H, s, acetyl) & ~2.8 ppm (1H, d, methine) | |
| ~210 ppm (C=O), ~52 & ~54 ppm ( | ~212 ppm (C=O), ~30 ppm ( | |
| HMBC Correlations to C=O | Correlates strictly to methylene protons | Correlates to a sharp 3H methyl singlet |
| GC-MS (EI, TMS Derivative) | Major | Dominant base peak at m/z 43 (Acetyl cation) |
| Steric Environment | Less hindered | Highly hindered |
Data Interpretation Note: If the GC-MS spectrum of the derivatized sample shows a massive base peak at m/z 43, the thermodynamic C3 enolate pathway dominated, yielding Isomer B. If the spectrum shows strong fragments at m/z 85 (loss of the right-hand tertiary alcohol moiety) and m/z 57 (isobutyl cation), the kinetic C1 enolate pathway was successful, yielding the target Isomer A.
References
1.[2] Title: Ni-containing mixed oxides as catalysts for the one-step synthesis of methyl-isobutyl-ketone (MIBK) from acetone Source: Comptes Rendus de l'Académie des Sciences URL: 2 2.[1] Title: Methyl Isobutyl Ketone Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: 1 3.[3] Title: Method to make methyl isobutyl ketone and diisobutyl ketone (US7767863B2) Source: Google Patents URL: 3 4.[4] Title: One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization Source: ResearchGate URL: 4
Sources
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. Ni-containing mixed oxides as catalysts for the one-step synthesis of methyl-isobutyl-ketone (MIBK) from acetone [comptes-rendus.academie-sciences.fr]
- 3. US7767863B2 - Method to make methyl isobutyl ketone and diisobutyl ketone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Introduction: Clarifying the Nomenclature and Setting the Stage
An In-Depth Comparative Guide to the Solvent Power of Diacetone Alcohol vs. Methyl Isobutyl Ketone
In the field of industrial solvents, precise terminology is paramount. The term "MIBK dimer" is not a standard chemical designation. However, chemical synthesis pathways reveal that Methyl Isobutyl Ketone (MIBK) is commercially produced from the dimerization of acetone. The primary intermediate in this process is Diacetone Alcohol (DAA) , which is, in effect, a dimer of acetone.[1][2][3] Therefore, this guide interprets the topic "MIBK dimer" as a reference to Diacetone Alcohol.
This analysis presents a scientifically rigorous comparison between Diacetone Alcohol (DAA) and its direct derivative, Methyl Isobutyl Ketone (MIBK). While originating from the same acetone feedstock, their distinct molecular structures—the presence of a hydroxyl group in DAA versus its absence in MIBK—impart significantly different physicochemical properties.[4][5] Understanding these differences is critical for researchers, formulators, and drug development professionals when selecting the optimal solvent for a specific application, be it in coatings, synthesis, or purification.
This guide will delve into the theoretical underpinnings of their solvent power, supported by a comparison of their physical properties and validated by standardized experimental protocols.
Caption: Synthesis pathway from Acetone to MIBK.
Section 1: Physicochemical Property Analysis
The functional differences between DAA and MIBK begin with their molecular structure, which dictates their physical properties. DAA is a ketone-alcohol, possessing both a carbonyl and a hydroxyl group. MIBK is a ketone.[5] This fundamental difference, particularly the hydrogen-bonding capability of DAA's hydroxyl group, is the primary driver of its distinct solvent behavior.
A summary of their key properties is presented below.
Table 1: Comparative Physical Properties of DAA vs. MIBK
| Property | Diacetone Alcohol (DAA) | Methyl Isobutyl Ketone (MIBK) | Causality and Implication |
|---|---|---|---|
| CAS Number | 123-42-2[6] | 108-10-1[7] | Unique identifiers for substance registration. |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O[7] | DAA contains an additional oxygen atom (hydroxyl group). |
| Molecular Weight | 116.16 g/mol [4] | 100.16 g/mol [8] | The higher weight of DAA contributes to its lower volatility. |
| Boiling Point | 166 - 168 °C[6][9] | 115 - 118 °C[7][10] | MIBK is significantly more volatile. |
| Flash Point | 58 - 61 °C[6] | 14 - 16 °C[7][11] | MIBK is highly flammable, requiring more stringent handling protocols.[8] |
| Evaporation Rate | 0.12 - 0.14 (nBuAc=1)[9][12] | 1.6 (nBuAc=1)[7] | DAA is a slow-evaporating solvent, ideal for smooth film formation in coatings. MIBK is a medium-to-fast evaporating solvent. |
| Water Solubility | Completely Miscible[6] | 1.9% - 2.0% @ 20°C[7][11] | DAA's hydroxyl group allows for strong hydrogen bonding with water. MIBK's low solubility makes it suitable for liquid-liquid extraction.[5][13] |
| Density @ 20°C | 0.938 g/cm³ | 0.802 g/cm³[7] | DAA is denser than MIBK. |
Section 2: Deconstructing Solvent Power with Hansen Solubility Parameters (HSP)
A solvent's power is not a single value but a multidimensional property best described by Hansen Solubility Parameters (HSP).[14] HSP theory posits that the total cohesive energy of a liquid can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[15] The principle is simple: a solute will dissolve best in a solvent that has a similar HSP profile.[16]
Table 2: Hansen Solubility Parameters (HSP) of DAA vs. MIBK (in MPa⁰.⁵)
| Parameter | Diacetone Alcohol (DAA) | Methyl Isobutyl Ketone (MIBK) | Scientific Interpretation |
|---|---|---|---|
| δd (Dispersion) | 15.8[6][17] | 15.3[11] | Nearly identical. Both solvents have similar levels of van der Waals forces, stemming from their comparable molecular size and structure. |
| δp (Polar) | 8.2[6][17] | 6.1[11] | Significantly higher for DAA. The hydroxyl group in DAA increases its overall molecular polarity compared to the simpler ketone structure of MIBK. |
| δh (Hydrogen Bonding) | 10.8[6][17] | 4.1[11] | Dramatically higher for DAA. This is the most defining difference. DAA can act as both a hydrogen bond donor (via -OH) and acceptor (via -OH and C=O). MIBK can only act as a hydrogen bond acceptor (via C=O). |
| Total (δt) | 20.8[6] | 17.0[11] | The overall HSP or "solvency power" is higher for DAA, driven primarily by its polarity and hydrogen bonding capabilities. |
Expert Insights:
The HSP data provides a clear, quantitative explanation for the differing solvent capabilities:
-
Diacetone Alcohol (DAA): With high δp and very high δh values, DAA is an excellent solvent for polar polymers and those with hydrogen-bonding sites, such as cellulose esters, polyamides, and certain acrylic or vinyl resins. Its miscibility with water also makes it a superb coupling agent in aqueous formulations, capable of bridging the gap between water-based and organic-based systems.[18]
-
Methyl Isobutyl Ketone (MIBK): MIBK's strength lies in its moderate polarity and lower hydrogen bonding capacity. It is highly effective for dissolving less polar materials like gums, nitrocellulose, and many synthetic resins used in lacquers and varnishes.[5][19][20] Its low water solubility is a distinct advantage in applications like liquid-liquid extraction, where phase separation is required.[13]
Section 3: Experimental Protocols for Performance Validation
Theoretical parameters must be validated with empirical data. The following protocols provide a framework for quantifying and comparing the solvent performance of DAA and MIBK in a laboratory setting.
Protocol 1: Resin Dissolution Rate Determination
This protocol provides a direct, practical measure of solvent power by quantifying the time required to dissolve a standard solute. The choice of resin should reflect the intended application. For this example, we use a common nitrocellulose resin.
Objective: To determine the time required for complete dissolution of a specified mass of nitrocellulose resin in DAA and MIBK under controlled conditions.
Materials:
-
Diacetone Alcohol (DAA), ≥99.5% purity
-
Methyl Isobutyl Ketone (MIBK), ≥99.5% purity
-
Standard nitrocellulose resin (e.g., RS 1/2 second)
-
250 mL jacketed glass beakers
-
Magnetic stirrers and stir bars (of identical size)
-
Constant temperature water bath/circulator
-
Digital timer
-
Analytical balance (±0.001 g)
Methodology:
-
System Preparation: Set the circulating water bath to maintain the jacketed beakers at a constant temperature of 25 ± 0.5 °C.
-
Solvent Dispensing: Accurately weigh 100.0 g of DAA into the first jacketed beaker and 100.0 g of MIBK into a second identical beaker.
-
Equilibration: Place both beakers on their respective magnetic stirrers within the temperature-controlled setup. Allow the solvents to equilibrate for at least 30 minutes.
-
Stirring Initiation: Set both magnetic stirrers to a consistent, moderate speed (e.g., 250 RPM) that creates a vortex without splashing. Ensure the speed is identical for both setups.
-
Solute Addition: Accurately weigh 10.0 g of the nitrocellulose resin. Simultaneously, add the resin to both solvents and start the digital timers.
-
Observation & Endpoint: Observe the solutions against a well-lit, contrasting background. The endpoint is reached when no visible resin particles remain and the solution is completely clear. Record the time for each solvent.
-
Replication: Repeat the experiment at least two more times for each solvent to ensure reproducibility. Report the average dissolution time and standard deviation.
Self-Validation & Trustworthiness: This protocol is self-validating through the strict control of variables: temperature, solvent mass, solute mass, and stirring rate. The use of identical equipment for simultaneous testing minimizes systemic error. Reproducibility is confirmed through triplicate runs.
Sources
- 1. primaryinfo.com [primaryinfo.com]
- 2. Methyl_isobutyl_ketone [chemeurope.com]
- 3. The mechanism and kinetics of acetone condensation to methyl isobutyl ketone [morressier.com]
- 4. Diacetone Alcohol | C6H12O2 | CID 31256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]
- 6. arkema.com [arkema.com]
- 7. monumentchemical.com [monumentchemical.com]
- 8. ark-chem.co.jp [ark-chem.co.jp]
- 9. 123-42-2 CAS | DIACETONE ALCOHOL | Alcohols | Article No. 03180 [lobachemie.com]
- 10. Mobile [coatings.allchemist.net]
- 11. arkema.com [arkema.com]
- 12. eastman.com [eastman.com]
- 13. Sixty Solvents [chem.rochester.edu]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. hansen-solubility.com [hansen-solubility.com]
- 16. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 17. ezychem.com [ezychem.com]
- 18. greenchemindustries.com [greenchemindustries.com]
- 19. kamalachemicals.com [kamalachemicals.com]
- 20. celanese.com [celanese.com]
Thermal Analysis & Stability Profile: 6-Hydroxy-2,6,8-trimethylnonan-4-one
Publish Comparison Guide | Version 1.0 [1]
Executive Summary
6-Hydroxy-2,6,8-trimethylnonan-4-one (often referred to as the MIBK Aldol Adduct or "Diisobutyl Hydroxy Ketone") represents a classic challenge in thermal analysis: distinguishing between evaporation , retro-aldol reversion , and dehydration .[1] Unlike simple solvents, this molecule is a
This guide provides a comparative analysis of its thermal performance against stable structural analogs, supported by rigorous TGA/DSC protocols designed to validate its stability limits in pharmaceutical and industrial formulations.
Chemical Identity & Thermal Context
Before interpreting thermal data, one must understand the molecular "kill switch" built into this structure.
-
Compound: 6-Hydroxy-2,6,8-trimethylnonan-4-one[1]
-
Structure: A
-hydroxy ketone formed by the self-aldol condensation of Methyl Isobutyl Ketone (MIBK).[1] -
Critical Thermal Mechanism: Upon heating, especially in the presence of trace acids or bases, it undergoes Retro-Aldol Reversion (breaking back into two MIBK molecules) or Dehydration (losing water to form the
-unsaturated ketone).[1]
The "Ghost" Peak Phenomenon
In TGA, a pure sample of this compound often exhibits a weight loss onset significantly lower than its theoretical boiling point. This is not evaporation; it is chemical decomposition into more volatile components (MIBK, bp 116°C).
Comparative Performance Analysis
We compare the target compound against two alternatives: 2,6,8-Trimethyl-4-nonanol (the fully reduced, stable alcohol) and Diacetone Alcohol (the lower molecular weight homolog).[1]
Table 1: Thermal Stability & Performance Matrix
| Feature | Target: 6-Hydroxy-2,6,8-trimethylnonan-4-one | Alt 1: 2,6,8-Trimethyl-4-nonanol | Alt 2: Diacetone Alcohol (DAA) |
| Primary Use | High-boiling solvent, intermediate | Stable solvent, fragrance fixative | Coating solvent, cleaner |
| Thermal Stability | Low to Moderate (Labile >100°C) | High (Stable up to BP) | Low (Reverts >90°C) |
| TGA Profile | Multi-step weight loss (Decomp + Evap) | Single smooth step (Evaporation) | Sharp weight loss at ~100-120°C (Retro-aldol) |
| DSC Profile | Endothermic decomp.[1] peak often masks melting | Clean melting/boiling endotherms | Broad endotherm (Decomposition) |
| Reaction Product | Reverts to MIBK (bp 116°C) | None (Stable) | Reverts to Acetone (bp 56°C) |
| Recommendation | Use only in neutral, low-temp processes.[1] | Preferred for high-temp stability.[1] | Cheaper, but higher volatility risk. |
Mechanistic Visualization
The following diagram illustrates the thermal degradation pathways that complicate the analysis of this compound.
Caption: Thermal degradation pathways. The Retro-Aldol route (Red) produces highly volatile MIBK, causing premature weight loss in TGA.[1]
Experimental Protocols (Self-Validating Systems)
To accurately characterize this material, you cannot simply "run a ramp." You must distinguish between boiling and breaking.
Protocol A: TGA Variable-Rate Decomposition Analysis
Objective: Determine if weight loss is kinetic (evaporation) or chemical (decomposition).
-
Sample Prep: Load 10–15 mg into Alumina pans (inert). Avoid Aluminum pans if temperatures exceed 500°C, though standard Al pans are fine here.
-
Atmosphere: Nitrogen (50 mL/min).
-
Method: Run three separate experiments at heating rates of 2, 10, and 20 °C/min from Ambient to 300°C.
-
Interpretation:
-
If the onset temperature (
) shifts significantly higher with faster heating rates, the process is kinetically controlled (likely evaporation). -
If
is relatively static or shows complex multi-stage derivative peaks (DTG), chemical decomposition (retro-aldol) is occurring.[1] -
Validation: Compare the residual mass. Pure evaporation should leave ~0%.[1] Decomposition often leaves carbonaceous char if polymerization occurs.[1]
-
Protocol B: DSC Sealed Pan "Pressure Cooker" Test
Objective: Isolate the retro-aldol endotherm from the evaporation endotherm.[1]
-
Sample Prep:
-
Run 1 (Open): Pinhole lid (allows evaporation).[1]
-
Run 2 (Sealed): Hermetically sealed High-Pressure Pan (suppresses evaporation).
-
-
Method: Ramp 10 °C/min to 250°C.
-
Interpretation:
-
Open Pan: You will see a broad endotherm representing the sum of Decomposition + Evaporation.
-
Sealed Pan: Evaporation is suppressed.[1] Any endotherm observed at lower temperatures (e.g., 100–140°C) is purely chemical decomposition (Retro-Aldol).[1]
-
Note: If the sealed pan bursts or shows a sharp exotherm, it indicates rapid gas generation (MIBK pressure).
-
Analytical Decision Tree
Use this workflow to interpret your specific data.
Caption: Diagnostic workflow for distinguishing evaporation from degradation in beta-hydroxy ketones.
References
-
NIST Chemistry WebBook. 2,6,8-Trimethyl-4-nonanone & Related Compounds: Thermophysical Properties.[1][2] National Institute of Standards and Technology.[2] Available at: [Link][1]
-
Master Organic Chemistry. The Retro-Aldol Reaction: Mechanism and Kinetics. Available at: [Link][1]
-
Mettler Toledo. Solvent Analysis and Purity Determination by TGA/DSC.[1] Application Note. Available at: [Link][1]
-
PubChem. Compound Summary: 2,6,8-Trimethyl-4-nonanol (Stable Analog).[1] National Library of Medicine. Available at: [Link][1]
Sources
A Senior Application Scientist's Protocol for Safe and Compliant Chemical Waste Management
An In-Depth Guide to the Proper Disposal of 6-Hydroxy-2,6,8-trimethylnonan-4-one
Introduction: The Imperative of Proper Chemical Disposal
In the landscape of drug development and scientific research, the synthesis and use of novel compounds like 6-Hydroxy-2,6,8-trimethylnonan-4-one are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. The improper handling of chemical waste can lead to hazardous reactions, environmental contamination, and significant legal penalties.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Hydroxy-2,6,8-trimethylnonan-4-one, grounding every recommendation in the principles of chemical safety and regulatory adherence.
Hazard Characterization and Risk Assessment
Given its structure—a C12 aliphatic ketone with a hydroxyl group—we can infer its primary hazards. It is a high-molecular-weight organic solvent, and like similar compounds, it should be treated as a flammable liquid and a potential irritant.[1] Furthermore, many organic solvents pose long-term risks to aquatic ecosystems, necessitating their management as hazardous waste to prevent release into the environment.[2]
The foundational principle governing this process is the Resource Conservation and Recovery Act (RCRA) , which mandates that generators of hazardous waste are responsible for its management from "cradle-to-grave."[3] This means that from the moment the chemical is deemed a waste product, it must be handled according to strict federal and state regulations until its final, safe disposal.[3][4]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any chemical waste, ensuring personal safety is paramount. Exposure to organic solvents can cause skin irritation, dermatitis, and in some cases, systemic toxicity through absorption.[5][6]
Required PPE for Handling Waste:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to protect against incidental contact. Avoid latex gloves, which can be degraded by many organic solvents.[7] For extensive handling or spill cleanup, heavier-duty butyl rubber gloves are recommended.[8]
-
Splash-Proof Safety Goggles: Goggles that form a seal around the eyes are mandatory to protect against splashes and vapors, which can cause severe irritation.[5]
-
Face Shield: When handling larger volumes (>1 liter) of waste, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[9]
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the collection and temporary storage of 6-Hydroxy-2,6,8-trimethylnonan-4-one waste, ensuring safety and compliance.
Step 1: Waste Segregation
The causality behind waste segregation is the prevention of dangerous chemical reactions. Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.
-
Action: Designate a specific waste container for "Non-Halogenated Organic Solvents."
-
Rationale: 6-Hydroxy-2,6,8-trimethylnonan-4-one must not be mixed with:
-
Acids or Bases: Can cause violent exothermic reactions.
-
Oxidizers: Can create a significant fire or explosion hazard.[10]
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Mixing can complicate the final disposal process, which is often incineration, and increase costs.
-
Aqueous Waste: Keep organic solvent waste separate from aqueous waste streams.
-
Step 2: Proper Containerization
The integrity of the waste container is critical to prevent leaks and spills.
-
Action: Select a container that is in good condition, free of cracks or deterioration, and has a secure, screw-top lid.[11]
-
Container Material: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. It is often permissible to reuse an empty reagent bottle, provided it previously held a compatible chemical and the original label is completely removed or defaced.[1]
-
Headspace: Do not fill the container to the brim. Leave at least 10% (or a 1-inch) headspace to accommodate vapor pressure changes with temperature fluctuations.[12]
-
Closure: Keep the container securely closed at all times, except when actively adding waste.[3][12] This minimizes the release of flammable vapors and prevents spills.
Step 3: Mandatory Labeling
Accurate labeling is an absolute requirement by the EPA and ensures that all personnel can identify the contents and associated hazards.
-
Action: As soon as the first drop of waste is added, affix a completed Hazardous Waste Tag provided by your institution's EHS department.[3][13]
-
Labeling Requirements: The label must include:
-
The words "Hazardous Waste." [4]
-
The full, unabbreviated chemical name: "6-Hydroxy-2,6,8-trimethylnonan-4-one." For mixtures, all components must be listed.[13]
-
An indication of the hazards. Check the boxes for "Flammable" and "Toxic."
-
The name and contact information of the principal investigator or laboratory manager.[13]
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage facility.
-
Action: Store the labeled waste container in a designated SAA, which could be a secondary containment bin within a chemical fume hood or a designated area of the lab bench.
-
SAA Regulations:
Spill Management Protocol
Even with meticulous care, spills can occur. A prepared response is essential to mitigate hazards. The following procedure is for minor spills (<500 mL). For larger spills, evacuate the area, alert others, and contact your institution's EHS and emergency services immediately.[14]
-
Alert Personnel: Immediately notify others in the laboratory.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential sources of ignition.[14]
-
Don PPE: Put on the appropriate PPE as described in Section 3, including chemical-resistant gloves, splash goggles, and a lab coat.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with an inert absorbent material, such as vermiculite, cat litter, or a commercial spill pad.[15][16]
-
Absorb the Liquid: Cover the spill with the absorbent material, starting from the outside and working inward.
-
Collect Residue: Once the liquid is fully absorbed, use spark-proof tools (e.g., plastic scoops or a plastic dustpan) to collect the contaminated material.[14]
-
Package the Waste: Place the collected material into a heavy-duty plastic bag or a designated solid waste container. Seal it, and label it as "Hazardous Waste" with a description of the contents (e.g., "Spill debris with 6-Hydroxy-2,6,8-trimethylnonan-4-one").
-
Decontaminate: Wipe the spill area with a towel soaked in soap and water. Dispose of the cleaning materials as hazardous waste.[16][17]
Arranging for Final Disposal
-
Action: When the waste container is full (leaving adequate headspace), or if it has been in accumulation for the maximum time allowed by your institution (often 6-12 months for academic labs), contact your EHS office to schedule a pickup.[11][18]
-
Process: EHS or a licensed hazardous waste contractor will then transport the waste for final disposal, which for flammable organic liquids is typically high-temperature incineration.[15]
Visual and Tabular Summaries
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Hydroxy-2,6,8-trimethylnonan-4-one waste.
Caption: Decision workflow for compliant disposal of chemical waste.
Key Regulatory Storage Limits for Hazardous Waste
This table summarizes key quantitative limits for hazardous waste accumulation as defined by the EPA. Your specific generator status depends on the total amount of hazardous waste your entire facility produces per month.[4]
| Generator Status | Monthly Generation Limit (Hazardous Waste) | On-Site Accumulation Time Limit | Storage Quantity Limit (in CAA) |
| Very Small Quantity (VSQG) | ≤ 100 kg (220 lbs) | No time limit (under quantity limits) | ≤ 1,000 kg (2,200 lbs) |
| Small Quantity (SQG) | > 100 kg and < 1,000 kg | Up to 180 days | ≤ 6,000 kg (13,200 lbs) |
| Large Quantity (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days | No quantity limit |
| Satellite Accumulation (SAA) | N/A (at point of generation) | Up to 1 year (or until full) | Up to 55 gallons |
References
-
Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. [Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Edvotek. (2023, January 17). Cleaning up chemical spills in the laboratory. [Link]
-
University of California, Berkeley. Guide for Chemical Spill Response. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
University of Florida Environmental Health & Safety. Laboratory Waste. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
-
Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents?[Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]
-
University of Prince Edward Island. Standard Operating Procedures for Working with Organic Solvents. [Link]
-
Columbia University Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]
-
Washington State Department of Labor & Industries. Working Safety with Solvents. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
Medical News Today. (2022, May 26). Ketones Explained: Ranges, Causes, Meaning, and Treatments. [Link]
-
McGill University. HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. [Link]
-
Cleveland Clinic. (2023, August 8). Ketones: What They Are, Function, Tests & Normal Levels. [Link]
-
MedicineNet. (2025, April 30). High Ketones in Blood: Meaning, Causes, Symptoms, Results. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
Sources
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. acs.org [acs.org]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. wisha-training.lni.wa.gov [wisha-training.lni.wa.gov]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. files.upei.ca [files.upei.ca]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. westlab.com [westlab.com]
- 16. blog.edvotek.com [blog.edvotek.com]
- 17. acs.org [acs.org]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 6-Hydroxy-2,6,8-trimethylnonan-4-one
[1][2][3]
CAS Number: 59357-11-8
Synonyms: 2,6,8-Trimethyl-6-hydroxy-4-nonanone; MIBK Aldol Product
Chemical Class:
Executive Safety Summary & Risk Assessment
This compound is a
Primary Hazards:
-
Severe Eye Irritation: Like most
-hydroxy ketones, this compound can cause significant eye irritation and corneal injury upon direct contact.[1][2] -
Solvent Activity (Glove Permeation): The ketone functionality aggressively degrades common glove materials (e.g., thin nitrile), necessitating specific chemical-resistant polymers.[1][2]
-
Aquatic Toxicity: Due to its branched aliphatic structure, it poses a risk of long-term adverse effects in the aquatic environment (Chronic Category 2/3).[1][2]
| Hazard Domain | Risk Level | Critical Control Measure |
| Eye/Face | High | Chemical Splash Goggles (Indirect Vent) are mandatory.[1][2] |
| Skin (Hands) | Moderate | Butyl Rubber or EVOH/PE Laminate gloves.[2] Avoid standard Nitrile.[2] |
| Inhalation | Low/Mod | Low vapor pressure at RT; Respiratory protection required if heated >60°C. |
| Flammability | Low | Combustible Liquid (Class IIIB).[2] Flash Point likely >93°C. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be driven by chemical permeation data relevant to ketones and alcohols.[2]
Hand Protection (Critical)
Do NOT use standard medical-grade nitrile gloves for immersion. Ketones cause rapid swelling and breakthrough in nitrile rubber.[2]
-
Primary Recommendation (Immersion/High Exposure):
-
Secondary Recommendation (Incidental Splash Only):
Eye & Face Protection[5][6][7][8]
-
Standard Handling: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[2] Safety glasses with side shields are insufficient due to the liquid's potential for severe irritation.[2]
-
High-Volume Transfer (>1L): Add a Face Shield (8-inch minimum) over the goggles to protect against projectile splashing.[1][2]
Respiratory Protection[1][5]
-
Routine Use (Room Temp): Lab fume hood (face velocity 80–100 fpm).
-
Heated Operations / Aerosol Generation:
PPE Decision Logic
The following diagram illustrates the decision process for selecting the correct PPE based on the operational context.
Figure 1: PPE Selection Logic based on exposure volume and thermal conditions.[1][2]
Operational Handling Procedures
A. Storage & Stability[2][8][9][10][11]
-
Conditions: Store in a cool, dry, well-ventilated area.
-
Incompatibility: Keep away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Acids .[1][2]
-
Hygroscopy: The hydroxyl group makes the compound slightly hygroscopic.[2] Keep containers tightly sealed under an inert atmosphere (Nitrogen/Argon) if high purity is required for synthesis.[2]
B. Transfer & Dispensing[2]
-
Engineering Control: Always dispense inside a certified chemical fume hood.[2]
-
Static Control: While less volatile than acetone, standard grounding protocols should be followed when transferring large volumes (>5 Gallons) to prevent static discharge ignition of vapors.[2]
-
Tools: Use Polypropylene (PP) or Stainless Steel funnels/tools.[2] Avoid Polystyrene (PS) or Polycarbonate (PC) plastics, which may be softened by the ketone.[2]
Emergency Response & Disposal Logistics
Spill Response Protocol
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure hood ventilation is active.
-
PPE Up-Armor: Don Butyl gloves and respiratory protection if outside a hood.[2]
-
Containment: Dike the spill using Vermiculite , Sand , or Universal Absorbent Pads .[2]
-
Note: Do not use combustible materials like sawdust.[2]
-
-
Cleanup: Collect absorbed material into a high-density polyethylene (HDPE) waste pail. Label as "Organic Waste - Ketones".[2]
-
Decontamination: Wash the surface with a soap/water solution.[2][5]
Waste Disposal[1][2][6][7]
-
Classification: This material is generally classified as Hazardous Waste (Ignitability or Toxicity characteristic depending on jurisdiction).[2]
-
Method: Incineration is the required disposal method.[2]
-
Do not pour down the drain. The compound's low water solubility and aquatic toxicity make it a severe environmental hazard.[2]
-
-
Labeling: "Non-Halogenated Organic Solvent Waste."[2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CAS 59357-11-8. PubChem.[2][6] [Link]1][2]
-
Thermo Fisher Scientific. (2024).[2][7] Safety Data Sheet: 4-Hydroxy-4-methyl-2-pentanone (Analogue Data). Fisher Scientific.[2][8][9] ][2]">https://www.fishersci.com[1][2]
-
European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Ketones and Alcohols. ECHA.[2][8] [Link]1][2]
Sources
- 1. CAS 123-17-1: 2,6,8-Trimethyl-4-nonanol | CymitQuimica [cymitquimica.com]
- 2. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]
- 3. 2,6,8-trimethyl-6-hydroxy-4-nonanone - CAS号 59357-11-8 - 摩熵化学 [molaid.com]
- 4. geneseo.edu [geneseo.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Methyl Isobutyl Ketone | C6H12O | CID 7909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.se [fishersci.se]
- 8. One moment, please... [manavchem.com]
- 9. Methyl Isobutyl Ketone (MIBK) [samchemprasandha.com]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
